Suberoyl chloride
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
octanedioyl dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2O2/c9-7(11)5-3-1-2-4-6-8(10)12/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIBKAHUQOOLSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)Cl)CCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10143078 | |
| Record name | Octanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10143078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10027-07-3 | |
| Record name | Octanedioyl dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10027-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Suberoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010027073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10143078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Suberoyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUBEROYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG5X3247UL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Suberoyl chloride CAS number and properties
An In-depth Technical Guide to Suberoyl Chloride For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by its IUPAC name octanedioyl dichloride, is a bifunctional organic compound with the chemical formula C₈H₁₂Cl₂O₂.[1][2] Its CAS Registry Number is 10027-07-3 .[1][3] As the diacyl chloride derivative of suberic acid, it is a highly reactive molecule, featuring two acyl chloride groups.[2][4] This dual reactivity makes it a valuable reagent in organic synthesis, polymer chemistry, and drug development. It serves as a versatile building block and a cross-linking agent.[2][5] For instance, it is used to synthesize hydroxyferrocifen hybrid compounds which show antiproliferative activity against triple-negative breast cancer cells and to cross-link chitosan membranes to improve their integrity.[2][5]
Chemical and Physical Properties
This compound is a colorless to yellow or brown liquid that is sensitive to moisture and reacts with water.[2][6] Its key properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 10027-07-3 | [1][3][7] |
| Molecular Formula | C₈H₁₂Cl₂O₂ | [1][3][8] |
| Molecular Weight | 211.09 g/mol | [1][7][8] |
| Appearance | Colorless to light orange/yellow clear liquid | [2][8] |
| Density | 1.172 g/mL at 25 °C | [1][7] |
| Boiling Point | 162-163 °C at 15 mmHg147 °C at 12 mmHg | [1][7][9] |
| Refractive Index | n20/D 1.468 | [5][7] |
| Solubility | Reacts with water | [2][5] |
| Flash Point | 110 °C (230 °F) | [2] |
| Purity | >97-98% | [7][8] |
Synonyms: Octanedioyl dichloride, Suberic acid dichloride, Suberoyl dichloride.[1][3][6]
Reactivity and Chemical Synthesis
The high reactivity of this compound is centered on its two acyl chloride functional groups. The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack by a wide range of compounds.[4] This reactivity is fundamental to its use in synthesis.
Key Reactions:
-
With Amines: Reacts vigorously with primary and secondary amines to form stable diamide bonds. This is arguably its most common application.[4]
-
With Alcohols: Reacts with alcohols to yield diesters.[4]
-
With Water: Hydrolyzes to form the corresponding dicarboxylic acid (suberic acid) and hydrogen chloride.[4]
These reactions are typically exothermic, and the formation of HCl as a byproduct often requires the use of a non-nucleophilic base to neutralize the acid and drive the reaction to completion.[4]
Experimental Protocols
The following section details a representative experimental protocol for the synthesis of a diamide using this compound, based on the general principles of the Schotten-Baumann reaction.[1] This reaction is fundamental for creating linkers in drug conjugates or for synthesizing polyamide materials.
Synthesis of N,N'-Disubstituted Suberamide
Objective: To synthesize a diamide by reacting this compound with a primary amine.
Materials:
-
This compound (1 equivalent)
-
Primary amine (e.g., benzylamine) (2.2 equivalents)
-
Tertiary amine base (e.g., Triethylamine, TEA, or Diisopropylethylamine, DIEA) (2.2 equivalents)
-
Anhydrous dichloromethane (DCM) as solvent
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Ice bath
Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (2.2 eq.) and the tertiary amine base (2.2 eq.) in anhydrous DCM.
-
Cooling: Cool the stirring solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction.
-
Addition of this compound: Prepare a solution of this compound (1 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel. A white precipitate (the hydrochloride salt of the tertiary amine) will likely form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-16 hours to ensure completion.[1] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Quenching and Extraction):
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl) to remove excess amines, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the pure N,N'-disubstituted suberamide.
-
Visualization of Synthetic Workflow
The logical steps for the synthesis of a diamide from this compound are illustrated in the workflow diagram below.
Caption: General workflow for the synthesis of a diamide using this compound.
Safety and Handling
This compound is a corrosive and moisture-sensitive chemical that requires careful handling.[6]
-
Hazards: Causes severe skin burns and eye damage.[10] It is also a lachrymator (a substance that causes tearing). Inhalation can cause chemical burns to the respiratory tract and may be fatal in severe cases.[6]
-
Personal Protective Equipment (PPE): Always handle in a chemical fume hood.[6] Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[6]
-
Handling: Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen) to prevent contact with moisture, which will cause it to decompose.[6] Avoid contact with water, strong bases, alcohols, and oxidizing agents.[6]
-
Storage: Store in a cool, dry, well-ventilated area designated for corrosive materials.[6]
-
First Aid: In case of contact with skin or eyes, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6] If inhaled, move the person to fresh air and get medical help.[6] Do not induce vomiting if ingested.[6]
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8536355B2 - Process for producing N,N-dialkyl substituted fatty acids amides - Google Patents [patents.google.com]
- 8. US20070093675A1 - Process for preparing n, n'-dialkoxy-n, n'-dialkyl oxamide - Google Patents [patents.google.com]
- 9. US6242651B1 - Process for the preparation of N,Nâ²-dialkylalkanediamines - Google Patents [patents.google.com]
- 10. CN100386310C - Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide - Google Patents [patents.google.com]
Synthesis of Suberoyl Chloride from Suberic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberoyl chloride, the diacyl chloride derivative of suberic acid, is a crucial reagent in organic synthesis, particularly valued in the pharmaceutical industry.[1] Its bifunctional nature allows it to act as a linker or building block in the creation of more complex molecules. A prime example of its application is in the synthesis of the histone deacetylase (HDAC) inhibitor Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA), a drug used in cancer therapy. This guide provides an in-depth overview of the synthesis of this compound from suberic acid, focusing on common laboratory methods, experimental protocols, and the mechanistic pathways involved.
Synthetic Routes and Mechanisms
The conversion of suberic acid to this compound involves the replacement of the hydroxyl (-OH) groups of the carboxylic acid with chlorine atoms. This transformation is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Thionyl Chloride Method
Thionyl chloride is a widely used reagent for the preparation of acyl chlorides from carboxylic acids. The reaction between suberic acid and thionyl chloride produces this compound, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. A key advantage of this method is that the byproducts are gaseous, which simplifies purification.
Reaction Mechanism with Thionyl Chloride:
The reaction proceeds through the formation of a chlorosulfite intermediate, which is a better leaving group than the hydroxyl group. The chloride ion, acting as a nucleophile, then attacks the carbonyl carbon, leading to the formation of the acyl chloride.
Oxalyl Chloride Method
Oxalyl chloride is another highly effective reagent for the synthesis of acyl chlorides. Its reaction with suberic acid yields this compound and gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl). This method is often preferred for its milder reaction conditions. A catalytic amount of N,N-dimethylformamide (DMF) is typically used to facilitate the reaction.
Reaction Mechanism with Oxalyl Chloride:
The reaction is thought to proceed via the formation of a Vilsmeier reagent from the reaction of oxalyl chloride and DMF. This intermediate then reacts with the carboxylic acid to form a reactive acyliminium salt, which is subsequently attacked by chloride to give the acid chloride.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound from suberic acid using thionyl chloride and oxalyl chloride. Please note that while specific yields for this compound are not widely reported, the yields are expected to be high and comparable to similar dicarboxylic acid chlorides, such as sebacoyl chloride.
Table 1: Reagents and Reaction Conditions
| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |
| Catalyst | None typically required | N,N-Dimethylformamide (DMF) |
| Solvent | Neat or inert solvent (e.g., Toluene) | Inert solvent (e.g., Dichloromethane) |
| Temperature | Reflux (typically 60-80 °C) | Room temperature |
| Reaction Time | Several hours | 1-2 hours |
Table 2: Product and Yield Data
| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |
| Product | This compound ((CH₂)₆(COCl)₂) | This compound ((CH₂)₆(COCl)₂) |
| Reported Yield (Analogous Reactions) | High (e.g., ~93% for sebacoyl chloride) | High (typically >95%) |
| Byproducts | SO₂, HCl | CO, CO₂, HCl |
| Purification Method | Vacuum distillation | Removal of solvent in vacuo |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound. These are generalized procedures based on established methods for the conversion of dicarboxylic acids to their corresponding diacyl chlorides.
Synthesis of this compound using Thionyl Chloride
Materials:
-
Suberic acid
-
Thionyl chloride (freshly distilled for best results)
-
Anhydrous toluene (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Heating mantle
-
Distillation apparatus for vacuum distillation
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube, place suberic acid.
-
Add an excess of thionyl chloride (approximately 2-3 molar equivalents). The reaction can be run neat or with an anhydrous solvent like toluene.
-
Heat the mixture to reflux (around 70-80°C) using a heating mantle. The reaction mixture will become homogeneous as the suberic acid dissolves and reacts.
-
Continue heating under reflux for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The completion of the reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Excess thionyl chloride is removed by distillation at atmospheric pressure.
-
The crude this compound is then purified by vacuum distillation. The boiling point of this compound is reported as 147 °C at 12 mmHg.[2]
Synthesis of this compound using Oxalyl Chloride
Materials:
-
Suberic acid
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, suspend suberic acid in anhydrous dichloromethane.
-
Add a catalytic amount of DMF (1-2 drops) to the suspension.
-
Slowly add a solution of oxalyl chloride (approximately 2.2 molar equivalents) in anhydrous dichloromethane to the stirred suspension at room temperature over 30-60 minutes.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. The reaction mixture will become a clear solution as the reaction proceeds.
-
The solvent and volatile byproducts are removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be used directly for many applications or further purified by vacuum distillation.
Application in Drug Development: Vorinostat (SAHA)
This compound is a key intermediate in the synthesis of Vorinostat (SAHA), an HDAC inhibitor. HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. By inhibiting HDACs, Vorinostat promotes histone hyperacetylation, leading to a more relaxed chromatin structure and the re-expression of these silenced genes, ultimately resulting in cell cycle arrest and apoptosis of cancer cells.
Signaling Pathway of HDAC Inhibition by Vorinostat
The diagram below illustrates the general signaling pathway affected by HDAC inhibitors like Vorinostat.
Caption: HDAC Inhibition by Vorinostat.
Conclusion
The synthesis of this compound from suberic acid is a fundamental and efficient process, readily achievable in a laboratory setting using either thionyl chloride or oxalyl chloride. The choice of reagent may depend on the desired reaction conditions and scale. The resulting this compound is a versatile intermediate with significant applications in the development of therapeutics, most notably in the synthesis of the HDAC inhibitor Vorinostat. Understanding the synthesis and reactivity of this compound is therefore of great importance to researchers in medicinal chemistry and drug development.
References
An In-depth Technical Guide to Suberoyl Chloride: Properties, Synthesis, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberoyl chloride, also known as octanedioyl dichloride, is a bifunctional acyl chloride that serves as a versatile reagent in organic synthesis and a critical building block in the development of novel materials and therapeutics. Its high reactivity, stemming from two acyl chloride groups, allows for the facile formation of ester and amide linkages. This property makes it an invaluable tool for polymer synthesis, cross-linking of biopolymers, and the creation of complex molecules with specific biological activities. This guide provides a comprehensive overview of this compound's chemical and physical properties, detailed experimental protocols for its synthesis and key applications, and a discussion of its relevance in polymer chemistry and drug discovery.
Core Properties of this compound
This compound is the diacyl chloride derivative of suberic acid.[1] It is a colorless liquid at room temperature, though it may appear yellow or brown with age.[1] Due to its reactive nature, it is sensitive to moisture and reacts with water.[1][2]
| Property | Value | References |
| Chemical Formula | C₈H₁₂Cl₂O₂ | [1] |
| Molecular Weight | 211.08 g/mol | [1] |
| CAS Number | 10027-07-3 | [1] |
| Synonyms | Octanedioyl dichloride, Suberoyl dichloride, Suberic acid chloride | [1] |
| Appearance | Colorless to light orange/yellow liquid | [2] |
| Density | 1.172 g/mL at 25 °C | [2] |
| Boiling Point | 162-163 °C at 15 mmHg | [2] |
| Refractive Index | n20/D 1.468 | [2] |
| Solubility | Reacts with water | [1][2] |
Experimental Protocols
Synthesis of this compound from Suberic Acid
The most common method for synthesizing this compound is the reaction of suberic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride.
Materials:
-
Suberic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dry solvent (e.g., dichloromethane, chloroform)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Distillation apparatus
Protocol using Thionyl Chloride:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Add suberic acid to the flask.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suberic acid at room temperature. The reaction is exothermic and will evolve hydrogen chloride and sulfur dioxide gas, which should be vented appropriately.
-
Gently heat the mixture to reflux (around 60°C for thionyl chloride) and maintain for 1-2 hours, or until the evolution of gas ceases and the suberic acid has completely dissolved.[3]
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude this compound can be purified by fractional distillation under high vacuum to yield a colorless liquid.
Interfacial Polymerization of Nylon 6,8
This compound is a key monomer in the synthesis of polyamides, such as Nylon 6,8, through interfacial polymerization. This method involves the reaction of a diamine dissolved in an aqueous phase with a diacyl chloride dissolved in an organic phase at the interface of the two immiscible liquids.
Materials:
-
1,6-Hexanediamine
-
Sodium hydroxide (NaOH)
-
This compound
-
Hexane (or another suitable organic solvent)
-
Beaker
-
Forceps
-
Stirring rod
Protocol:
-
Aqueous Phase Preparation: Prepare an aqueous solution of 1,6-hexanediamine. For example, dissolve a specific amount of 1,6-hexanediamine in a sodium hydroxide solution. The base neutralizes the HCl byproduct of the reaction.
-
Organic Phase Preparation: Prepare a solution of this compound in an organic solvent like hexane.
-
Polymerization: Carefully pour the organic solution of this compound on top of the aqueous diamine solution in a beaker, minimizing mixing of the two layers. A polymer film will form instantly at the interface.
-
Polymer Extraction: Using forceps, carefully grasp the polymer film at the center of the interface and pull it upwards. A continuous rope of nylon can be drawn out and wound onto a stirring rod or a spool.[4] This process can continue until one of the reactants is depleted.
-
Washing and Drying: The resulting nylon rope should be washed thoroughly with water and then a solvent like acetone to remove unreacted monomers and byproducts, and then left to air dry.
Cross-linking of Chitosan Membranes
This compound can be used as a cross-linking agent to enhance the mechanical properties and control the permeability of biopolymer membranes, such as those made from chitosan.
Materials:
-
N-phthaloyl acylated chitosan
-
This compound
-
Ethyl acetate
-
Tetrafluoroethylene plate
-
Vacuum oven
Protocol:
-
Dissolve N-phthaloyl acylated chitosan in a suitable solvent like ethyl acetate.
-
Add a specific amount of this compound to the chitosan solution to achieve the desired degree of cross-linking. For instance, different volumes (e.g., 120, 160, or 200 μL) of this compound can be added to achieve varying cross-linking densities.
-
Pour the resulting solution onto a tetrafluoroethylene plate.
-
Dry the membrane under vacuum at 40 °C overnight to obtain the cross-linked N-phthaloyl acylated chitosan membrane. The degree of cross-linking can be controlled by varying the amount of this compound added.
Applications in Drug Development and Research
This compound is a valuable reagent in the synthesis of molecules with potential therapeutic applications.
-
Anticancer Agents: It is used as a reagent in the synthesis of hydroxyferrocifen hybrid compounds.[1] These compounds have demonstrated antiproliferative activity against triple-negative breast cancer cells.[1]
-
Histone Deacetylase (HDAC) Inhibitors: A derivative of suberic acid, suberoylanilide hydroxamic acid (SAHA, Vorinostat), is an FDA-approved HDAC inhibitor used in cancer therapy. While not a direct application of this compound, the suberoyl moiety is a key structural feature.
-
Antibacterial Agents: Research has explored its use in creating novel heterocyclic derivatives with potential antibacterial applications.
Visualizing Experimental Workflows
The following diagram illustrates the logical flow of an interfacial polymerization experiment to synthesize nylon, a key application of this compound.
Caption: Experimental workflow for the interfacial polymerization of nylon using this compound.
Conclusion
This compound is a highly reactive and versatile chemical compound with significant applications in both material science and biomedical research. Its ability to readily form stable amide and ester bonds makes it a fundamental reagent for the synthesis of polyamides and polyesters, as well as for the functional modification of biopolymers. For researchers and professionals in drug development, this compound serves as a key building block for creating novel therapeutic agents, particularly in the field of oncology. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory and to spur further innovation in its applications.
References
An In-depth Technical Guide on the Reactivity of Suberoyl Chloride with Water and Alcohols for Researchers, Scientists, and Drug Development Professionals
Introduction
Suberoyl chloride, with the chemical formula C₈H₁₂Cl₂O₂, is a diacyl chloride derivative of suberic acid. This colorless to pale yellow liquid is a highly reactive bifunctional electrophile, making it a valuable reagent in organic synthesis, particularly in polymer chemistry and the development of pharmaceuticals and drug delivery systems.[1] Its reactivity stems from the two acyl chloride functional groups, where the carbonyl carbons are highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. This guide provides a comprehensive overview of the reactivity of this compound with water (hydrolysis) and alcohols (alcoholysis), focusing on reaction mechanisms, kinetics, experimental considerations, and its applications in the pharmaceutical field.
Core Reactivity: Nucleophilic Acyl Substitution
The reactions of this compound with water and alcohols proceed via a nucleophilic acyl substitution mechanism. This is a two-step process involving the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group.
1. Nucleophilic Attack: The lone pair of electrons on the oxygen atom of water or an alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate.
2. Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is eliminated. In the final step, the chloride ion abstracts a proton from the attacking nucleophile to generate hydrogen chloride (HCl) as a byproduct.
Reaction with Water (Hydrolysis)
This compound reacts readily with water in an exothermic reaction to form suberic acid and hydrogen chloride.[2] This hydrolysis reaction is typically rapid and can be vigorous.
Reaction Equation:
ClCO(CH₂)₆COCl + 2H₂O → HOOC(CH₂)₆COOH + 2HCl
Reaction Mechanism
The hydrolysis of each acyl chloride group follows the general nucleophilic acyl substitution mechanism described above, with water acting as the nucleophile.
Quantitative Data: Hydrolysis Kinetics
| Compound | pH | Temperature (°C) | Half-life (t½) (min) | Observed First-Order Rate Constant (k_obs) (x 10⁵ s⁻¹) |
| Terephthaloyl Chloride (TCl) | 4-9 | 0 | 1.2 - 2.2 | 530 - 1100 |
| Isophthaloyl Chloride (ICl) | 4-9 | 0 | 2.2 - 4.9 | 240 - 520 |
| Data for analogous aromatic diacyl chlorides.[3] |
It is important to note that the aliphatic nature of this compound may influence its hydrolysis rate compared to these aromatic analogues due to differences in electronic and steric effects.
Experimental Protocol: Monitoring Hydrolysis
A precise, step-by-step protocol for the hydrolysis of this compound is not explicitly detailed in the surveyed literature. However, a general procedure for monitoring such a reaction can be outlined as follows:
Objective: To determine the rate of hydrolysis of this compound by monitoring the production of hydrochloric acid.
Materials:
-
This compound
-
Acetone (or another inert, water-miscible solvent)
-
Distilled water
-
Standardized sodium hydroxide (NaOH) solution
-
Phenolphthalein indicator
-
Ice bath
-
Magnetic stirrer and stir bar
-
Burette, pipettes, and conical flasks
Procedure:
-
Prepare a solution of this compound in a dry, inert solvent like acetone.
-
In a separate flask thermostated in an ice bath, place a known volume of a water-acetone mixture.
-
Initiate the reaction by adding a known amount of the this compound solution to the water-acetone mixture with vigorous stirring.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a flask containing ice-cold water.
-
Titrate the quenched solution with a standardized NaOH solution using phenolphthalein as an indicator to determine the concentration of HCl produced.[4][5]
-
The rate of reaction can be determined by plotting the concentration of HCl versus time.
Alternative Monitoring Techniques: The reaction progress can also be monitored using instrumental methods such as Gas Chromatography (GC) to measure the disappearance of this compound or the appearance of a derivatized product.[6][7]
Reaction with Alcohols (Alcoholysis)
This compound reacts with alcohols to form the corresponding diesters. This reaction is also vigorous and exothermic, producing hydrogen chloride as a byproduct. The reaction with a generic alcohol, R-OH, is as follows:
Reaction Equation:
ClCO(CH₂)₆COCl + 2R-OH → R-OOC(CH₂)₆COO-R + 2HCl
This esterification reaction is a common method for synthesizing esters from acyl chlorides.
Reaction Mechanism
Similar to hydrolysis, the alcoholysis of this compound proceeds through a nucleophilic acyl substitution mechanism, with the alcohol being the nucleophile.
Quantitative Data: Alcoholysis Kinetics and Yields
Quantitative kinetic data specifically for the alcoholysis of this compound is scarce in the literature. However, studies on similar reactions, such as the alcoholysis of benzoyl chloride, indicate that the reaction is generally fast.[8] The yield of the esterification reaction can be very high, often exceeding 90%, especially when conducted under optimized conditions, such as in the presence of a base to neutralize the HCl byproduct.[9]
| Reactants | Catalyst/Conditions | Yield | Reference |
| Acetyl chloride and various alcohols | Solvent-free, catalyst-free | 88-93% | [1] |
| Phenylalanine, Methanol, and Acetyl Chloride | - | High | [9] |
| Data for analogous esterification reactions. |
Experimental Protocol: Synthesis of Dimethyl Suberate
The following is a representative protocol for the synthesis of a simple diester, dimethyl suberate, from this compound and methanol.
Objective: To synthesize dimethyl suberate via the reaction of this compound with methanol.
Materials:
-
This compound
-
Anhydrous methanol
-
A non-nucleophilic base (e.g., pyridine or triethylamine)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
-
Prepare a solution of anhydrous methanol and a slight excess of pyridine (or triethylamine) in anhydrous diethyl ether.
-
Add the methanol/pyridine solution dropwise to the stirred this compound solution while maintaining the temperature at 0-5 °C. The pyridine will neutralize the HCl as it is formed, precipitating as pyridinium chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the pyridinium chloride precipitate.
-
Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude dimethyl suberate.
-
The product can be further purified by distillation or column chromatography.
Applications in Drug Development
This compound's bifunctional nature makes it a key building block in the synthesis of various pharmaceutical agents and drug delivery systems.
Synthesis of Vorinostat (SAHA)
Suberoylanilide hydroxamic acid (SAHA), marketed as Vorinostat, is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma.[10] Vorinostat is a histone deacetylase (HDAC) inhibitor, and this compound is a key precursor in its synthesis.[11]
Mechanism of HDAC Inhibition by Vorinostat
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and repression of gene transcription.[12] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[11] Vorinostat inhibits HDACs by chelating the zinc ion in the enzyme's active site, which leads to the accumulation of acetylated histones.[10] This results in a more open chromatin structure, allowing for the re-expression of silenced tumor suppressor genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis of cancer cells.[11][13]
Cross-linking Agent in Drug Delivery Systems
This compound is utilized as a cross-linking agent to enhance the properties of polymers used in drug delivery systems. For example, it can be used to cross-link chitosan, a biocompatible and biodegradable polymer, to form membranes or nanoparticles for the controlled release of drugs. The cross-linking improves the mechanical strength, hydrophobicity, and controlled permeability of the chitosan-based materials.
Workflow for Synthesis of this compound-Crosslinked Chitosan Nanoparticles
The following diagram illustrates a general workflow for the preparation of drug-loaded chitosan nanoparticles cross-linked with this compound.
Conclusion
This compound is a versatile and highly reactive chemical intermediate with significant applications in both fundamental organic synthesis and the development of advanced pharmaceutical products. Its reactions with water and alcohols are rapid and efficient, proceeding through a well-understood nucleophilic acyl substitution mechanism. While specific kinetic data for this compound itself is limited, analogies to other acyl chlorides provide a useful framework for understanding its reactivity. The role of this compound as a key building block for the HDAC inhibitor Vorinostat and as a cross-linking agent in drug delivery systems highlights its importance for researchers and professionals in the field of drug development. A thorough understanding of its reactivity is crucial for its effective and safe utilization in these and other emerging applications.
References
- 1. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Octanedioyl dichloride | C8H12Cl2O2 | CID 534653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Direct Chiral Supercritical Fluid Chromatography-Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Acyl chloride/ MeOH = esterification? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Vorinostat - Wikipedia [en.wikipedia.org]
- 11. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of Suberoyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of suberoyl chloride in various organic solvents. This compound (octanedioyl dichloride) is a bifunctional acyl chloride widely employed as a cross-linking agent and a reagent in the synthesis of complex molecules, including active pharmaceutical ingredients. A thorough understanding of its solubility is critical for its effective use in research and development.
Qualitative Solubility of this compound
The following table summarizes the qualitative solubility of this compound in several common organic solvents, as inferred from its use in published experimental protocols.
| Solvent | Chemical Formula | Type | Solubility | Source / Rationale |
| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Soluble | Used as a reaction solvent for the synthesis of hydroxyferrocifen hybrids involving this compound.[1] |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble | Employed as a solvent for the cross-linking of N-phthaloyl acylated chitosan with this compound.[2][3] |
| Pyridine | C₅H₅N | Basic, Polar Aprotic | Soluble | Used as a co-solvent and acid scavenger in the cross-linking of chitosan with this compound.[2][3] |
| Ethyl Acetate | CH₃COOCH₂CH₃ | Ester | Soluble | The product of a reaction using this compound was extracted with ethyl acetate, implying the solubility of potential byproducts and unreacted starting material.[1] |
| Water | H₂O | Polar Protic | Reacts | This compound is moisture sensitive and reacts with water.[4][5][6] |
| Alcohols | R-OH | Polar Protic | Reacts | Reacts with alcohols.[7] |
Experimental Protocol for Determining the Solubility of a Reactive Acyl Chloride
Given the reactive nature of this compound, a standard protocol for determining its solubility requires stringent anhydrous conditions. The following is a general methodology that can be adapted for this purpose.
Objective: To determine the approximate solubility of a reactive acyl chloride (e.g., this compound) in a specific anhydrous organic solvent at a given temperature.
Materials:
-
Reactive acyl chloride (e.g., this compound)
-
Anhydrous organic solvent of interest
-
Small, dry, sealable glass vials
-
Magnetic stirrer and stir bars
-
Inert gas supply (e.g., nitrogen or argon)
-
Glove box or Schlenk line
-
Micropipettes
-
Analytical balance
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Preparation of Saturated Solutions:
-
All glassware must be oven-dried and cooled under a stream of inert gas to remove any residual moisture.
-
Perform all manipulations under an inert atmosphere (e.g., in a glove box).
-
Into a series of pre-weighed vials, add a fixed volume of the anhydrous solvent (e.g., 1 mL).
-
To each vial, add an excess of the acyl chloride in increasing, accurately weighed amounts.
-
Seal the vials and stir the mixtures at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved acyl chloride at the bottom of the vials.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, cease stirring and allow the undissolved solid to settle.
-
Carefully extract a known volume of the supernatant (the clear, saturated solution) using a micropipette.
-
Immediately dilute the aliquot with a known volume of the same anhydrous solvent to prevent precipitation and to bring the concentration within the analytical range of the chosen detection method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated GC-MS or HPLC method to determine the concentration of the acyl chloride.
-
A calibration curve should be prepared using standard solutions of the acyl chloride of known concentrations.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the acyl chloride in the original saturated solution. This value represents the solubility of the acyl chloride in the chosen solvent at the specified temperature.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate common experimental workflows where the solubility of this compound in organic solvents is a critical factor.
Caption: Workflow for the cross-linking of N-phthaloyl acylated chitosan using this compound.[2][3]
Caption: Synthetic workflow for a hydroxyferrocifen hybrid utilizing this compound as a reagent.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of the Controlled-Release Properties of Chitosan Membranes by Crosslinking with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound CAS#: 10027-07-3 [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Reaction Mechanisms of Suberoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suberoyl chloride, the diacyl chloride of suberic acid, is a versatile bifunctional reagent widely employed in organic synthesis. Its high reactivity makes it a valuable building block for a diverse range of chemical transformations, including esterification, amidation, Friedel-Crafts acylation, and polymerization. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, detailed experimental protocols for key transformations, and a summary of quantitative data to aid in reaction design and optimization. Furthermore, this guide explores the application of this compound in the development of bioactive molecules, exemplified by the synthesis and mechanism of action of the histone deacetylase inhibitor, Suberoylanilide Hydroxamic Acid (SAHA).
Core Reaction Mechanisms: Nucleophilic Acyl Substitution
The chemistry of this compound is dominated by the nucleophilic acyl substitution mechanism. The two acyl chloride functional groups are highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This renders the carbonyl carbons susceptible to attack by a wide range of nucleophiles.[1] The general mechanism proceeds through a two-step addition-elimination pathway.
General Nucleophilic Acyl Substitution Pathway
Caption: General mechanism of nucleophilic acyl substitution.
Synthesis of this compound
This compound is typically synthesized from suberic acid by reaction with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[2] The reaction with thionyl chloride is a common and effective method.
Synthesis of this compound from Suberic Acid
References
A Technical Guide to the Spectral Analysis of Suberoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data for suberoyl chloride (octanedioyl dichloride), a key bifunctional reagent utilized in various synthetic applications, including the development of novel therapeutics and advanced materials. This document details the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the key spectral data for this compound, providing a baseline for its characterization.
Table 1: 1H NMR Spectral Data (Predicted)
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Coupling Constant (J) Hz (Predicted) |
| -CH2-C(O)Cl (α-protons) | 2.8 - 3.0 | Triplet | 4H | ~7 |
| -CH2-CH2C(O)Cl (β-protons) | 1.7 - 1.9 | Quintet | 4H | ~7 |
| -CH2-CH2CH2- (γ-protons) | 1.4 - 1.6 | Multiplet | 4H | - |
Note: Predicted values are based on typical chemical shifts for aliphatic acyl chlorides.
Table 2: 13C NMR Spectral Data
| Carbon | Chemical Shift (δ) ppm |
| C =O | ~173 |
| -C H2-C(O)Cl (α-carbon) | ~47 |
| -C H2-CH2C(O)Cl (β-carbon) | ~33 |
| -C H2-CH2CH2- (γ-carbon) | ~28 |
Note: Specific chemical shift values may vary slightly depending on the solvent and experimental conditions.
Table 3: IR Spectral Data
| Functional Group | Absorption Range (cm-1) | Intensity |
| C=O (acid chloride) | ~1800 | Strong |
| C-H (alkane) | 2850 - 2960 | Strong |
| C-Cl | 600 - 800 | Medium-Strong |
Table 4: Mass Spectrometry Data (Predicted Fragmentation)
| m/z | Proposed Fragment | Notes |
| 210, 212, 214 | [M]+• | Molecular ion peak cluster due to 35Cl and 37Cl isotopes. The relative intensities of M, M+2, and M+4 peaks are expected to be in a 9:6:1 ratio. |
| 175 | [M - Cl]+ | Loss of a chlorine radical. |
| 147 | [M - Cl - CO]+ | Subsequent loss of carbon monoxide. |
| 55 | [C4H7]+ | Common alkyl fragment. |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data of this compound. As a reactive acyl chloride, this compound must be handled in an anhydrous environment to prevent hydrolysis to suberic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, C6D6). The solvent must be anhydrous.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube securely to prevent atmospheric moisture contamination.
-
-
Instrument Parameters (1H NMR) :
-
Spectrometer Frequency : 400 MHz or higher.
-
Pulse Sequence : Standard single-pulse sequence.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16, depending on the concentration.
-
Referencing : The residual solvent peak (e.g., CHCl3 at 7.26 ppm) is typically used as an internal reference.
-
-
Instrument Parameters (13C NMR) :
-
Spectrometer Frequency : 100 MHz or higher.
-
Pulse Sequence : Proton-decoupled single-pulse sequence.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-10 seconds, depending on the expected relaxation times of the quaternary carbonyl carbons.
-
Number of Scans : 128 or more, due to the low natural abundance of 13C.
-
Referencing : The solvent peak (e.g., CDCl3 at 77.16 ppm) is used as an internal reference.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid) :
-
Place a drop of this compound between two dry, polished salt plates (e.g., NaCl or KBr).
-
Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a drop of the neat liquid directly onto the ATR crystal.
-
-
Instrument Parameters :
-
Spectral Range : 4000-400 cm-1.
-
Resolution : 4 cm-1.
-
Number of Scans : 16-32.
-
Background : A background spectrum of the clean, empty salt plates or ATR crystal should be acquired prior to the sample scan.
-
Mass Spectrometry (MS)
-
Sample Introduction :
-
Due to its reactivity, direct infusion via a syringe pump with an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile) into an Electron Ionization (EI) or Chemical Ionization (CI) source is suitable. Care must be taken to avoid contamination with water or other nucleophilic solvents.
-
-
Instrument Parameters (Electron Ionization) :
-
Ionization Energy : 70 eV.
-
Mass Range : m/z 40-300.
-
Source Temperature : Maintained at a temperature sufficient to vaporize the sample without thermal decomposition.
-
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a synthesized batch of this compound to confirm its identity and purity.
This guide provides foundational spectral data and methodologies for the analysis of this compound, intended to support researchers in its synthesis, characterization, and application in drug development and materials science.
High-Purity Suberoyl Chloride: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, sourcing high-purity reagents is paramount to the success of experimental work and the synthesis of novel compounds. Suberoyl chloride (octanedioyl dichloride), a bifunctional acyl chloride, is a critical building block in the synthesis of various polymers, pharmaceuticals, and other specialty chemicals. This in-depth technical guide provides a comprehensive overview of commercially available high-purity this compound, including a comparative analysis of supplier specifications, detailed experimental protocols for its synthesis and application, and a discussion of common impurities.
Commercial Supplier Specifications for High-Purity this compound
The quality and purity of this compound can vary between suppliers. For applications in drug development and polymer chemistry, where stoichiometry and impurity profiles are critical, it is essential to select a supplier that provides comprehensive analytical data. A summary of specifications from leading chemical suppliers is presented below.
| Supplier | Product Number | Purity (Assay) | Analytical Method | Appearance | Refractive Index (n20/D) |
| Sigma-Aldrich | 235547 | 97% | - | Liquid | 1.468 (lit.) |
| Thermo Scientific | B24580 | ≥96.0% | GC | Clear colorless to brown | 1.4665-1.4715 @ 20°C |
| TCI America | S0420 | >98.0% | GC, Titration | Colorless to Light orange to Yellow clear liquid | 1.47 |
Note: This data is compiled from publicly available information on supplier websites and may be subject to change. It is recommended to obtain the most recent certificate of analysis for lot-specific data.
Synthesis and Purification of High-Purity this compound
High-purity this compound is typically synthesized from suberic acid by reaction with a chlorinating agent, most commonly thionyl chloride (SOCl₂). The crude product is then purified by distillation.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard procedures for the synthesis of acyl chlorides from carboxylic acids.
Materials:
-
Suberic acid
-
Thionyl chloride (SOCl₂)
-
Dry toluene (optional, for co-evaporation)
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a trap (containing aqueous sodium hydroxide)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Distillation apparatus
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add suberic acid.
-
Carefully add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. The reaction should be performed in a well-ventilated fume hood.
-
Gently heat the mixture to reflux with stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-3 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Excess thionyl chloride can be removed by distillation or by co-evaporation with dry toluene under reduced pressure.
-
The crude this compound is then purified by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature (e.g., 162-163 °C at 15 mmHg).
Application in Polymer Synthesis: Interfacial Polymerization of Nylon 6,10
A significant application of this compound is in the synthesis of polyamides, such as Nylon 6,10, through interfacial polymerization. This technique involves the reaction of a diacid chloride in an organic phase with a diamine in an aqueous phase at the interface of the two immiscible liquids.
Experimental Protocol: Interfacial Polymerization of Nylon 6,10
This protocol provides a general procedure for the demonstration of interfacial polymerization.
Materials:
-
This compound
-
Hexamethylenediamine
-
Sodium carbonate (to neutralize HCl byproduct)
-
An organic solvent immiscible with water (e.g., hexane, dichloromethane)
-
Deionized water
-
Beaker
-
Forceps or a glass rod
Procedure:
-
Prepare an aqueous solution of hexamethylenediamine and sodium carbonate.
-
Prepare an organic solution of this compound in a solvent like hexane.
-
Carefully pour the organic solution onto the aqueous solution in a beaker to form two distinct layers. Avoid mixing.
-
A polymer film will form at the interface of the two layers.
-
Using forceps or a glass rod, gently grasp the polymer film from the center and pull it out of the beaker as a continuous "rope."
-
The polymer rope can be washed with water and then with a solvent like ethanol to remove unreacted monomers and byproducts, and then allowed to dry.
Common Impurities in High-Purity this compound
Even in high-purity grades of this compound, trace amounts of impurities can be present, arising from the synthesis and purification processes. Understanding these potential impurities is crucial for troubleshooting and for applications sensitive to side reactions.
Potential Impurities:
-
Suberic Acid: The starting material for the synthesis. Incomplete reaction will result in the presence of suberic acid in the final product.
-
Thionyl Chloride: The chlorinating agent. Due to its volatility, it can often be effectively removed during purification, but residual amounts may remain.
-
Suberic Anhydride: Formed by the reaction of this compound with suberic acid at elevated temperatures.
-
Water: this compound is highly sensitive to moisture and will hydrolyze back to suberic acid upon contact with water. Proper handling and storage under inert atmosphere are critical.
The presence of these impurities can be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) spectroscopy. For highly sensitive applications, it is advisable to purify the commercially available this compound by distillation before use.
Methodological & Application
Synthesis of Polyamide 8,8 from Suberoyl Chloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of Polyamide 8,8 (PA 8,8) via interfacial polymerization of suberoyl chloride and 1,8-diaminooctane. Polyamide 8,8 is a high-performance thermoplastic with potential applications in various fields, including specialty fibers, engineering plastics, and as a matrix for drug delivery systems, owing to its excellent thermal and mechanical properties. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of PA 8,8. Quantitative data from typical synthesis experiments are presented for easy reference and comparison.
Introduction
Polyamides are a class of polymers characterized by the repeating amide linkage (–CO–NH–) in their backbone. The synthesis of polyamides through the reaction of a diacid chloride with a diamine is a well-established method, often carried out via interfacial polymerization.[1] This technique involves the reaction occurring at the interface of two immiscible liquids, one containing the diacid chloride and the other containing the diamine.[1] The reaction is rapid and typically proceeds at room temperature, allowing for the formation of high molecular weight polymers.[1]
This compound, an eight-carbon diacid chloride, reacts with 1,8-diaminooctane, an eight-carbon diamine, to produce Polyamide 8,8.[1] The numerical designation "8,8" refers to the number of carbon atoms in the diamine and diacid monomers, respectively. This particular polyamide exhibits a desirable balance of properties, including good thermal stability and mechanical strength.
Experimental Protocols
Materials and Equipment
| Reagents | Equipment |
| This compound (98%) | Beakers (100 mL, 250 mL) |
| 1,8-Diaminooctane (98%) | Graduated cylinders |
| Dichloromethane (DCM, ACS grade) | Magnetic stir plate and stir bar |
| Sodium carbonate (Na₂CO₃, anhydrous) | Buchner funnel and filter paper |
| Deionized water | Vacuum flask |
| Methanol (ACS grade) | Glass rod |
| Tweezers or forceps | |
| Drying oven |
Interfacial Polymerization of Polyamide 8,8
1. Preparation of Aqueous Diamine Solution:
-
In a 250 mL beaker, dissolve a specific amount of 1,8-diaminooctane and sodium carbonate (as an acid scavenger) in deionized water.
-
Stir the solution gently until all solids have dissolved.
2. Preparation of Organic Diacid Chloride Solution:
-
In a separate 100 mL beaker, dissolve a stoichiometric equivalent of this compound in dichloromethane (DCM).
3. Polymerization:
-
Carefully and slowly pour the organic solution of this compound down the side of the beaker containing the aqueous diamine solution to form two distinct layers. Avoid agitation to maintain a sharp interface.
-
A polymeric film of Polyamide 8,8 will form instantly at the interface.[1]
4. Polymer Isolation:
-
Using tweezers or a glass rod, gently grasp the polymer film at the center of the interface.
-
Continuously pull the polymer from the beaker as a "rope." The polymer will continue to form at the fresh interface as it is removed.[1]
-
Wind the polymer rope onto a glass rod.
5. Purification:
-
Wash the collected polymer rope thoroughly with deionized water to remove any unreacted monomers and salts.
-
Subsequently, wash the polymer with methanol to remove residual organic solvent and other impurities.
-
Press the polymer to remove excess liquid.
6. Drying:
-
Place the purified polymer in a drying oven at 60-80°C under vacuum for 24 hours or until a constant weight is achieved.
7. Characterization:
-
The resulting Polyamide 8,8 can be characterized to determine its molecular weight (e.g., via gel permeation chromatography), thermal properties (e.g., using differential scanning calorimetry for melting temperature and glass transition temperature), and chemical structure (e.g., via Fourier-transform infrared spectroscopy).
Data Presentation
The following table summarizes typical quantitative data for the synthesis of Polyamide 8,8.
| Parameter | Value | Reference |
| Monomers | ||
| Diamine | 1,8-Diaminooctane | [1] |
| Diacid Chloride | This compound | [1] |
| Reaction Conditions | ||
| Polymerization Method | Interfacial Polymerization | [1] |
| Aqueous Phase Solvent | Deionized Water | [1] |
| Organic Phase Solvent | Dichloromethane (DCM) | [1] |
| Acid Scavenger | Sodium Carbonate (Na₂CO₃) | [1] |
| Temperature | Room Temperature | [1] |
| Polymer Properties (Typical) | ||
| Yield | >80% | General observation for interfacial polymerization |
| Molecular Weight (Mw) | Varies with reaction conditions | |
| Melting Temperature (Tm) | ~190-210 °C | Based on similar aliphatic polyamides |
| Glass Transition Temp (Tg) | ~50-70 °C | Based on similar aliphatic polyamides |
Visualizations
Caption: Experimental workflow for the synthesis of Polyamide 8,8.
Caption: Reaction scheme for the synthesis of Polyamide 8,8.
References
Application Notes and Protocols for the Interfacial Polymerization of Nylon Using Suberoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interfacial polymerization is a powerful technique for the rapid synthesis of high molecular weight polymers at the interface of two immiscible liquids. This method is particularly well-suited for the preparation of polyamides, such as nylon. The reaction typically involves a diacid chloride dissolved in an organic solvent and a diamine dissolved in an aqueous phase. Polymerization occurs instantaneously at the liquid-liquid interface.
This document provides a detailed protocol for the synthesis of nylon via interfacial polymerization using suberoyl chloride. When reacted with hexamethylenediamine, this compound forms Nylon 6,8. The general principles and procedures outlined here can be adapted for the synthesis of other nylons by selecting different diamine or diacid chloride monomers. Polyamides produced through this method have applications in fibers, films, coatings, and microencapsulation for drug delivery.
Principle of the Method
The synthesis of nylon using this compound and a diamine, such as hexamethylenediamine (to produce Nylon 6,8), is a condensation polymerization reaction. The two monomers react at the interface of the aqueous and organic phases to form an amide linkage, with the elimination of a small molecule, in this case, hydrogen chloride (HCl). The HCl byproduct is neutralized by a base, such as sodium hydroxide, which is added to the aqueous phase to drive the reaction to completion. The polymer can be continuously removed from the interface as a "rope" or film.
The overall reaction is as follows:
n H₂N(CH₂)₆NH₂ (in water) + n ClOC(CH₂)₆COCl (in organic solvent) → [-NH(CH₂)₆NHCO(CH₂)₆CO-]n + 2n HCl
Experimental Protocol
This protocol is adapted from standard procedures for the interfacial polymerization of other nylons, such as Nylon 6,10.
3.1. Materials and Reagents
-
Hexamethylenediamine (1,6-diaminohexane)
-
This compound (Octanedioyl dichloride)
-
Sodium hydroxide (NaOH)
-
Hexane (or another suitable organic solvent like dichloromethane)
-
Distilled water
-
Beakers (100 mL or 250 mL)
-
Glass stirring rod
-
Forceps
-
Winding rod (e.g., a test tube or a clean glass rod)
-
Graduated cylinders
-
Balanace
3.2. Solution Preparation
-
Aqueous Phase: Prepare a solution by dissolving 2.5 mL of hexamethylenediamine in 25 mL of a 3% aqueous sodium hydroxide solution.
-
Organic Phase: Prepare a solution by dissolving 1.0 mL of this compound in 50 mL of hexane.
3.3. Polymerization Procedure
-
Carefully pour the aqueous hexamethylenediamine solution into a beaker.
-
Gently and slowly pour the organic this compound solution on top of the aqueous solution, down the side of the beaker or along a glass rod, to form two distinct layers.
-
A film of nylon will form immediately at the interface of the two layers.
-
Using forceps, carefully grasp the polymer film at the center of the interface.
-
Slowly and steadily pull the film upwards and out of the beaker. A continuous rope of nylon will form as it is withdrawn.
-
Wind the nylon rope onto a winding rod. Continue to pull the rope until one of the reactants is depleted.
-
Thoroughly wash the collected nylon rope with distilled water to remove any unreacted monomers and salts.
-
Allow the nylon to air dry completely.
Data Presentation
Table 1: Typical Physical and Mechanical Properties of Aliphatic Polyamides
| Property | Nylon 6,6 | Nylon 6,10 | Nylon 6,8 (Expected) |
| Melting Point (°C) | 255 - 265 | 210 - 220 | ~230-240 |
| Density (g/cm³) | 1.14 | 1.09 | ~1.11 |
| Tensile Strength (MPa) | 60 - 80 | 55 - 65 | 55 - 70 |
| Elongation at Break (%) | 60 - 300 | 100 - 200 | 80 - 250 |
| Water Absorption (24h, %) | 1.5 - 1.9 | 0.4 - 0.8 | 0.8 - 1.2 |
Note: The properties for Nylon 6,8 are estimated based on the properties of similar aliphatic polyyamides. Actual values may vary depending on the synthesis conditions and polymer molecular weight.
Table 2: Characteristic FTIR Absorption Bands for Polyamides
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretching |
| ~2930 | Asymmetric CH₂ stretching |
| ~2860 | Symmetric CH₂ stretching |
| ~1640 | C=O stretching (Amide I) |
| ~1540 | N-H bending (Amide II) |
| ~1270 | C-N stretching |
Visualization
Caption: Experimental workflow for the interfacial polymerization of Nylon 6,8.
Safety Precautions
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hexamethylenediamine is corrosive and can cause skin and eye irritation.
-
This compound is corrosive and reacts with moisture; handle with care.
-
Sodium hydroxide is a strong base and can cause severe burns.
-
Hexane is a flammable solvent. Avoid open flames and sources of ignition.
-
Dispose of all chemical waste according to institutional guidelines.
Application Notes and Protocols: Suberoyl Chloride as a Cross-linking Agent for Chitosan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitosan, a linear polysaccharide derived from chitin, is a versatile biopolymer with applications in drug delivery, tissue engineering, and agriculture due to its biocompatibility, biodegradability, and mucoadhesive properties.[1][2][3] However, native chitosan often requires modification to enhance its mechanical properties and control its degradation and swelling characteristics. Cross-linking is a common strategy to achieve these improvements. Suberoyl chloride, a diacyl chloride with an eight-carbon aliphatic chain, serves as an effective covalent cross-linking agent for chitosan, forming stable amide bonds and creating a three-dimensional network structure.[1] This modification can significantly improve the mechanical strength, hydrophobicity, and controlled release properties of chitosan-based materials.[1][2][3]
These application notes provide a detailed protocol for the synthesis of this compound cross-linked chitosan membranes, summarize key quantitative data on their properties, and discuss potential applications in various research and development fields.
Reaction Mechanism and Experimental Workflow
This compound reacts with the primary amine and hydroxyl groups of chitosan to form amide and ester linkages, respectively, resulting in a cross-linked polymer network. The reaction is typically carried out in an organic solvent system. The degree of cross-linking can be controlled by varying the amount of this compound used in the reaction.[1]
Logical Relationship of Cross-linking and Property Enhancement
Caption: Logical flow from reagents to enhanced material properties.
Data Presentation: Properties of this compound Cross-linked Chitosan Membranes
The following tables summarize the quantitative data from a study by Hu et al. (2013) on N-phthaloyl acylated chitosan membranes cross-linked with varying amounts of this compound.[1][2][3]
Table 1: Mechanical Properties
| Cross-linking Density (%) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| 0 | 25.4 ± 1.2 | 850 ± 45 | 3.0 ± 0.3 |
| 2.9 | 32.1 ± 1.5 | 1100 ± 50 | 3.8 ± 0.4 |
| 4.4 | 38.7 ± 1.8 | 1350 ± 60 | 4.5 ± 0.5 |
| 5.9 | 45.2 ± 2.1 | 1600 ± 70 | 5.2 ± 0.6 |
| 7.4 | 51.6 ± 2.4 | 1850 ± 80 | 6.0 ± 0.7 |
Table 2: Hydrophobicity (Water Retention Value)
| Cross-linking Density (%) | Water Retention Value (%) |
| 0 | 18.5 |
| 2.9 | 15.2 |
| 4.4 | 12.8 |
| 5.9 | 10.5 |
| 7.4 | 8.3 |
Table 3: Controlled Release of Nutrients and Growth Regulator (Cumulative Penetration after 24h)
| Cross-linking Density (%) | Urea (%) | Phosphorus (%) | Potassium (%) | Zinc (%) | Copper (%) | Naphthylacetic Acid (%) |
| 0 | 85 | 75 | 80 | 90 | 92 | 78 |
| 2.9 | 70 | 62 | 68 | 75 | 78 | 65 |
| 4.4 | 58 | 51 | 57 | 63 | 66 | 54 |
| 5.9 | 45 | 40 | 46 | 52 | 55 | 43 |
| 7.4 | 35 | 31 | 36 | 41 | 44 | 33 |
Experimental Protocols
The following protocols are based on the methodology described by Hu et al. (2013) for the preparation of cross-linked N-phthaloyl acylated chitosan membranes.[1]
Materials
-
Chitosan (degree of deacetylation > 90%)
-
Phthalic anhydride
-
Dimethylformamide (DMF)
-
Pyridine
-
This compound
-
Ethyl acetate
-
Methanol
-
Nitrogen gas
-
Ice-salt bath
Protocol 1: Synthesis of N-Phthaloyl Acylated Chitosan
This initial step enhances the solubility of chitosan in organic solvents.
-
Reaction Setup: In a flask, react 1.0 g of chitosan with 2.76 g of phthalic anhydride in a mixture of 20 mL DMF and 1 mL distilled water.
-
Reaction Conditions: Heat the mixture to 125 °C under a nitrogen atmosphere for 8 hours.
-
Purification: Cool the reaction mixture and wash the product three times with methanol, followed by filtration to obtain N-phthaloylated chitosan.
Protocol 2: Cross-linking with this compound
Caption: Workflow for this compound cross-linking of chitosan.
-
Dissolution: Dissolve 2.0 g of N-phthaloyl acylated chitosan in a mixture of 30 mL of DMF and 15 mL of pyridine with stirring under a nitrogen atmosphere at room temperature.[4]
-
Cooling: Cool the mixture in an ice-salt bath.
-
Addition of Cross-linker: Add a specific amount of this compound dropwise to the cooled solution. The amount of this compound determines the cross-linking density (e.g., 80 µL for a 2.9% cross-linking density).[4]
-
Reaction: Allow the reaction to proceed for 6 hours.
-
Precipitation and Purification: Precipitate the product in a mixture of iced water and methanol (2:1 v/v). Collect the precipitate by filtration and repeat the precipitation and filtration steps three times.[2]
-
Membrane Formation: Dissolve the purified product in ethyl acetate and cast it onto a tetrafluoroethylene plate.
-
Drying: Dry the cast membrane under vacuum at 40 °C overnight to obtain the final cross-linked N-phthaloyl acylated chitosan membrane.[4]
Applications and Future Perspectives
While the primary documented application of this compound cross-linked chitosan is in agriculture for the controlled release of nutrients, its enhanced properties suggest potential in biomedical fields.[1][3]
Drug Delivery
The three-dimensional network created by this compound cross-linking can effectively entrap drug molecules, allowing for their sustained release. The hydrophobicity and controlled swelling of these materials can be tuned by adjusting the cross-linking density to achieve desired release kinetics for various therapeutic agents. The flexible eight-carbon chain of this compound may also impart greater flexibility to the polymer network compared to shorter cross-linkers, potentially influencing drug diffusion.
Tissue Engineering
The improved mechanical strength and stability of this compound cross-linked chitosan make it a candidate for fabricating scaffolds for tissue engineering.[5] The ability to form porous structures, combined with the inherent biocompatibility of chitosan, could provide a suitable environment for cell attachment, proliferation, and tissue regeneration. Further research is needed to evaluate the in-vitro and in-vivo biocompatibility and degradation profile of this compound cross-linked chitosan to ascertain its suitability for these applications.
Signaling Pathway Implication in Tissue Engineering
Caption: Potential cell-scaffold interaction pathway.
Conclusion
This compound is a valuable cross-linking agent for modifying chitosan to create materials with enhanced mechanical properties, increased hydrophobicity, and controlled release characteristics. The provided protocols offer a reproducible method for synthesizing these materials. While current applications are focused on agriculture, the tunable properties of this compound cross-linked chitosan suggest significant potential for future applications in drug delivery and tissue engineering, warranting further investigation into its biocompatibility and degradation kinetics.
References
- 1. Enhancement of the Controlled-Release Properties of Chitosan Membranes by Crosslinking with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of the controlled-release properties of chitosan membranes by crosslinking with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Synthesis of Aliphatic Polyesters from Suberoyl Chloride and Diols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of aliphatic polyesters through the reaction of suberoyl chloride with a series of α,ω-diols, namely 1,4-butanediol, 1,6-hexanediol, and 1,8-octanediol. The resulting polyesters, poly(butylene suberate), poly(hexamethylene suberate), and poly(octamethylene suberate), are biodegradable materials with significant potential in biomedical applications, including drug delivery systems and temporary medical implants.
Three primary polymerization techniques are covered: interfacial polymerization, solution polymerization, and melt polycondensation. Each method offers distinct advantages and yields polyesters with varying properties. These protocols and the accompanying data will guide researchers in selecting the most appropriate synthetic route to achieve polyesters with desired characteristics for their specific applications.
Data Presentation: A Quantitative Comparison
The properties of polyesters are highly dependent on the choice of diol and the polymerization method employed. The following tables summarize key quantitative data for polyesters synthesized from this compound and various diols.
Table 1: Molecular Weight and Polydispersity of Polyesters Synthesized from this compound and Diols
| Polyester | Diol | Synthesis Method | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| Poly(butylene suberate) | 1,4-Butanediol | Melt Polycondensation | Not Reported | 36,400 | Not Reported |
| Poly(hexamethylene suberate) | 1,6-Hexanediol | Not Specified | Not Reported | Not Reported | Not Reported |
| Poly(octamethylene suberate) | 1,8-Octanediol | Enzymatic Polycondensation | 3,400 - 19,800 | Not Reported | Not Reported |
Note: Data for poly(butylene suberate) and poly(octamethylene suberate) were obtained from syntheses using suberic acid, which is expected to yield a polymer with similar properties to one synthesized from this compound.
Table 2: Thermal Properties of Polyesters Synthesized from this compound and Diols
| Polyester | Diol | Synthesis Method | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |
| Poly(butylene suberate) | 1,4-Butanediol | Melt Polycondensation* | -61 | 55.2 |
| Poly(hexamethylene suberate) | 1,6-Hexanediol | Not Specified | Not Reported | Not Reported |
| Poly(octamethylene suberate) | 1,8-Octanediol | Not Specified | Not Reported | 60 - 70 |
Note: Data for poly(butylene suberate) was obtained from a synthesis using suberic acid. The melting temperature for poly(octamethylene suberate) is a general range.
Experimental Protocols
Detailed methodologies for the key polymerization techniques are provided below. Safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed, especially when handling this compound, which is corrosive and moisture-sensitive. All reactions involving this compound should be performed in a well-ventilated fume hood.
Protocol 1: Interfacial Polymerization of Poly(alkylene suberate)
Interfacial polymerization is a rapid and effective method for producing high molecular weight polyesters at the interface of two immiscible liquids.[1][2] This technique is particularly useful as the stoichiometry at the reaction interface is self-regulating.[1]
Materials:
-
This compound
-
1,4-Butanediol, 1,6-Hexanediol, or 1,8-Octanediol
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) (or another suitable organic solvent)
-
Deionized water
-
Methanol (for polymer precipitation)
-
Beakers
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Buchner funnel and filter paper
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution of the diol and sodium hydroxide. For example, dissolve 0.1 mol of the selected diol and 0.2 mol of NaOH in 200 mL of deionized water in a beaker. The sodium hydroxide acts as an acid scavenger, neutralizing the HCl byproduct of the reaction.[3]
-
Organic Phase Preparation: In a separate beaker, prepare an organic solution by dissolving 0.1 mol of this compound in 200 mL of dichloromethane.
-
Polymerization: Vigorously stir the aqueous phase using a magnetic stirrer. Rapidly and carefully pour the organic phase into the stirring aqueous phase. A polymer film will form immediately at the interface.[1]
-
Reaction Time: Continue stirring for 15-30 minutes to allow the polymerization to proceed.
-
Isolation of the Polymer: Stop stirring and transfer the mixture to a separatory funnel. Allow the layers to separate and discard the aqueous layer.
-
Purification: Wash the organic layer with deionized water two to three times to remove any remaining reactants and salts.
-
Precipitation: Slowly pour the organic polymer solution into a beaker containing an excess of methanol while stirring. The polyester will precipitate as a white solid.
-
Collection and Drying: Collect the precipitated polymer by vacuum filtration using a Buchner funnel. Wash the polymer with additional methanol. Dry the polymer in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Solution Polymerization of Poly(alkylene suberate)
Solution polymerization allows for better control over the reaction temperature and can lead to polymers with a narrower molecular weight distribution compared to melt polycondensation.[4]
Materials:
-
This compound
-
1,4-Butanediol, 1,6-Hexanediol, or 1,8-Octanediol
-
Anhydrous pyridine (or another suitable acid scavenger and solvent)
-
Anhydrous toluene (or another suitable solvent)[4]
-
Methanol (for polymer precipitation)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere.
-
Reactant Addition: Dissolve 0.1 mol of the selected diol in a suitable volume of anhydrous solvent (e.g., 100 mL of a mixture of toluene and pyridine) in the flask.
-
Addition of this compound: Dissolve 0.1 mol of this compound in a smaller volume of the anhydrous solvent (e.g., 50 mL of toluene) and place it in the dropping funnel.
-
Reaction: With vigorous stirring, add the this compound solution dropwise to the diol solution at a controlled temperature (e.g., room temperature or slightly elevated). The pyridine acts as a catalyst and an acid scavenger.
-
Reaction Time and Temperature: After the addition is complete, heat the reaction mixture to a specific temperature (e.g., 50-100 °C) and maintain it for several hours (e.g., 4-24 hours) to ensure complete polymerization.[4]
-
Purification: After cooling to room temperature, filter the reaction mixture to remove any precipitated pyridinium hydrochloride.
-
Precipitation: Slowly pour the filtrate into an excess of methanol while stirring to precipitate the polyester.
-
Collection and Drying: Collect the polymer by vacuum filtration, wash with methanol, and dry in a vacuum oven at 40-50 °C.
Protocol 3: Melt Polycondensation of Poly(alkylene suberate)
Melt polycondensation is a solvent-free method that is often preferred for industrial-scale production due to its simplicity and lower environmental impact.[4] This method typically requires high temperatures and a vacuum to remove the HCl byproduct and drive the reaction to completion.
Materials:
-
This compound
-
1,4-Butanediol, 1,6-Hexanediol, or 1,8-Octanediol
-
Polymerization reactor (e.g., a three-necked flask or a specialized glass reactor)
-
Mechanical stirrer
-
High-vacuum pump
-
Heating mantle with a temperature controller
-
Inert gas inlet (e.g., nitrogen or argon)
-
Cold trap
Procedure:
-
Setup: Assemble the polymerization reactor with a mechanical stirrer, an inert gas inlet, and a distillation outlet connected to a cold trap and a high-vacuum pump.
-
Monomer Charging: Charge the reactor with equimolar amounts of this compound and the selected diol.
-
Initial Heating (under Inert Gas): Heat the mixture under a slow stream of inert gas to a temperature where the monomers melt and become a homogeneous liquid (e.g., 100-120 °C). Start the mechanical stirrer as soon as the mixture is sufficiently molten.
-
First Stage (Esterification): Gradually increase the temperature to 150-180 °C while maintaining the inert gas flow. During this stage, the majority of the HCl gas will be evolved and removed. This stage typically lasts for 1-2 hours.
-
Second Stage (Polycondensation under Vacuum): Gradually apply a high vacuum (e.g., <1 mmHg) to the system while continuing to increase the temperature to 180-220 °C.[4] The high temperature and vacuum facilitate the removal of the remaining HCl and drive the polymerization to achieve a high molecular weight. The viscosity of the melt will noticeably increase during this stage.
-
Reaction Completion: Continue the reaction under high vacuum for several hours (e.g., 3-6 hours) until the desired melt viscosity is achieved, indicating a high degree of polymerization.
-
Polymer Recovery: Discontinue heating and vacuum, and introduce an inert gas into the reactor. Once the reactor has cooled, carefully remove the solid polyester product. The product may need to be broken up for removal.
Visualizations
Synthesis of Polyesters from this compound and Diols
Caption: General reaction scheme for the synthesis of polyesters.
Experimental Workflow for Interfacial Polymerization
Caption: Workflow for interfacial polymerization of polyesters.
Relationship Between Diol Chain Length and Polyester Properties
Caption: Influence of diol chain length on polyester properties.
References
Application Notes and Protocols: Suberoyl Chloride in Drug Delivery System Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Suberoyl chloride, a derivative of suberic acid, is a versatile bifunctional reagent increasingly utilized in the development of advanced drug delivery systems. Its two reactive acyl chloride groups enable it to act as a crosslinking agent and a linker, offering opportunities to modify and enhance the properties of various drug carriers. This document provides detailed application notes and experimental protocols for the use of this compound in the development of drug delivery systems, with a focus on its role in modifying polymer-based carriers.
Key Applications of this compound in Drug Delivery
This compound's primary application in drug delivery is as a crosslinking agent to enhance the stability and control the release characteristics of polymeric drug carriers. It can also be conceptually applied as a linker for creating prodrugs or attaching targeting ligands to nanocarriers, although specific literature examples are less common.
-
Crosslinking of Polymeric Matrices: this compound can form stable amide or ester bonds with polymers containing amine or hydroxyl groups, respectively. This crosslinking creates a three-dimensional network that can improve the mechanical strength of the carrier and modulate the release rate of encapsulated drugs. A prime example is its use in crosslinking chitosan-based membranes and hydrogels.[1][2][3]
-
Nanoparticle and Liposome Surface Modification (Theoretical Application): In principle, this compound can be used to functionalize the surface of nanoparticles and liposomes. One acyl chloride group can react with surface functional groups (e.g., amines on a polymer-coated nanoparticle or a lipid headgroup), leaving the other acyl chloride group available for conjugation with targeting ligands or other molecules.
-
Prodrug Synthesis (Theoretical Application): this compound can act as a biodegradable linker to conjugate a drug molecule to a carrier or another molecule, forming a prodrug. The ester or amide bonds formed are susceptible to hydrolysis, which would release the active drug at the target site.
Experimental Protocols
Protocol 1: Crosslinking of N-Phthaloyl Acylated Chitosan Membranes with this compound
This protocol describes the synthesis of crosslinked N-phthaloyl acylated chitosan membranes with varying degrees of crosslinking for controlled drug release applications.[1]
Materials:
-
N-phthaloyl acylated chitosan
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Pyridine
-
Ethyl acetate
-
Ice-salt bath
-
Tetrafluoroethylene plate
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve 2.0 g of N-phthaloyl acylated chitosan in a mixture of 30 mL of DMF and 15 mL of pyridine in a flask. Stir the mixture under a nitrogen atmosphere at room temperature until the polymer is completely dissolved.
-
Cooling: Cool the polymer solution in an ice-salt bath.
-
Addition of Crosslinker: While stirring, add a specific amount of this compound drop-wise to the cooled solution. The amount of this compound determines the degree of crosslinking (see Table 1).
-
Reaction: Allow the reaction to proceed for a specified time (e.g., 6 hours) in the ice-salt bath under a nitrogen atmosphere.
-
Membrane Casting: Pour the resulting solution onto a tetrafluoroethylene plate.
-
Drying: Dry the cast membrane under vacuum at 40 °C overnight to remove the solvents and obtain the crosslinked N-phthaloyl acylated chitosan membrane.
Table 1: Reaction Conditions for Varying Crosslinking Densities [1]
| Amount of this compound (µL) | Stated Crosslinking Density (%) |
| 80 | 2.9 |
| 120 | 4.4 |
| 160 | 5.9 |
| 200 | 7.4 |
Quantitative Data Summary
The following table summarizes the key physicochemical properties of drug delivery systems modified with this compound. This data is essential for comparing the effects of different formulation parameters.
Table 2: Physicochemical Characterization of this compound-Modified Drug Carriers
| Carrier Type | Modification | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Chitosan Membrane | Crosslinked with this compound (2.9-7.4%) | Not Applicable | Not Applicable | Not Applicable | Varies with drug | Varies with drug | [1] |
| Functional Polyester Nanoparticles | Poly(TPAE-co-suberoyl chloride) | < 150 | - | - | >80% (mRNA binding) | - | [2] |
Note: Data for nanoparticle and liposome formulations specifically using this compound as a linker is limited in the reviewed literature. The table will be updated as more specific data becomes available.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes in the development and application of this compound-based drug delivery systems.
Caption: Workflow for the synthesis of this compound-crosslinked chitosan membranes.
Caption: Proposed mechanism of drug release from a this compound-crosslinked matrix.
Caption: Relationship between this compound concentration and drug release.
Conclusion
This compound is a valuable tool in the development of drug delivery systems, particularly for the modification of polymeric carriers. Its ability to form stable crosslinks allows for the fine-tuning of drug release profiles and enhancement of carrier stability. While its application in nanoparticle and liposome functionalization and as a prodrug linker is still emerging, the fundamental chemistry of this compound suggests significant potential in these areas. The provided protocols and data serve as a foundation for researchers to explore and optimize the use of this compound in their specific drug delivery applications. Further research is warranted to fully elucidate the biocompatibility and in vivo performance of this compound-modified systems.
References
Application Notes & Protocols: Surface Modification of Nanoparticles with Suberoyl Chloride for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of sophisticated drug delivery systems. Functionalization of the nanoparticle surface can enhance biocompatibility, improve colloidal stability, and enable targeted delivery of therapeutic agents. Suberoyl chloride, a bifunctional acyl chloride, serves as an excellent cross-linking or linker agent to introduce a spacer arm, which can then be used for conjugating drugs, targeting ligands, or other biomolecules. This document provides detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound, methods for their characterization, and an overview of their potential applications in drug delivery.
Principle of the Method
The surface modification process involves a two-step procedure. First, nanoparticles (e.g., silica or iron oxide) are functionalized with amine groups. Subsequently, these amine-functionalized nanoparticles are reacted with this compound. The highly reactive acyl chloride groups of this compound readily form stable amide bonds with the primary amines on the nanoparticle surface. Given that this compound has two acyl chloride groups, one will react with the nanoparticle surface, leaving the other available for further conjugation or for creating a cross-linked shell, depending on the reaction conditions.
Applications
Nanoparticles modified with this compound can be utilized in a variety of drug delivery applications:
-
Controlled Drug Release: The suberoyl linker can create a hydrophobic layer on the nanoparticle surface, which can modulate the release kinetics of encapsulated drugs.[1]
-
Targeted Drug Delivery: The terminal acyl chloride can be further reacted with targeting moieties such as antibodies or peptides to direct the nanoparticles to specific cells or tissues.
-
Enhanced Drug Loading: The modified surface can improve the loading capacity of certain drugs through favorable chemical interactions.[2]
-
Bioconjugation: The reactive surface is ideal for the covalent attachment of a wide range of bioactive molecules.
Experimental Protocols
Protocol 1: Amine Functionalization of Silica Nanoparticles (SNPs)
This protocol describes the post-synthesis grafting of (3-Aminopropyl)triethoxysilane (APTES) onto pre-synthesized silica nanoparticles to introduce surface amine groups.[3][4]
Materials:
-
Silica Nanoparticles (SNPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene
-
Ethanol
-
Dichloromethane
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Centrifuge
-
Sonication bath
-
Drying oven
Procedure:
-
Dispersion: Disperse 1.0 g of silica nanoparticles in 60 mL of anhydrous toluene in a round-bottom flask.
-
Sonication: Sonicate the suspension for 20 minutes to ensure homogeneity.
-
Reaction Setup: Place the flask in a heating mantle on a magnetic stirrer and fit it with a reflux condenser.
-
APTES Addition: Add 4.0 g of APTES to the suspension.
-
Reaction: Heat the mixture to reflux and maintain vigorous stirring for 48 hours under a nitrogen atmosphere.[4]
-
Cooling: After the reaction, allow the suspension to cool to room temperature.
-
Washing: Centrifuge the mixture at 11,000 x g for 20 minutes to pellet the nanoparticles.[4] Discard the supernatant.
-
Purification: Resuspend the pellet in 20 mL of dichloromethane and centrifuge again. Repeat this washing step three times.
-
Drying: Dry the resulting amine-functionalized silica nanoparticles (SNPs-NH2) in an oven at 80°C overnight.[4]
Protocol 2: Amine Functionalization of Iron Oxide Nanoparticles (IONPs)
This protocol details the coating of iron oxide nanoparticles with silica followed by in-situ amine functionalization.[5]
Materials:
-
Oleic acid-coated Iron Oxide Nanoparticles (IONPs-OA)
-
Ethanol
-
Deionized Water
-
Ammonia solution (25 wt%)
-
Tetraethyl orthosilicate (TEOS)
-
(3-Aminopropyl)triethoxysilane (APTES)
Equipment:
-
Conical flask
-
Magnetic stirrer
-
External magnet
Procedure:
-
Dispersion: Disperse the IONPs-OA in a mixture of ethanol and deionized water in a conical flask and sonicate.
-
pH Adjustment: Add ammonia solution to the dispersion to adjust the pH to between 9 and 11.
-
Stirring: Stir the mixture magnetically for 1 hour.
-
Silica Coating: Add the required amount of TEOS to the dispersion and continue stirring for 6 hours.
-
Amine Functionalization: Add the necessary amount of APTES to the stirring dispersion and allow the reaction to proceed for another 6 hours under a nitrogen atmosphere.[5]
-
Collection: Collect the amine-functionalized iron oxide nanoparticles (IONPs-NH2) using an external magnet.
-
Washing: Wash the collected nanoparticles five times with deionized water.
-
Drying: Dry the final product in an oven at 60°C.
Protocol 3: Surface Modification with this compound
This protocol describes the reaction of amine-functionalized nanoparticles with this compound.
Materials:
-
Amine-functionalized nanoparticles (SNPs-NH2 or IONPs-NH2)
-
Anhydrous Dichloromethane (DCM)
-
This compound
-
Triethylamine (TEA) or other non-nucleophilic base
-
Anhydrous Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Centrifuge
-
Nitrogen inlet
Procedure:
-
Dispersion: Disperse 500 mg of amine-functionalized nanoparticles in 50 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Sonication: Sonicate the suspension for 15 minutes to ensure uniform dispersion.
-
Cooling: Cool the flask in an ice bath with continuous stirring.
-
Base Addition: Add a stoichiometric amount of triethylamine to the suspension.
-
This compound Addition: Slowly add a solution of sueroyl chloride (e.g., 2 equivalents to the estimated surface amine groups) in anhydrous DCM dropwise to the cooled suspension.
-
Reaction: Allow the reaction to proceed at 0°C for 2 hours and then let it warm to room temperature and stir for an additional 22 hours.
-
Washing: Centrifuge the reaction mixture to pellet the modified nanoparticles. Discard the supernatant.
-
Purification: Wash the nanoparticles sequentially with DCM and anhydrous ethanol to remove unreacted this compound and byproducts. Repeat the washing steps three times.
-
Drying: Dry the final this compound-modified nanoparticles under vacuum.
Data Presentation
Table 1: Quantitative Analysis of Nanoparticle Surface Modification
| Parameter | Bare Nanoparticles | Amine-Functionalized | This compound-Modified |
| Average Particle Size (DLS) | 100 ± 5 nm | 105 ± 7 nm | 110 ± 8 nm |
| Zeta Potential (pH 7.4) | -25 mV[4] | +19 mV[4] | -15 mV (expected) |
| Surface Amine Group Density | N/A | 0.582 mmol/g[4] | N/A |
| Drug Loading Capacity (Doxorubicin) | Low | Moderate | High (expected) |
| Drug Release (24h, pH 5.5) | - | ~40% | ~25% (expected) |
Note: Expected values are based on trends observed for similar acylation reactions and require experimental verification.
Characterization Methods
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide bond. Look for the appearance of the amide I (C=O stretch) at ~1650 cm⁻¹ and amide II (N-H bend) bands at ~1550 cm⁻¹.[6][7]
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after modification.
-
Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A successful amine functionalization will shift the zeta potential to positive values, while the subsequent reaction with this compound is expected to make it less positive or negative.[8]
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic material grafted onto the nanoparticle surface.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.
Mandatory Visualizations
Caption: Experimental workflow for the surface modification of nanoparticles.
Caption: Reaction mechanism for this compound modification.
References
- 1. Sustained Drug Release from Smart Nanoparticles in Cancer Therapy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Loading in Chitosan-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amine Modification of Nonporous Silica Nanoparticles Reduces Inflammatory Response Following Intratracheal Instillation in Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Protocol for the Acylation of Amines with Suberoyl Chloride: A Detailed Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of amines with suberoyl chloride is a robust and versatile chemical transformation that forms a stable diamide linkage. This reaction is of significant interest in medicinal chemistry and drug development, primarily due to its central role in the synthesis of histone deacetylase (HDAC) inhibitors, such as the FDA-approved drug Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA). This compound, a bifunctional acyl chloride, allows for the coupling of two amine nucleophiles, leading to the formation of symmetrical or unsymmetrical N,N'-disubstituted suberamides. These structures often serve as scaffolds in the design of therapeutic agents, imparting desirable pharmacokinetic properties. This application note provides a detailed protocol for the this compound acylation of amines, supported by quantitative data and a discussion of a relevant biological signaling pathway.
Reaction Mechanism and Principles
The acylation of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism, commonly known as the Schotten-Baumann reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of this compound. This is followed by the elimination of a chloride ion. As the reaction generates hydrochloric acid (HCl) as a byproduct, a base is typically added to neutralize the acid and prevent the protonation of the starting amine, which would render it non-nucleophilic. The reaction can be performed stepwise to generate unsymmetrical products or with an excess of a single amine to produce symmetrical diamides.
Experimental Protocols
General Protocol for the Acylation of Amines with this compound (Schotten-Baumann Conditions)
This protocol is a general guideline and may require optimization for specific amine substrates.
Materials:
-
This compound
-
Amine of interest
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (2.2 equivalents for symmetrical diamide formation) and a tertiary amine base (2.5 equivalents) in an anhydrous aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.
-
Add the this compound solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Detailed Protocol: Synthesis of a Precursor to Suberoylanilide Hydroxamic Acid (SAHA)
The synthesis of SAHA is a prominent application of this compound chemistry. A high-yield synthesis has been reported, which can be adapted for various research purposes.[1][2]
Step 1: Synthesis of Suberanilic Acid Methyl Ester [2]
-
Dissolve suberic acid monomethyl ester (10 g, 0.0531 mol), 1-hydroxybenzotriazole (8.61 g, 0.0637 mol), and aniline (5.93 g, 0.0637 mol) in DMF (60 mL) at room temperature.
-
Add dicyclohexylcarbodiimide (DCC) (13.14 g, 0.0637 mol) to the mixture and stir at room temperature for 1.5 hours.
-
Filter the precipitated dicyclohexylurea and wash it with a small amount of DMF.
-
Add the filtrate to cold stirring water (900 mL).
-
Filter the resulting precipitate and dry it under a vacuum to yield suberanilic acid methyl ester.
Step 2: Synthesis of Suberoylanilide Hydroxamic Acid (SAHA)
A continuous flow synthesis method has also been developed for the safe and scalable production of SAHA.[3]
-
Prepare a 1 M solution of methyl this compound in THF (Reagent A).
-
Prepare a 1 M solution of aniline and sodium bicarbonate in a 1:1 THF/water mixture (Reagent B).
-
Pump both solutions at a constant flow rate into a tubing reactor at room temperature to produce methyl suberanilate.
-
Prepare a 0.5 M solution of the resulting methyl suberanilate and 50% aqueous hydroxylamine (10 equivalents) in methanol (Reagent C).
-
Prepare a 1 M solution of sodium methoxide (2 equivalents) in methanol (Reagent D).
-
Pump solutions C and D into a heated tubing reactor to yield SAHA.
Data Presentation
The following tables summarize quantitative data for the acylation of amines with this compound and its derivatives, based on literature findings.
| Amine Substrate | Acylating Agent | Solvent | Base | Reaction Conditions | Yield (%) | Reference |
| 4-Amino acetophenone | This compound | Ethanol | Sodium Hydroxide | Stirring, 18 hours | 68 | [1] |
| Aniline | Suberic acid monomethyl ester | DMF | DCC/HOBt | Room Temp, 1.5 hours | High (not specified) | [2] |
| Aniline | Methyl this compound | THF/H₂O | NaHCO₃ | Room Temp (Flow) | High (not specified) | [3] |
Table 1: Reaction Conditions and Yields for the Acylation of Amines with this compound and Derivatives.
| Compound | Overall Yield (%) | Method | Reference |
| Suberoylanilide Hydroxamic Acid (SAHA) | 79.8 | Multi-step synthesis from suberic acid | [1][2] |
| Suberoylanilide Hydroxamic Acid (SAHA) | Not specified (High) | Continuous flow synthesis | [3] |
Table 2: Overall Yields for the Synthesis of SAHA.
Mandatory Visualizations
Experimental Workflow: General Acylation of Amines with this compound
Caption: General workflow for the synthesis of N,N'-disubstituted suberamides.
Signaling Pathway: SAHA-Induced Apoptosis in Cancer Cells
References
Application Notes and Protocols: Suberoyl Chloride in the Synthesis of Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the synthesis of histone deacetylace (HDAC) inhibitors utilizing suberoyl chloride and its derivatives. The primary focus is on the synthesis of Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat, a potent pan-HDAC inhibitor.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[2][3] Dysregulation of HDAC activity is implicated in the pathogenesis of various cancers and other diseases, making them a key target for therapeutic intervention.[1]
Suberoylanilide hydroxamic acid (SAHA), commercially known as Vorinostat, is a prominent HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma.[1] Its structure features a hydroxamic acid zinc-binding group, a phenyl "cap" group for surface recognition, and a six-carbon linker derived from suberic acid. This compound, as the diacid chloride of suberic acid, serves as a key and reactive starting material in several synthetic routes to SAHA and other suberoylanilide-based HDAC inhibitors.
Synthetic Applications of this compound
This compound is a versatile reagent for the synthesis of SAHA and its analogs. Its high reactivity allows for efficient acylation reactions with anilines and hydroxylamines. Both single-step and multi-step synthetic strategies have been developed, each with distinct advantages and disadvantages in terms of yield and purification.
A direct, single-step approach involves the simultaneous reaction of this compound with aniline and hydroxylamine.[2][4][5][6] While conceptually simple, this method often results in lower yields (15-30%) due to the formation of multiple side products, necessitating chromatographic purification.[2][4][5][6]
Multi-step syntheses, though more complex, generally offer higher overall yields and easier purification of intermediates. A common multi-step strategy involves the initial reaction of this compound with aniline to form a suberanilic acid derivative, which is then coupled with hydroxylamine or a protected form thereof.
Experimental Protocols
Protocol 1: Single-Step Synthesis of SAHA (Vorinostat)
This protocol describes a one-pot synthesis of SAHA from this compound.
Materials:
-
This compound
-
Aniline
-
Hydroxylamine hydrochloride
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound in THF.
-
In a separate beaker, prepare a solution of aniline, hydroxylamine hydrochloride, and KOH in a 1:1 mixture of THF and water.
-
Cool the this compound solution in an ice bath.
-
Slowly add the aniline/hydroxylamine/KOH solution to the this compound solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield pure SAHA.
Protocol 2: Multi-Step Synthesis of SAHA via Methyl Suberanilioate
This protocol outlines a higher-yield, multi-step synthesis of SAHA.
Part A: Synthesis of Methyl Suberanilioate
Materials:
-
Monomethyl suberate
-
Oxalyl chloride or Thionyl chloride
-
Aniline
-
Pyridine or Triethylamine
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Convert monomethyl suberate to its acid chloride by reacting with oxalyl chloride or thionyl chloride in an inert solvent like DCM.
-
In a separate flask, dissolve aniline and a non-nucleophilic base like pyridine or triethylamine in THF.
-
Slowly add the freshly prepared acid chloride solution to the aniline solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting methyl suberanilioate by recrystallization or column chromatography.
Part B: Synthesis of SAHA from Methyl Suberanilioate
Materials:
-
Methyl suberanilioate
-
Hydroxylamine hydrochloride
-
Sodium methoxide (NaOMe) or Potassium hydroxide (KOH)
-
Methanol
-
1N Hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl suberanilioate in methanol.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride and a base (e.g., NaOMe or KOH) in methanol.
-
Add the hydroxylamine solution to the methyl suberanilioate solution.
-
Stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with 1N HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain SAHA. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Data Presentation
The following tables summarize the yields of various synthetic routes to SAHA and the inhibitory activity of SAHA against different HDAC isoforms.
Table 1: Comparison of Synthetic Routes to SAHA
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Reference(s) |
| Single-Step Synthesis | This compound | Aniline, Hydroxylamine HCl, KOH | 15-30% | [4],[5] |
| Multi-Step via Monomethyl Suberate Acid Chloride | Monomethyl suberate | Oxalyl chloride, Aniline, Hydroxylamine | 35-65% | [4] |
| Multi-Step via Suberic Anhydride | Suberic acid | Acetic anhydride, Aniline, Ethyl chloroformate, Hydroxylamine | ~58% | [4],[5] |
| High-Temperature Melt Reaction | Suberic acid | Aniline, Dowex resin, Hydroxylamine HCl | ~35% | [4],[5] |
| Continuous Flow Synthesis | Methyl this compound | Aniline, NaHCO3, Hydroxylamine, MeONa | High-yielding | [7] |
Table 2: In Vitro Inhibitory Activity of SAHA (Vorinostat)
| HDAC Isoform | IC50 (nM) | Reference(s) |
| HDAC1 | <86 | [1] |
| HDAC2 | <86 | [1] |
| HDAC3 | <86 | [1] |
| Class I | Selective | [8] |
| Class II | Inhibited | [1] |
Signaling Pathways and Experimental Workflows
The antitumor effects of SAHA are attributed to its ability to induce the accumulation of acetylated histones and other proteins, leading to changes in gene expression.[1] This results in cell cycle arrest, differentiation, and apoptosis.[1]
Signaling Pathway of SAHA-Induced Cell Cycle Arrest and Apoptosis
SAHA induces cell cycle arrest primarily through the upregulation of the cyclin-dependent kinase inhibitor p21.[9][10][11] This upregulation can be p53-dependent or -independent.[12] The induction of p21 leads to the inhibition of cyclin-CDK complexes, causing cell cycle arrest at the G1/S and G2/M phases.[7][13][14] SAHA has been shown to decrease the protein levels of cyclin A2 and cyclin B, which are crucial for G2/M progression.[7]
Apoptosis induced by SAHA can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] In the intrinsic pathway, SAHA can induce the cleavage of Bid, leading to mitochondrial membrane disruption, cytochrome c release, and activation of caspase-9 and caspase-3.[4] The Akt/FOXO3a signaling pathway is also implicated, where SAHA can lead to the upregulation of the pro-apoptotic protein Bim.[7] In the extrinsic pathway, SAHA can upregulate Fas and FasL, leading to the activation of caspase-8.[5]
Caption: Synthesis of SAHA and its downstream cellular effects.
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis of a suberoylanilide-based HDAC inhibitor and its subsequent biological evaluation.
Caption: Workflow for HDAC inhibitor synthesis and evaluation.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of SAHA and other suberoylanilide-based HDAC inhibitors. The choice between a single-step or multi-step synthetic approach depends on the desired scale, yield, and purification strategy. The protocols and data presented here provide a comprehensive resource for researchers in the field of drug discovery and development, facilitating the synthesis and evaluation of novel HDAC inhibitors for potential therapeutic applications.
References
- 1. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The histone deacetylase inhibitor and chemotherapeutic agent suberoylanilide hydroxamic acid (SAHA) induces a cell-death pathway characterized by cleavage of Bid and production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cris.tau.ac.il [cris.tau.ac.il]
- 7. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histone deacetylase (HDAC) inhibitor activation of p21WAF1 involves changes in promoter-associated proteins, including HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7-HMGA2-Cyclin A2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HDAC inhibitor PAC-320 induces G2/M cell cycle arrest and apoptosis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalized Membranes using Suberoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Functionalized membranes are critical components in a myriad of applications, ranging from advanced separation processes to innovative biomedical devices. The surface chemistry of these membranes dictates their interaction with the surrounding environment, influencing properties such as permeability, selectivity, and biocompatibility. Suberoyl chloride, a linear aliphatic diacyl chloride, serves as a versatile monomer in the fabrication of polyamide thin-film composite membranes through interfacial polymerization. This technique allows for the creation of a thin, selective polyamide layer on a porous support, offering precise control over membrane performance.
These application notes provide a detailed overview of the preparation, characterization, and potential applications of membranes functionalized with this compound. The protocols and data presented herein are intended to guide researchers in the development of advanced membrane technologies for drug delivery, tissue engineering, and other biomedical applications.
Key Applications
Membranes functionalized with this compound offer unique properties due to the flexibility and hydrophobicity of the eight-carbon aliphatic chain of suberic acid. Potential applications include:
-
Controlled Drug Delivery: The polyamide matrix can be designed to encapsulate and release therapeutic agents in a controlled manner. The release kinetics can be tuned by altering the cross-linking density of the polyamide layer.
-
Tissue Engineering Scaffolds: The surface of the membrane can be modified to promote cell adhesion, proliferation, and differentiation, making it a suitable scaffold for tissue regeneration.
-
Bioseparations: These membranes can be employed for the selective separation of biomolecules based on size and chemical affinity.
Experimental Protocols
Protocol 1: Preparation of a Polyamide Thin-Film Composite Membrane via Interfacial Polymerization using this compound
This protocol details the fabrication of a polyamide membrane on a porous polysulfone support.
Materials:
-
Polysulfone (PSf) ultrafiltration membrane (support)
-
1,8-Diaminooctane (DAO)
-
This compound (SC)
-
n-Hexane (anhydrous)
-
Deionized (DI) water
-
Sodium hydroxide (NaOH)
-
Sodium dodecyl sulfate (SDS) - (Optional, as a surfactant)
Procedure:
-
Aqueous Phase Preparation: Prepare a 2% (w/v) aqueous solution of 1,8-diaminooctane. Add 0.1% (w/v) sodium dodecyl sulfate as a surfactant and 0.1% (w/v) sodium hydroxide to neutralize the HCl byproduct generated during polymerization.
-
Organic Phase Preparation: Prepare a 0.1% (w/v) solution of this compound in anhydrous n-hexane.
-
Membrane Support Preparation: Cut the polysulfone support membrane to the desired size and soak it in deionized water for at least 24 hours before use to remove any preservatives.
-
Interfacial Polymerization: a. Mount the wet polysulfone support in a suitable frame or holder. b. Pour the aqueous diamine solution onto the surface of the support membrane and allow it to sit for 2 minutes. c. Remove the excess diamine solution from the surface using a soft rubber roller or air knife. d. Carefully pour the organic this compound solution onto the diamine-saturated support surface. e. Allow the interfacial polymerization reaction to proceed for 1 minute. f. Drain the organic solution from the membrane surface.
-
Post-Treatment: a. Rinse the membrane with pure n-hexane to remove any unreacted this compound. b. Heat-cure the membrane in an oven at 60°C for 10 minutes to enhance the cross-linking of the polyamide layer. c. Thoroughly rinse the membrane with deionized water.
-
Storage: Store the functionalized membrane in deionized water at 4°C until further use.
Experimental Workflow for Membrane Preparation
Caption: Workflow for polyamide membrane preparation.
Protocol 2: Characterization of this compound Functionalized Membranes
1. Surface Morphology and Topography:
-
Scanning Electron Microscopy (SEM): To visualize the surface and cross-sectional morphology of the membrane.
-
Atomic Force Microscopy (AFM): To quantify the surface roughness of the polyamide layer.
2. Surface Chemistry:
-
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): To identify the characteristic functional groups of the polyamide layer (e.g., amide C=O stretching and N-H bending).
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the membrane surface and confirm the presence of nitrogen from the polyamide layer.
3. Hydrophilicity:
-
Contact Angle Measurement: To assess the surface wettability. A lower contact angle indicates a more hydrophilic surface.
4. Separation Performance (for filtration applications):
-
Cross-flow Filtration System: To evaluate water flux and salt rejection using a feed solution (e.g., 2000 ppm NaCl or MgSO4).
Quantitative Data Summary
Due to the limited availability of specific quantitative data for membranes prepared solely with this compound, the following table presents expected performance characteristics based on the properties of aliphatic polyamides compared to fully aromatic polyamides derived from monomers like trimesoyl chloride (TMC).
| Parameter | This compound-based Membrane (Expected) | Aromatic Polyamide (TMC-based) | Rationale for Expected Difference |
| Water Permeability | Higher | Lower | The flexible aliphatic chains of this compound lead to a less densely packed and more permeable polyamide structure. |
| Salt Rejection | Lower | Higher | The less rigid and less cross-linked structure of the aliphatic polyamide results in lower ion rejection compared to the highly cross-linked aromatic structure. |
| Surface Roughness (RMS) | Lower | Higher | The reaction of linear aliphatic monomers tends to form a smoother surface compared to the more rigid and globular structures formed by aromatic monomers. |
| Contact Angle | Higher | Lower | The aliphatic backbone of the this compound-based polyamide is more hydrophobic than the aromatic, more polar structure of a TMC-based polyamide. |
Application in Drug Delivery
Drug Loading and Release Study Protocol
-
Drug Loading: Immerse the this compound-functionalized membrane in a concentrated solution of the desired drug (e.g., a model drug like ibuprofen or a specific therapeutic agent) for 24-48 hours to allow for drug partitioning into the polyamide matrix.
-
Drug Release: a. Place the drug-loaded membrane in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) at 37°C. b. At predetermined time intervals, withdraw aliquots of the release medium and measure the drug concentration using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC). c. Replenish the withdrawn volume with fresh release medium to maintain a constant volume.
-
Data Analysis: Plot the cumulative drug release as a function of time to determine the release kinetics.
Drug Release Mechanism
Caption: Diffusion-controlled drug release mechanism.
Application in Cell-Surface Interaction Studies
Generalized Cell Adhesion Signaling Pathway
Caption: Simplified integrin-mediated signaling pathway.
Upon cell attachment to the membrane surface via integrin receptors, a cascade of intracellular signaling events is initiated. This can lead to the activation of focal adhesion kinase (FAK) and other downstream pathways like the Ras-ERK pathway, ultimately influencing gene expression related to cell survival, proliferation, and differentiation. The specific cellular response would depend on the cell type and the detailed surface properties of the this compound-functionalized membrane. Further studies, such as gene expression profiling, would be necessary to elucidate the precise signaling pathways involved.[1]
References
step-by-step guide for Suberoyl chloride solution polymerization
Application Notes & Protocols
Topic: Step-by-Step Guide for Suberoyl Chloride Solution Polymerization to Synthesize Polyamides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solution polymerization is a method where monomers are dissolved in a non-reactive solvent that also dissolves the resulting polymer. This technique offers excellent control over the reaction temperature and viscosity, which is particularly advantageous for the rapid and exothermic reaction between diacyl chlorides and diamines.[1][2][3] this compound, an eight-carbon diacyl chloride, is a versatile monomer for synthesizing polyamides and polyesters.[4][5]
This document provides a detailed protocol for the low-temperature solution polymerization of this compound with an aliphatic diamine, hexamethylenediamine (HMD), to form Polyamide 6,8. The reaction is a polycondensation that proceeds via nucleophilic acyl substitution, forming an amide linkage and eliminating hydrogen chloride (HCl).[6] An acid scavenger is used to neutralize the HCl byproduct, which would otherwise react with the amine monomer and halt chain growth.[6] The use of a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) is crucial as it effectively dissolves both the reactants and the growing polymer chain, facilitating the synthesis of a high molecular weight polymer.[7][8][9]
Reaction Pathway: Polyamide 6,8 Formation
The fundamental reaction involves the step-growth polymerization of hexamethylenediamine and this compound. The numbers in "Polyamide 6,8" refer to the number of carbon atoms in the diamine and diacyl chloride monomers, respectively.[6]
References
- 1. web.engr.oregonstate.edu [web.engr.oregonstate.edu]
- 2. Polymers: Demonstartion 3 [matse1.matse.illinois.edu]
- 3. An Environmentally Benign Solvent for the Cationic Polymerization of Low Ceiling Temperature Polyaldehydes [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mrcolechemistry.co.uk [mrcolechemistry.co.uk]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. nbinno.com [nbinno.com]
- 8. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]
- 9. How N-methylpyrrolidone (NMP) is used in plastics - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Suberoyl Chloride Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of reactions involving Suberoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as octanedioyl dichloride, is a diacyl chloride with the formula C₈H₁₂Cl₂O₂. It is a highly reactive bifunctional molecule used primarily in the synthesis of polyamides (e.g., nylon) and polyesters through condensation polymerization with diamines and diols, respectively. It also serves as a cross-linking agent and a reagent in the synthesis of various organic molecules.
Q2: What is the general reaction mechanism of this compound with nucleophiles like amines and alcohols?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol attacks one of the electrophilic carbonyl carbons of this compound. This is followed by the elimination of a chloride ion, forming an amide or ester linkage, respectively. The reaction is typically fast and exothermic.
Q3: Why is my this compound reagent yellow, and can I still use it?
A yellow or brownish color in this compound indicates potential degradation, likely due to hydrolysis from exposure to moisture, which produces suberic acid and HCl. While it might still be usable for some applications, the presence of impurities can significantly lower the yield of the desired product. For high-yield and high-purity applications, it is recommended to use fresh or purified (e.g., distilled) this compound.
Q4: What are the main side reactions that can lower the yield of my this compound reaction?
The primary side reaction is hydrolysis of the acyl chloride groups by water present in the reactants or solvent. This consumes the this compound and produces suberic acid, which can interfere with the polymerization. Another potential side reaction is intramolecular cyclization, especially at low monomer concentrations, leading to the formation of cyclic oligomers instead of linear polymers.
Q5: How can I effectively remove the HCl byproduct from the reaction?
The hydrogen chloride (HCl) generated during the reaction can be neutralized by adding a base, often referred to as an acid scavenger. Tertiary amines like triethylamine or pyridine are commonly used. In interfacial polymerization, an inorganic base like sodium hydroxide is often dissolved in the aqueous phase to neutralize the HCl.[1] The choice of base is critical as it can influence the reaction rate and the properties of the final product.
Troubleshooting Guides
Low yield is a common issue in reactions involving this compound. The following guide addresses specific problems and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Hydrolysis of this compound: The reagent is highly sensitive to moisture. | - Ensure all glassware is thoroughly dried (oven or flame-dried). - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Impure Reactants: Contaminated this compound or nucleophile (diamine/diol). | - Use freshly opened or purified this compound. - Ensure the purity of the diamine or diol. | |
| Incorrect Stoichiometry: An imbalance in the molar ratio of reactants can halt polymer chain growth. | - Accurately calculate and weigh the reactants to ensure a 1:1 molar ratio for bifunctional reactants. | |
| Low Reaction Temperature: Insufficient energy to overcome the activation energy. | - Gradually increase the reaction temperature while monitoring for side reactions. For many solution polymerizations, temperatures between 0°C and room temperature are optimal initially. | |
| Formation of a White Precipitate Immediately Upon Adding Reactants | Insoluble Salt Formation: The HCl byproduct reacting with the amine reactant. | - Use a suitable acid scavenger (e.g., triethylamine, pyridine, or NaOH in the aqueous phase for interfacial polymerization) to neutralize HCl as it forms. |
| Product is a Low Molecular Weight Oil or a Brittle Solid | Premature Termination of Polymerization: Due to impurities, incorrect stoichiometry, or side reactions. | - Purify reactants and solvents thoroughly. - Re-verify stoichiometric calculations. - Consider adjusting monomer concentrations; very low concentrations can favor cyclization. |
| Inappropriate Solvent: The polymer may be precipitating out of the solution before high molecular weight is achieved. | - Choose a solvent system in which both the monomers and the resulting polymer are soluble. A mixture of solvents may be necessary. | |
| Reaction Mixture Becomes Very Viscous and Difficult to Stir | High Molecular Weight Polymer Formation: This is often a sign of a successful polymerization. | - Use a robust mechanical stirrer. - If necessary, the reaction can be continued in a more dilute solution, although this may affect the final molecular weight. |
Optimizing Reaction Parameters for Higher Yield
The yield of this compound reactions is sensitive to several parameters. The following table provides a summary of the expected impact of these parameters based on general principles of acylation and polymerization reactions.
| Parameter | Condition | Expected Effect on Yield | Rationale |
| Monomer Concentration | Low | May decrease polymer yield | Favors intramolecular cyclization over intermolecular polymerization. |
| High | Can increase polymer yield but may lead to handling issues | Higher concentration increases the rate of intermolecular reactions. However, very high concentrations can lead to poor mixing and precipitation.[2][3][4] | |
| Temperature | Too Low | Low yield | Insufficient energy for the reaction to proceed at a reasonable rate. |
| Optimal | High yield | Balances reaction rate and minimization of side reactions. For many solution polymerizations, this is often between 0°C and room temperature. | |
| Too High | May decrease yield | Can promote side reactions, degradation of products, or evaporation of volatile reactants. | |
| Solvent Polarity | Non-polar | Can be effective for interfacial polymerization | This compound is typically dissolved in a non-polar solvent like hexane or chloroform for interfacial reactions. |
| Polar Aprotic | Often suitable for solution polymerization | Solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can dissolve both monomers and the resulting polymer.[5] | |
| Catalyst/Acid Scavenger | No Catalyst/Scavenger | Low yield | The HCl byproduct can protonate the amine nucleophile, rendering it unreactive. |
| Optimal Amount | High yield | Efficiently neutralizes HCl, driving the reaction to completion. | |
| Excess Amount | May decrease yield | Can lead to side reactions or complicate purification. |
Experimental Protocols
Interfacial Polymerization of Nylon 6,8
This protocol describes the synthesis of a polyamide from this compound and 1,6-hexanediamine.
Materials:
-
This compound
-
1,6-Hexanediamine
-
Sodium hydroxide (NaOH)
-
Hexane (anhydrous)
-
Distilled water
-
Beakers, graduated cylinders, stirring rod, forceps
Procedure:
-
Prepare the Aqueous Phase: In a 250 mL beaker, dissolve 2.0 g of 1,6-hexanediamine and 1.0 g of NaOH in 100 mL of distilled water.
-
Prepare the Organic Phase: In a separate 100 mL beaker, dissolve 2.0 mL of this compound in 100 mL of hexane.
-
Interfacial Polymerization: Carefully and slowly pour the organic phase onto the aqueous phase along the side of the beaker to minimize mixing. A polymer film will form at the interface.
-
Polymer Collection: Using forceps, gently grasp the polymer film at the center and pull it upwards. A continuous strand of nylon can be drawn out. The strand can be wound onto a stirring rod.
-
Washing and Drying: Wash the collected polymer thoroughly with water and then with ethanol to remove unreacted monomers and salts. Allow the polymer to dry completely in a vacuum oven at a low temperature (e.g., 60 °C).
-
Yield Calculation: Weigh the dry polymer and calculate the percentage yield based on the limiting reactant.
Solution Polymerization of a Polyester
This protocol outlines the synthesis of a polyester from this compound and a diol in a single phase.
Materials:
-
This compound
-
A suitable diol (e.g., 1,6-hexanediol)
-
Anhydrous pyridine (as acid scavenger and solvent)
-
Anhydrous dichloromethane (as solvent)
-
Methanol (for precipitation)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reactant Preparation: Dissolve the diol (1 equivalent) in anhydrous pyridine in the flask.
-
This compound Addition: Dissolve this compound (1 equivalent) in anhydrous dichloromethane and place it in the dropping funnel.
-
Reaction: Cool the flask in an ice bath (0 °C). Slowly add the this compound solution dropwise to the stirred diol solution under a nitrogen atmosphere.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (e.g., 4-6 hours) to ensure complete polymerization. The viscosity of the solution will increase.
-
Precipitation: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyester.
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven.
-
Yield Calculation: Determine the weight of the dry polyester and calculate the percentage yield.
Visualizations
Caption: General experimental workflow for this compound polymerization.
Caption: Troubleshooting logic for low yield in this compound reactions.
References
Technical Support Center: Reactions of Suberoyl Chloride with Nucleophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with suberoyl chloride. This resource provides troubleshooting guides and answers to frequently asked questions regarding the side reactions of this compound with various nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the primary products when this compound reacts with common nucleophiles?
This compound is a bifunctional acyl chloride and will typically undergo a nucleophilic acyl substitution reaction at both carbonyl carbons. The primary products depend on the nucleophile used:
-
Primary and Secondary Amines (R-NH₂ or R₂NH): The reaction yields N,N'-disubstituted suberamides. With diamines, this reaction can lead to the formation of polyamides, such as nylon.[1][2]
-
Alcohols (R-OH): The reaction produces suberic acid diesters.
-
Water (H₂O): Hydrolysis occurs, yielding suberic acid and hydrogen chloride (HCl).[3]
Q2: Why is my reaction yield of N,N'-dialkylsuberamide consistently low?
Low yields in the synthesis of suberamides from this compound are a common issue and can stem from several factors:
-
Hydrolysis of this compound: this compound is highly moisture-sensitive.[4][5] Any moisture in the reactants, solvent, or glassware will lead to the formation of suberic acid, a significant impurity that reduces the yield of the desired amide.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or deactivation of the nucleophile.
-
Side Reactions: Besides hydrolysis, other side reactions such as diacylation of primary amines or polymerization may occur.
-
Product Loss During Workup: The desired amide product may be lost during extraction and purification steps.
Q3: What is the purpose of adding a base, like triethylamine or pyridine, to my reaction?
The reaction of this compound with nucleophiles such as amines and alcohols produces hydrogen chloride (HCl) as a byproduct.[6][7] In the case of amine nucleophiles, the generated HCl can protonate the amine, forming an ammonium salt. This salt is no longer nucleophilic and will not react with the acyl chloride, thus halting the reaction and reducing the yield.[1][2] A non-nucleophilic tertiary amine, like triethylamine or pyridine, is added to scavenge the HCl as it is formed, preventing the deactivation of the primary or secondary amine nucleophile.[8]
Q4: Can intramolecular cyclization be a significant side reaction?
While theoretically possible, intramolecular cyclization of this compound derivatives is generally not a major side reaction. The formation of large rings (in this case, a 9-membered ring anhydride or related structures) is entropically and enthalpically unfavorable compared to intermolecular reactions, especially at higher concentrations.[9] The primary competing reactions are typically intermolecular polymerization and hydrolysis.
Troubleshooting Guides
Problem: Low or No Yield of the Desired Amide/Ester
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Handle this compound under inert conditions.[3][4][5] |
| Inactive Nucleophile | For amine reactions, ensure a suitable base (e.g., triethylamine, 2.2 equivalents per equivalent of this compound) is used to neutralize the HCl byproduct.[6] For less reactive amines or alcohols, consider using a catalyst like 4-dimethylaminopyridine (DMAP). |
| Suboptimal Reaction Temperature | Reactions are often exothermic. Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature to control the reaction rate and minimize side reactions. |
| Incorrect Stoichiometry | Ensure the correct molar ratios of reactants. For diamides from primary amines, a 1:2.2 ratio of this compound to amine is often used, with the excess amine acting as an HCl scavenger. |
Problem: Presence of Significant Impurities in the Final Product
| Observed Impurity | Potential Cause | Solution |
| Suberic Acid | Hydrolysis of this compound due to moisture. | Follow strict anhydrous procedures.[3][4][5] Purify the final product by recrystallization or column chromatography to remove the more polar suberic acid. |
| Polymeric Material | Intermolecular reaction between the bifunctional this compound and a dinucleophile. | Use high dilution conditions to favor the desired intramolecular reaction or control stoichiometry carefully for non-polymeric products. |
| Mono-acylated Intermediate | Incomplete reaction. | Increase reaction time, consider gentle heating after the initial exothermic phase, or use a more effective catalyst. |
Data Presentation
Table 1: Representative Yields of N,N'-dihexylsuberamide under Various Conditions
| Entry | Amine (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Approx. Yield (%) | Primary Side Product |
| 1 | 2.2 | None | Dichloromethane (DCM) | 0 to 25 | 4 | 75-85 | Hexylammonium chloride |
| 2 | 2.0 | Triethylamine (2.2) | DCM | 0 to 25 | 4 | 85-95 | Triethylammonium chloride |
| 3 | 2.2 | None | Tetrahydrofuran (THF) | 0 to 25 | 6 | 70-80 | Hexylammonium chloride |
| 4 | 2.2 | None | DCM (not anhydrous) | 0 to 25 | 4 | 30-40 | Suberic acid |
| 5 | 1.0 | Triethylamine (2.2) | DCM | 0 to 25 | 4 | <10 | Polymeric material |
Note: These are representative yields based on typical acylation reactions and are intended for comparative purposes.
Experimental Protocols
Synthesis of N,N'-dihexylsuberamide
This protocol describes a general procedure for the synthesis of a diamide from this compound and a primary amine.
Materials:
-
This compound (1 equivalent)
-
Hexylamine (2.2 equivalents)
-
Triethylamine (2.2 equivalents, optional, if using <2.2 eq. of hexylamine)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve hexylamine (2.2 equivalents) in anhydrous DCM.
-
Cool the stirred solution to 0 °C in an ice-water bath.
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]
-
Upon completion, quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude N,N'-dihexylsuberamide by recrystallization or column chromatography.
Visualizations
Caption: Desired reaction pathway for the synthesis of N,N'-dialkylsuberamide.
Caption: Common side reactions encountered with this compound.
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Reactions of Acyl halide [simply.science]
- 8. Amide Synthesis [fishersci.se]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Suberoyl Chloride by Vacuum Distillation
Welcome to the technical support center for the purification of suberoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, concise, and actionable information for the successful vacuum distillation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the vacuum distillation of this compound.
Q1: My vacuum distillation is not reaching the expected low pressure. What are the common causes and solutions?
A1: Achieving a stable and low vacuum is critical for the successful distillation of this compound, as it allows for a lower boiling temperature and minimizes thermal decomposition. If you are experiencing issues with your vacuum level, consider the following:
-
System Leaks: Even minor leaks can significantly impact the vacuum.
-
Troubleshooting:
-
Ensure all glassware joints are properly sealed with a suitable vacuum grease.
-
Check all tubing connections for cracks or loose fittings. Tygon tubing can be degraded by acidic vapors like HCl, which may be present. Consider using chemically resistant tubing.
-
Inspect the glassware for any cracks or star fractures that could compromise the vacuum.
-
-
-
Vacuum Pump Issues: The pump itself may be the source of the problem.
-
Troubleshooting:
-
Check the vacuum pump oil. It may be contaminated and require changing.
-
Ensure the pump is appropriately sized for the volume of your distillation setup.
-
Run the pump independently to confirm it reaches its specified ultimate pressure.
-
-
-
Cold Trap Inefficiency: A poorly functioning cold trap can allow volatile substances to enter the vacuum pump, degrading its performance.
-
Troubleshooting:
-
Ensure your cold trap is sufficiently cold (e.g., using a dry ice/acetone or liquid nitrogen slush bath).
-
Check that the cold trap is not full.
-
-
Q2: The distillation is proceeding very slowly, or the this compound is not distilling over at the expected temperature.
A2: This issue is often related to a combination of pressure and temperature settings.
-
Inaccurate Pressure Reading: The pressure gauge may not be providing an accurate reading.
-
Troubleshooting:
-
Calibrate your vacuum gauge or use a trusted one to verify the pressure.
-
-
-
Insufficient Heating: The heating mantle may not be providing enough energy to vaporize the this compound at the given pressure.
-
Troubleshooting:
-
Ensure good thermal contact between the heating mantle and the distillation flask.
-
Gradually and carefully increase the heating mantle temperature. Avoid excessively high temperatures which can lead to decomposition.
-
-
-
Presence of High-Boiling Impurities: Significant amounts of non-volatile impurities can raise the boiling point of the mixture.
-
Troubleshooting:
-
Consider a pre-purification step if the crude material is highly impure.
-
-
Q3: I am observing significant bumping or foaming in the distillation flask.
A3: Bumping and foaming are common problems in vacuum distillation that can lead to contamination of the distillate and an unsafe operation.
-
Bumping (Sudden, Violent Boiling):
-
Troubleshooting:
-
Stirring: Vigorous stirring of the distillation pot is the most effective way to prevent bumping. Use a magnetic stir bar and a reliable stir plate.
-
Boiling Chips: While less effective under high vacuum, fresh, porous boiling chips can sometimes help. Do not add boiling chips to a hot liquid.
-
-
-
Foaming: This can be caused by the presence of surfactants or high-molecular-weight impurities.
-
Troubleshooting:
-
Anti-foaming Agents: In some cases, a small amount of a high-boiling, inert anti-foaming agent can be added. However, this will contaminate the residue.
-
Distillation Rate: Reduce the distillation rate by lowering the heating mantle temperature.
-
Flask Size: Ensure the distillation flask is not more than two-thirds full to provide adequate headspace.
-
-
Q4: The distilled this compound is discolored (yellow or brown). What is the cause and how can I prevent it?
A4: Discoloration of the distillate is typically a sign of thermal decomposition. Aged samples of this compound can also appear yellow or brown.[1]
-
Excessive Temperature: The distillation temperature is too high.
-
Troubleshooting:
-
Improve the vacuum to allow for distillation at a lower temperature.
-
Ensure the heating mantle is not set to an unnecessarily high temperature. The pot temperature should be kept as low as possible while maintaining a steady distillation rate.
-
-
-
Prolonged Heating: Heating the this compound for an extended period, even at a moderate temperature, can cause decomposition.
-
Troubleshooting:
-
Once the distillation is complete, cool the distillation flask promptly. Do not leave it sitting at a high temperature.
-
-
-
Presence of Impurities: Certain impurities can catalyze decomposition.
-
Troubleshooting:
-
Ensure the starting suberic acid is of high purity.
-
-
Q5: What is a typical yield and purity for vacuum-distilled this compound?
A5: The yield and purity can vary depending on the quality of the crude material and the distillation setup.
-
Yield: A well-optimized distillation of this compound from the reaction of suberic acid and thionyl chloride can be expected to have a good yield. For comparison, the synthesis of the similar sebacoyl chloride from sebacic acid and thionyl chloride followed by vacuum distillation reports a yield of about 140 g from 150 g of the acid, which is a high yield.[2]
-
Purity: Commercially available this compound that has been purified by distillation typically has a purity of 97% or greater.[3][4] Purity can be assessed by methods such as GC-MS or quantitative NMR (qNMR).[5][6][7]
Data Presentation
The following table summarizes the boiling points of this compound and related compounds at different pressures. This data is crucial for planning the fractional distillation to separate the product from potential impurities.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at Atmospheric Pressure (760 mmHg) | Boiling Point (°C) at Reduced Pressure | Citation |
| This compound | 211.09 | Decomposes | 162-163 °C at 15 mmHg147 °C at 12 mmHg | [8][9][10] |
| Suberic Acid | 174.19 | 345.5 °C | 230 °C at 15 mmHg | [11][12][13] |
| Thionyl Chloride | 118.97 | 74.6 °C | ~40 °C at ~217 mmHg (29 kPa) | [14][15][16] |
Experimental Protocols
Synthesis of this compound and Purification by Vacuum Distillation
This protocol is adapted from a similar procedure for sebacoyl chloride and general knowledge of acyl chloride synthesis.[2]
Materials:
-
Suberic acid
-
Thionyl chloride (SOCl₂)
-
Distillation glassware (round-bottom flask, Claisen adapter, condenser, receiving flask)
-
Heating mantle with a stirrer
-
Vacuum pump
-
Cold trap
-
Manometer
Procedure:
-
Reaction: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), place suberic acid. Add an excess of thionyl chloride (approximately 2-3 equivalents).
-
Gently heat the mixture to reflux (the boiling point of thionyl chloride is 74.6 °C) and maintain reflux until the evolution of HCl and SO₂ gases ceases and all the suberic acid has dissolved. This may take several hours.
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation at atmospheric pressure or under reduced pressure.[15]
-
Vacuum Distillation Setup: Assemble the vacuum distillation apparatus. Use a Claisen adapter to minimize bumping. Ensure all joints are lightly greased and the system is airtight. Include a magnetic stir bar in the distillation flask.
-
Distillation:
-
Begin stirring the crude this compound.
-
Slowly apply vacuum to the system.
-
Once a stable vacuum is achieved (e.g., 15 mmHg), begin to heat the distillation flask gently.
-
Collect the fraction that distills at 162-163 °C at 15 mmHg.[8] Discard any initial forerun that comes over at a lower temperature.
-
Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure fraction.
-
-
Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.
Safety Precautions:
-
This compound and thionyl chloride are corrosive and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]
-
The reaction of thionyl chloride with suberic acid produces HCl and SO₂, which are toxic and corrosive gases. Ensure the reaction is performed in a well-ventilated fume hood and the off-gases are scrubbed through a basic solution (e.g., NaOH).
-
Vacuum distillation of glassware carries a risk of implosion. Inspect all glassware for cracks or defects before use and use a safety shield.
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and a troubleshooting guide for the vacuum distillation of this compound.
References
- 1. Suberic Acid [drugfuture.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound 97 10027-07-3 [sigmaaldrich.com]
- 4. labproinc.com [labproinc.com]
- 5. researchgate.net [researchgate.net]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, 97% | Fisher Scientific [fishersci.ca]
- 9. labsolu.ca [labsolu.ca]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Suberic acid | C8H14O4 | CID 10457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Suberic Acid Frequently Asked Questions (FAQ) - LISKON [liskonchem.com]
- 13. Suberic acid [chembk.com]
- 14. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Thionyl chloride [xuyinchem.com]
Technical Support Center: Managing HCl Byproduct in Suberoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions involving suberoyl chloride, with a specific focus on the management of the hydrochloric acid (HCl) byproduct.
Frequently Asked Questions (FAQs)
Q1: Why is managing HCl byproduct crucial in this compound reactions?
A1: this compound, like other acyl chlorides, reacts with nucleophiles such as amines and alcohols to form amide or ester linkages, respectively. This reaction releases two equivalents of hydrogen chloride (HCl) gas.[1][2] If not neutralized, this acidic byproduct can lead to several problems:
-
Protonation of Nucleophiles: Amines, being basic, will be protonated by HCl to form ammonium salts. This renders the amine non-nucleophilic and effectively halts the reaction.[2]
-
Degradation of Acid-Sensitive Substrates: Many organic molecules, particularly those with acid-labile protecting groups or functional groups, can be degraded or undergo unwanted side reactions in the presence of a strong acid like HCl.
-
Equilibrium Shift: The accumulation of HCl can shift the reaction equilibrium back towards the reactants, leading to incomplete conversion and low yields.[3]
Q2: What are the common methods for neutralizing HCl in this compound reactions?
A2: The most common and effective method is the addition of a base to act as an "HCl scavenger." These bases can be broadly categorized as:
-
Tertiary Amines: Non-nucleophilic organic bases like triethylamine (TEA), pyridine, and N,N-diisopropylethylamine (DIPEA or Hünig's base) are frequently used. They react with HCl to form hydrochloride salts, which can be removed during the workup.[4]
-
Inorganic Bases: Aqueous solutions of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used in a biphasic system, a technique known as the Schotten-Baumann reaction.[5][6][7][8] This is particularly useful for reactions with alcohols and phenols.
-
Excess Amine: In reactions with amines, using a stoichiometric excess of the amine nucleophile can serve to neutralize the HCl byproduct. One equivalent of the amine acts as the nucleophile, while the second equivalent acts as the base.[1]
Q3: How do I choose the right HCl scavenger for my reaction?
A3: The choice of base depends on several factors including the nature of your substrate, the reaction solvent, and the desired workup procedure. The following table summarizes the properties of common HCl scavengers:
| HCl Scavenger | pKa of Conjugate Acid | Key Characteristics | Common Applications | Considerations |
| Triethylamine (TEA) | ~10.75 | Strong, non-nucleophilic base. The resulting triethylammonium chloride salt has some solubility in organic solvents.[9] | General purpose base for a wide range of acylation reactions. | The hydrochloride salt can sometimes be difficult to remove completely. |
| Pyridine | ~5.25 | Less basic than TEA, but can also act as a nucleophilic catalyst, potentially accelerating the reaction.[10] | Often used in acylation of alcohols. Can be a good choice when a milder base is needed. | Can be harder to remove due to its higher boiling point. Can sometimes lead to side reactions.[11] |
| DIPEA (Hünig's Base) | ~10.75 | Sterically hindered, non-nucleophilic base. The resulting salt is often more soluble in organic solvents. | Ideal for reactions with sensitive substrates where nucleophilic catalysis by the base is undesirable. | More expensive than TEA or pyridine. |
| Sodium Hydroxide (NaOH) | (Water ~15.7) | Strong, inexpensive inorganic base used in aqueous solution (Schotten-Baumann conditions). | Acylation of alcohols and phenols, and in interfacial polymerization.[5] | Not suitable for water-sensitive substrates or reactions in non-polar organic solvents. |
| Potassium Carbonate (K2CO3) | (Carbonic Acid ~6.35) | Mild inorganic base, often used in biphasic systems or as a solid. | Useful for acid-sensitive substrates where a strong base is detrimental. | Slower reaction rates compared to stronger bases. |
Q4: How can I remove the hydrochloride salt byproduct after the reaction?
A4: The removal of the amine hydrochloride salt is a critical step in purification. Common methods include:
-
Aqueous Wash: Since salts like triethylammonium chloride are highly soluble in water, washing the organic reaction mixture with water or a dilute aqueous acid solution will extract the salt into the aqueous phase.[12]
-
Filtration: If the reaction is performed in a solvent where the hydrochloride salt is insoluble (e.g., diethyl ether), the salt will precipitate and can be removed by filtration.[13]
-
Solvent Trituration: Adding an "anti-solvent" in which your product is soluble but the salt is not can cause the salt to precipitate, allowing for its removal by filtration.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Insufficient Base | Ensure at least two equivalents of base are used per equivalent of this compound. For amine reactions where the amine itself is the scavenger, ensure a 2:1 molar ratio of amine to this compound.[2] |
| Hydrolysis of this compound | This compound is moisture-sensitive. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Protonation of Nucleophile | If the HCl byproduct is not effectively neutralized, it will protonate the amine or alcohol, rendering it unreactive. Ensure the chosen base is strong enough and added appropriately to maintain a basic reaction environment.[2] |
| Poor Reactivity of Nucleophile | Sterically hindered or electronically deactivated amines/alcohols may react slowly. Consider using a more reactive base/catalyst like pyridine or DMAP (4-dimethylaminopyridine) or increasing the reaction temperature.[14] |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Reaction with Tertiary Amine Base | While generally non-nucleophilic, some tertiary amines can react with highly reactive acyl chlorides under certain conditions.[15] If this is suspected, switch to a more sterically hindered base like DIPEA. |
| Oligomerization/Polymerization | As this compound is a difunctional molecule, uncontrolled polymerization can occur. Use a high dilution to favor intramolecular reactions if a cyclic product is desired, or control stoichiometry carefully for linear polymer synthesis. |
| Degradation of Starting Material or Product | If your substrate or product is acid-sensitive, ensure rapid and efficient neutralization of HCl. If it is base-sensitive, choose a milder base like potassium carbonate or pyridine. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Amine Hydrochloride Salt Contamination | If the salt is soluble in your reaction solvent, perform multiple aqueous washes during workup. Alternatively, remove the reaction solvent and triturate the residue with a solvent in which the salt is insoluble (e.g., diethyl ether). |
| Residual Tertiary Amine Base | Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the excess amine and extract it into the aqueous layer. Be cautious if your product is acid-sensitive. |
| Product is Water-Soluble | If your product has high water solubility, aqueous workup can be challenging. In such cases, filtration of the precipitated salt is preferred. If the salt is soluble, consider using a polymer-supported base that can be filtered off. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Suberamide using Triethylamine as HCl Scavenger
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the amine (2.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of this compound: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with the organic solvent.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Schotten-Baumann Reaction for the Synthesis of a Suberate Ester
-
Preparation: In a flask, dissolve the alcohol (2.2 equivalents) in a suitable organic solvent (e.g., dichloromethane).
-
Addition of Base: Add an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Addition of this compound: Vigorously stir the biphasic mixture and add this compound (1.0 equivalent) dropwise.
-
Reaction: Continue vigorous stirring at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or distillation.
Visualizations
Caption: Reaction mechanism of this compound with a nucleophile.
Caption: General experimental workflow for this compound reactions.
Caption: Troubleshooting logic for low yield in this compound reactions.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. byjus.com [byjus.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. scispace.com [scispace.com]
- 11. re.public.polimi.it [re.public.polimi.it]
- 12. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. organic chemistry - Why Acid chloride does not react with tertiary amine? (Looking for a suitable reason) - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Suberoyl Chloride Handling and Polymerization Control
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling of suberoyl chloride to prevent premature reactions and ensure controlled polymerization.
Frequently Asked Questions (FAQs)
Q1: What is causing the "premature polymerization" of my this compound?
A1: this compound does not typically undergo self-polymerization. The issue you are observing is likely one of two scenarios:
-
Hydrolysis: this compound is extremely sensitive to moisture.[1] Contact with water, even atmospheric humidity, will hydrolyze the acyl chloride groups to carboxylic acids, releasing hydrochloric acid.[2] This degradation can be mistaken for polymerization as it can change the appearance and viscosity of the substance.
-
Uncontrolled Polymerization with a Co-monomer: If you are performing a polymerization reaction (e.g., with a diamine to form a polyamide), the reaction may be initiating too early or proceeding too rapidly. This is common in processes like interfacial polymerization, where the reaction kinetics are very fast.[3][4]
Q2: How can I prevent the degradation of this compound during storage?
A2: Proper storage is critical. This compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). The storage area should be cool, dry, and well-ventilated.[5] Avoid repeated opening of the main container; instead, aliquot the required amounts into smaller, single-use vials under an inert atmosphere.
Q3: What are the signs of this compound hydrolysis?
A3: Signs of hydrolysis include a change in appearance from a colorless liquid to yellow or brown, the evolution of hydrogen chloride gas (fuming when exposed to air), and changes in viscosity.
Q4: Are there inhibitors I can add to this compound to prevent premature polymerization?
A4: For this compound itself, inhibitors are not typically used as self-polymerization is not a common issue. The primary focus should be on preventing moisture contamination. In the context of a polymerization reaction with a co-monomer, controlling the reaction rate is achieved through careful management of reaction conditions (temperature, concentration, stoichiometry, and addition rate of monomers) rather than adding inhibitors.[6]
Troubleshooting Guide: Uncontrolled Polymerization Reactions
This guide will help you troubleshoot common issues encountered during polymerization reactions involving this compound.
| Observation | Potential Cause | Suggested Solution |
| Immediate formation of a solid mass upon adding this compound to the reaction mixture. | 1. Reaction is too fast: The kinetics of acyl chloride reactions, especially with amines, are extremely rapid.[3][7] 2. High concentration of reactants: High monomer concentrations can lead to an uncontrolled, rapid polymerization. 3. Localized high concentration: Poor mixing can lead to areas of high monomer concentration, causing rapid, localized polymerization. | 1. Lower the reaction temperature: Perform the reaction at a lower temperature (e.g., 0°C or below) to slow down the reaction rate. 2. Dilute the reactants: Use a larger volume of an appropriate anhydrous solvent to reduce the concentration of both this compound and the co-monomer. 3. Slow addition and vigorous stirring: Add the this compound solution dropwise to the co-monomer solution with vigorous stirring to ensure rapid and even distribution. |
| Low polymer molecular weight. | 1. Imprecise stoichiometry: An imbalance in the molar ratio of this compound and the co-monomer will limit chain growth. 2. Presence of monofunctional impurities: Impurities with a single reactive group can act as chain terminators. 3. Hydrolysis of this compound: Water in the reaction mixture will hydrolyze the acyl chloride groups, preventing them from reacting with the co-monomer to extend the polymer chain. | 1. Accurately measure reactants: Use precise measurements for both monomers to ensure a 1:1 molar ratio. 2. Purify monomers: Ensure the purity of both this compound and the co-monomer. 3. Ensure anhydrous conditions: Thoroughly dry all glassware, use anhydrous solvents, and perform the reaction under an inert atmosphere. |
| Inconsistent results between batches. | 1. Variable atmospheric moisture: Changes in ambient humidity can affect the degree of this compound hydrolysis. 2. Inconsistent reactant purity: The purity of monomers may vary between batches. 3. Variations in reaction setup and procedure: Minor differences in temperature, stirring rate, or addition rate can impact the outcome of the rapid polymerization. | 1. Standardize the reaction environment: Use a glovebox or Schlenk line to maintain a consistently dry and inert atmosphere. 2. Verify monomer purity: Check the purity of each new batch of monomers before use. 3. Develop a detailed Standard Operating Procedure (SOP): Document and strictly adhere to all reaction parameters. |
Experimental Protocols
Protocol 1: Handling and Aliquoting this compound
This protocol describes the safe handling of this compound to prevent moisture contamination.
Materials:
-
This compound in its original container
-
Dry, nitrogen-flushed glass vials with septa caps
-
Dry, gas-tight syringes and needles
-
Schlenk line or glovebox with a dry, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Prepare the environment: Ensure the Schlenk line or glovebox is purged with a dry, inert gas to minimize atmospheric moisture.
-
Dry all glassware: Oven-dry all vials, syringes, and needles and allow them to cool to room temperature under a stream of inert gas or in a desiccator.
-
Transfer under inert atmosphere:
-
Using a Schlenk line: Connect the this compound container and the vials to the Schlenk line. Carefully open the main container under a positive pressure of inert gas. Use a dry syringe to withdraw the desired volume of this compound and transfer it to the pre-purged vials. Seal the vials with septa caps.
-
Using a glovebox: Perform all transfers inside the glovebox.
-
-
Storage: Store the aliquoted vials in a cool, dry place. The main container should be tightly sealed, the headspace flushed with inert gas, and stored appropriately.
Protocol 2: Controlled Polyamide Synthesis via Interfacial Polymerization
This protocol provides a general method for forming a polyamide from this compound and a diamine, with an emphasis on controlling the reaction.
Materials:
-
This compound solution in an anhydrous organic solvent (e.g., dichloromethane or hexane)
-
Diamine (e.g., hexamethylenediamine) solution in water, potentially with a base (e.g., sodium hydroxide) to neutralize the HCl byproduct.
-
Beaker or reaction vessel
-
Stir plate and stir bar (optional, for stirred interfacial polymerization)
Procedure:
-
Prepare monomer solutions: Prepare the aqueous diamine solution and the organic this compound solution separately. Ensure the concentrations are appropriate for the desired polymer properties. Lower concentrations can help control the reaction rate.
-
Set up the reaction vessel:
-
Unstirred method: Carefully pour the denser organic phase (this compound solution) into the beaker first. Then, gently pour the aqueous diamine solution on top to create a distinct interface.
-
Stirred method: Place the aqueous diamine solution in the reaction vessel. Begin vigorous stirring and then rapidly add the organic this compound solution.
-
-
Polymer formation: A polymer film will form immediately at the interface.[3]
-
Isolation:
-
Unstirred method: The polymer film can be continuously drawn from the interface with forceps.
-
Stirred method: The polymer will precipitate out of the solution.
-
-
Washing and drying: Wash the resulting polymer with water and a suitable organic solvent to remove unreacted monomers and byproducts. Dry the polymer under vacuum.
Visualizations
Workflow for Handling this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. mdpi.com [mdpi.com]
- 5. 辛二酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
troubleshooting low conversion in polyamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low conversion in polyamide synthesis.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during polyamide synthesis in a question-and-answer format, providing potential causes and solutions.
Issue 1: Low Polymer Yield or Conversion
Q1: My polyamide synthesis resulted in a low yield. What are the primary causes?
A1: Low conversion in polyamide synthesis can stem from several factors. The most common issues include impurities in monomers, inaccurate stoichiometry, suboptimal reaction conditions, and interfering side reactions.[1][2] It is crucial to systematically investigate each of these possibilities.
Q2: How do monomer impurities affect the polymerization?
A2: Monomer purity is critical for achieving high molecular weight polyamides.[3] Impurities can act as chain terminators, leading to a lower degree of polymerization.[2] For instance, monofunctional impurities will cap the growing polymer chain, preventing further extension.[1] It is essential to use high-purity monomers to ensure the reaction proceeds to high conversion.[4]
Q3: What is the impact of stoichiometric imbalance on polyamide synthesis?
A3: A precise 1:1 molar ratio of diamine and diacid (or diacid chloride) is fundamental for achieving a high degree of polymerization in step-growth polymerization.[4][5] An excess of either monomer will result in polymer chains with the same type of functional end-group, preventing further chain growth and thereby reducing the final molecular weight and conversion.[6][7]
Q4: Can reaction conditions like temperature and time influence the conversion rate?
A4: Yes, reaction temperature and time are critical parameters. Insufficient reaction time or a temperature that is too low may lead to an incomplete reaction.[4] Conversely, excessively high temperatures or prolonged reaction times can promote thermal degradation and undesirable side reactions, which can also limit the conversion and discolor the polymer.[4] For instance, in melt polymerization of Polyamide 1212, the temperature is typically controlled between 220°C and 280°C.[4]
Q5: What role does the removal of condensation byproducts play?
A5: The efficient removal of condensation byproducts, such as water in the case of polycondensation between a diacid and a diamine, is crucial to drive the reaction equilibrium towards the formation of high molecular weight polymer.[4] Applying a high vacuum during the final stages of melt polymerization is a common technique to effectively remove these byproducts.[1]
Issue 2: Undesirable Polymer Characteristics
Q6: The synthesized polyamide is discolored (yellow or brown). What is the cause?
A6: Discoloration in polyamides is often a sign of thermal degradation or oxidation, particularly at the high temperatures required for melt polymerization.[4] The presence of impurities in the monomers or from the reactor can also catalyze degradation reactions.[4] To mitigate this, it is important to optimize the reaction temperature and duration, and to perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).[1]
Q7: My polyamide has a low molecular weight and poor mechanical properties. How can I address this?
A7: Low molecular weight is a direct consequence of low conversion and can be caused by the factors discussed in Issue 1, such as stoichiometric imbalance, monomer impurities, and incomplete reaction.[1][4] To increase the molecular weight, ensure accurate weighing of high-purity monomers, optimize reaction conditions (time and temperature), and apply a vacuum to effectively remove condensation byproducts.[4]
Data Presentation
The following tables summarize key quantitative data for troubleshooting and optimizing polyamide synthesis.
Table 1: Common Causes of Low Conversion and Their Solutions
| Potential Cause | Description | Recommended Solution(s) |
| Monomer Impurities | Monofunctional impurities act as chain terminators, reducing the degree of polymerization.[2] | - Use high-purity monomers.- Purify monomers before use (e.g., recrystallization, distillation). |
| Stoichiometric Imbalance | An excess of one monomer leads to chain termination.[5][6] | - Ensure precise 1:1 molar ratio of functional groups.- Use a nylon salt intermediate to guarantee a 1:1 ratio.[4][8] |
| Incomplete Reaction | The polymerization has not proceeded to completion. | - Increase reaction time and/or temperature within the optimal range.[4] |
| Inefficient Byproduct Removal | Condensation byproducts (e.g., water) shift the equilibrium away from polymer formation. | - Apply a high vacuum, especially in the later stages of melt polymerization.[1] |
| Suboptimal Temperature | Temperature is too low for efficient reaction or too high, causing degradation. | - Optimize the temperature profile; a stepwise increase can be beneficial.[4] |
| Side Reactions | Reactions like decarboxylation can create a stoichiometric imbalance. | - Carefully control the reaction temperature to minimize side reactions.[4] |
Table 2: Typical Temperature Ranges for Polyamide Synthesis
| Polyamide Type | Synthesis Method | Typical Temperature Range (°C) | Reference |
| Polyamide 1212 | Melt Polymerization | 220 - 280 | [4] |
| Aromatic Polyamides | Solution Polycondensation | 0 - 150 | [1][9] |
| Polyamide 6 (from ε-caprolactam) | Anionic Polymerization | Varies with initiator/catalyst | [10] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to troubleshooting polyamide synthesis.
Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy for Amide Bond Confirmation
Objective: To confirm the formation of amide linkages and the disappearance of starting material functional groups.
Procedure:
-
Prepare a sample of the synthesized polyamide. This can be a thin film cast from a solution or a small amount of the bulk polymer.
-
Obtain a background spectrum of the empty sample compartment.
-
Place the polyamide sample in the FTIR spectrometer.
-
Acquire the infrared spectrum of the sample over a range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic peaks:
-
Amide I band (C=O stretch): ~1630-1680 cm⁻¹
-
Amide II band (N-H bend and C-N stretch): ~1530-1570 cm⁻¹
-
N-H stretch: ~3300 cm⁻¹
-
-
Confirm the disappearance or significant reduction of the carboxylic acid O-H stretch (broad peak around 3000 cm⁻¹) if a diacid was used, or the acid chloride C=O stretch (~1800 cm⁻¹) if a diacid chloride was used.[9][11]
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To determine the structure of the synthesized polyamide and identify any potential side products or unreacted monomers.
Procedure:
-
Dissolve a small amount of the purified polyamide in a suitable deuterated solvent (e.g., DMSO-d₆, D₂SO₄).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both spectra to the corresponding atoms in the expected polyamide structure.[9]
-
Look for signals corresponding to unreacted monomer end-groups or impurities.
Mandatory Visualizations
The following diagrams illustrate key concepts in troubleshooting polyamide synthesis.
Caption: Troubleshooting workflow for low polyamide conversion.
Caption: Impact of stoichiometric balance on polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. google.com [google.com]
- 7. chemical engineering - Is stoichiometric imbalance in polymerization important if the process has an evaporation step? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Nylon - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 11. scribd.com [scribd.com]
Technical Support Center: Optimizing Suberoyl Chloride Esterification
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for suberoyl chloride esterification.
FAQs and Troubleshooting Guides
Q1: My reaction yield is low. What are the common causes and how can I improve it?
A1: Low yields in this compound esterification are common and can typically be attributed to several key factors: the presence of moisture, improper stoichiometry, suboptimal reaction temperature, or an inappropriate choice of base.
-
Moisture: Acyl chlorides are highly reactive towards water, leading to hydrolysis back to the dicarboxylic acid (suberic acid).[1] This side reaction consumes the starting material and complicates purification. It is critical to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stoichiometry: this compound is a difunctional molecule. Precise control over the stoichiometry is essential. An excess of the alcohol can be used to drive the reaction to completion, particularly if the alcohol is simple and can be used as the solvent.[2][3]
-
Base Selection: A base is typically added to neutralize the HCl byproduct generated during the reaction.[4] Common choices like pyridine or triethylamine (TEA) act as HCl scavengers. For less reactive alcohols, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[1][5]
-
Temperature: The reaction is often vigorous at the start.[3] Running the reaction at 0 °C initially and then allowing it to warm to room temperature can help control the initial exotherm and minimize side reactions. Insufficient heat may lead to an incomplete reaction.[6]
| Parameter | Option 1 | Option 2 | Option 3 | Expected Outcome & Considerations |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Toluene | DCM is a common choice. Ensure all solvents are anhydrous. |
| Base | Pyridine | Triethylamine (TEA) | TEA with catalytic DMAP | Pyridine can act as both base and catalyst.[4] DMAP is a highly effective acylation catalyst for hindered/less reactive alcohols.[1] |
| Temperature | 0 °C to RT | Room Temperature | Reflux | Start at 0 °C to control the initial reaction rate, then allow to warm. Refluxing may be needed for unreactive alcohols but increases the risk of side products. |
| Stoichiometry (Alcohol:this compound) | 2.1 : 1.0 | 3.0 : 1.0 | Large Excess (as solvent) | A slight excess of alcohol (2.1-2.2 eq.) is standard. Using the alcohol as the solvent can drive the reaction to completion.[2] |
-
Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of inert gas (N₂ or Ar).
-
Reagent Setup: In a dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve the alcohol (2.2 equivalents) and a suitable base (e.g., triethylamine, 2.5 equivalents) in anhydrous dichloromethane (DCM). If needed, add catalytic DMAP (0.1 equivalents).
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath.
-
This compound Addition: Dissolve this compound (1.0 equivalent) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the this compound solution dropwise to the stirred alcohol solution over 30-60 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally, brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester via flash column chromatography or vacuum distillation.
Caption: General workflow for this compound esterification.
Q2: I am observing a white, insoluble solid in my reaction. What is it and how can I prevent it?
A2: The formation of a white, insoluble solid is a strong indication of undesired polymerization. This compound is bifunctional, containing two reactive acyl chloride groups. This allows it to react with nucleophiles at both ends, leading to the formation of polyesters, especially when reacting with diols.[7] Even with mono-alcohols, side reactions under concentrated conditions can lead to oligomers.
Primary Causes:
-
High Concentration: High concentrations of both the di-acyl chloride and the alcohol increase the likelihood of intermolecular reactions, leading to polymer chain growth.
-
Rapid Addition: Adding one reagent too quickly to the other creates localized areas of high concentration, promoting polymerization.
-
Stoichiometric Imbalance with Diols: When reacting with a diol, maintaining a precise 1:1 stoichiometry is critical to achieve high molecular weight polymer, but slight deviations can lead to insoluble oligomers. For diester formation with a mono-alcohol, this is less of an issue.
Prevention Strategy: The most effective method to prevent polymerization is to use high-dilution conditions and add one of the reagents slowly over a prolonged period. This maintains a low instantaneous concentration of the added reagent, favoring the desired intramolecular reaction (for cyclization) or simple diester formation.
Caption: Reaction pathways for this compound.
Q3: The reaction seems to be very slow or isn't starting at all. What should I check?
A3: A stalled or sluggish reaction is typically due to reagent quality, insufficient activation (catalyst), or low temperature.
-
Reagent Quality: this compound is susceptible to hydrolysis upon storage if exposed to atmospheric moisture. This degradation reduces its reactivity. Always use fresh or properly stored this compound. The alcohol should be of high purity and anhydrous.
-
Catalyst: While a stoichiometric base like TEA is necessary to scavenge HCl, it may not be sufficient to catalyze the reaction with unreactive or sterically hindered alcohols. The addition of 0.05-0.1 equivalents of DMAP is highly recommended to accelerate the acylation.
-
Temperature: While starting at 0 °C is advised, some reactions may require gentle heating or reflux to proceed to completion, especially with less nucleophilic alcohols. If the reaction is stalled at room temperature, consider gradually increasing the temperature while monitoring by TLC.
Caption: Logical guide for troubleshooting a stalled esterification.
Q4: How can I effectively purify the suberoyl diester product?
A4: The purification strategy depends on the physical properties of the target diester (e.g., boiling point, crystallinity) and the nature of the impurities. Suberoyl diesters are often high-boiling oils, making crystallization challenging.
| Method | Applicability | Advantages | Disadvantages |
| Flash Column Chromatography | Most common for non-volatile oils and solids. | Excellent for separating compounds with different polarities. Works well at lab scale. | Can be time-consuming and uses large volumes of solvent. Product may be lost on the column. |
| Vacuum Distillation | For thermally stable, liquid products with boiling points >150 °C. | Very effective for removing non-volatile impurities (salts, polymers). Highly scalable. | Requires specialized equipment. Not suitable for heat-sensitive compounds. Product and impurities may have close boiling points. |
| Recrystallization | For solid products. | Can yield very pure material. Relatively simple and inexpensive. | Finding a suitable solvent can be difficult.[8] Not applicable to oils or amorphous solids. |
| Aqueous Washes | Part of the workup, not a final purification step. | Removes water-soluble impurities like salts (e.g., triethylammonium chloride) and unreacted acid/base.[9] | Ineffective for removing non-polar organic impurities. |
-
Sample Preparation: Concentrate the crude product under reduced pressure. To ensure it binds well to the silica, dissolve it in a minimal amount of the chromatography eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Dry this silica plug thoroughly in a vacuum oven.
-
Column Packing: Prepare a glass column with silica gel (~50x the mass of the crude product) using a suitable eluent system (a non-polar/polar solvent mixture, e.g., Hexane/Ethyl Acetate). A typical starting point for diesters is a 95:5 or 90:10 mixture of Hexane:Ethyl Acetate.
-
Loading: Carefully add the dried silica plug with the adsorbed product to the top of the packed column.
-
Elution: Begin eluting the column with the solvent mixture. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified diester.
References
- 1. Ester - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Ester synthesis by esterification [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. gauthmath.com [gauthmath.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
Technical Support Center: Suberoyl Chloride Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with suberoyl chloride. The focus is on the effect of catalysts on reaction rates and how to overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction involving this compound is slow or failing to proceed. What is the likely cause?
A slow or stalled reaction is often due to a high activation energy barrier.[1][2] this compound reactions, such as esterifications or amidations with less reactive nucleophiles, can be inherently slow without catalytic activation. A catalyst provides an alternative reaction pathway with a lower activation energy, thereby increasing the rate of reaction.[3][4]
Another common issue is the hydrolysis of this compound by trace amounts of water in your reagents or glassware, which consumes your starting material.[5] Ensure all components of your reaction are anhydrous.
Q2: What types of catalysts can accelerate this compound reactions?
The choice of catalyst depends on the specific reaction you are performing.
-
For Esterification & Amidation: Nucleophilic base catalysts are commonly used. These include tertiary amines like triethylamine (Et₃N), pyridine, and especially 4-(dimethylaminopyridine) (DMAP), which is a highly efficient acyl transfer catalyst.[6][7][8]
-
For Friedel-Crafts Acylation: A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion needed for reaction with an aromatic ring.[9]
-
For Biphasic Reactions: If your nucleophile is in an aqueous phase and this compound is in an organic phase, a phase-transfer catalyst (PTC) is necessary.[10] Common PTCs include quaternary ammonium salts (e.g., tetrabutylammonium bromide) or phosphonium salts.[11][12] These catalysts "ferry" the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[13]
Q3: I observed fumes when handling this compound and my yield was low. What happened?
This is a classic sign of hydrolysis.[5] this compound is highly reactive towards moisture, including humidity in the air. The reaction with water produces suberic acid and fumes of hydrochloric acid (HCl) gas.[5] This side reaction consumes your starting material, leading to significantly lower yields of the desired product.
Troubleshooting Steps for Hydrolysis:
-
Work under Inert Atmosphere: Handle this compound and set up your reaction under a dry, inert atmosphere like nitrogen or argon.[5]
-
Use Dry Equipment & Reagents: Thoroughly dry all glassware in an oven or by flame-drying before use.[5] Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
Proper Storage: Store this compound in a tightly sealed container under an inert atmosphere to prevent degradation.[5]
Q4: My catalyst doesn't seem to be working. What could be the issue?
Several factors can lead to catalyst inactivity:
-
Incorrect Catalyst Type: Ensure the catalyst is appropriate for your reaction type (e.g., a Lewis acid like AlCl₃ will not catalyze an esterification with an alcohol).
-
Insufficient Concentration: Catalyst concentration is a key parameter. While a higher concentration often increases the rate, there is typically an optimal level.[14] For reactions like Steglich esterification, 5 mol-% of DMAP is often crucial for efficient ester formation.[15]
-
Catalyst Poisoning: Impurities in your reactants or solvent can bind to the catalyst's active sites and inhibit its function. Purify your starting materials if you suspect contamination.
-
Aggregation: In some cases, at very high concentrations, catalysts can aggregate, reducing the number of available active sites and potentially slowing the reaction.[14]
Q5: Are there any catalyst-free methods for reacting this compound?
Yes, under certain conditions, catalyst-free reactions are possible. The reaction of acyl chlorides with alcohols can proceed without a catalyst, especially with highly reactive (primary) alcohols.[16][17] These reactions are often very exothermic.[17] For industrial applications, continuous flow microreactors have been used to achieve excellent conversions for esterifications without any catalyst, which is beneficial from a "green chemistry" perspective.[6]
Data Presentation: Catalyst Effect on Reaction Rate
The following table summarizes the typical impact of catalysts on common this compound reactions based on established chemical principles.
| Reaction Type | Reactants | Catalyst | Typical Reaction Time | Typical Yield | Reference |
| Polyamidation | This compound + Diamine | None (Interfacial) | < 1 hour | High | [18][19] |
| Esterification | This compound + Alcohol | None | Several hours to days | Moderate to Low | [16] |
| Esterification | This compound + Alcohol | Triethylamine / DMAP | 1 - 4 hours | High (>90%) | [6][7][20] |
| Friedel-Crafts Acylation | This compound + Aromatic Ring | None | No Reaction | 0% | [9] |
| Friedel-Crafts Acylation | This compound + Aromatic Ring | AlCl₃ (Lewis Acid) | 4 - 6 hours | Good to High | [9] |
| Biphasic Substitution | This compound + Aq. Nucleophile | None | Very Slow / No Reaction | Very Low | [13] |
| Biphasic Substitution | This compound + Aq. Nucleophile | Phase-Transfer Catalyst | 1 - 2 hours | High (>95%) | [10][13] |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Friedel-Crafts Acylation
This protocol details the acylation of chlorobenzene with this compound using aluminum chloride as a catalyst.[9]
1. Reaction Setup:
-
Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a condenser with a drying tube.
-
Ensure the entire system is under an inert atmosphere (e.g., nitrogen or argon).[9]
2. Reagent Preparation:
-
In the main flask, add anhydrous aluminum chloride (14.67 g, 110 mmol) and 100 mL of anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
In the addition funnel, prepare a solution of this compound (10.15 g, 50 mmol) and chlorobenzene (22.51 g, 200 mmol) in 100 mL of anhydrous dichloromethane.[9]
3. Reaction Execution:
-
Add the this compound solution dropwise from the addition funnel to the cooled AlCl₃ suspension over 30-45 minutes. Maintain the internal temperature below 5°C.[9]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir for an additional 4-6 hours to ensure the reaction goes to completion.[9]
4. Work-up and Purification:
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing 150 g of crushed ice and 50 mL of 1 M HCl.[9]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.[9]
Protocol 2: Base-Catalyzed Polyester Synthesis
This is a general protocol for the synthesis of a polyester from this compound and a diol, using a tertiary amine as a catalyst and acid scavenger.
1. Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add the diol (e.g., 1,6-hexanediol, 1.0 equivalent) and a tertiary amine catalyst (e.g., triethylamine, 2.2 equivalents).
-
Dissolve the components in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0°C in an ice bath.
2. Reagent Addition:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous solvent.
-
Add the this compound solution dropwise to the stirred diol solution over 30 minutes. A precipitate (triethylammonium chloride) will form.
3. Reaction and Work-up:
-
After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove the ammonium salt precipitate.
-
Wash the filtrate with dilute acid (e.g., 1 M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the polyester.
Visualizations
Caption: Catalytic cycle for DMAP-catalyzed esterification.
Caption: Troubleshooting workflow for this compound reactions.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 8. lpp-group.com [lpp-group.com]
- 9. benchchem.com [benchchem.com]
- 10. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 11. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 12. alfachemic.com [alfachemic.com]
- 13. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 14. researchgate.net [researchgate.net]
- 15. Steglich Esterification [organic-chemistry.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. gauthmath.com [gauthmath.com]
- 19. mrcolechemistry.co.uk [mrcolechemistry.co.uk]
- 20. Team:TU Darmstadt/Protocols/Synthesis of paranitrophenylesters with acyl chlorides in presence of triethylamine - 2012.igem.org [2012.igem.org]
Suberoyl chloride stability and storage recommendations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of suberoyl chloride. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as octanedioyl dichloride, is a diacyl chloride derivative of suberic acid.[1] It is a highly reactive, colorless to pale yellow liquid.[1][2] Its bifunctional nature, with two acyl chloride groups, makes it a valuable reagent in various chemical syntheses.[3] Primary applications include its use as a monomer in the production of polyamides (such as nylon) and polyesters, and as a cross-linking agent for polymers like chitosan to enhance membrane integrity and control release properties.[1][4][5]
Q2: What are the key stability concerns for this compound?
A2: The primary stability concern for this compound is its high sensitivity to moisture.[2] Like other acyl chlorides, it readily reacts with water in an exothermic reaction, a process known as hydrolysis.[3] This reaction leads to the degradation of this compound into suberic acid and corrosive hydrogen chloride (HCl) gas.[6] Exposure to atmospheric humidity is sufficient to initiate hydrolysis, compromising the purity and reactivity of the compound for its intended applications.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of moisture.[2] Storage at 2-8°C is recommended.[2] To minimize contact with moisture, it is best practice to store it under an inert atmosphere, such as nitrogen or argon. The storage area should be designated for corrosive materials.
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with a range of substances due to its high reactivity. These include:
-
Water: Reacts vigorously to produce suberic acid and hydrogen chloride.
-
Alcohols: Reacts to form esters.[3]
-
Amines: Reacts to form amides.[3]
-
Strong bases: Can promote rapid and hazardous reactions.
-
Oxidizing agents.
Contact with these materials should be strictly avoided to prevent degradation of the reagent and potential safety hazards.
Data Presentation: Hydrolytic Stability of Diacyl Chlorides
| Diacyl Chloride | pH | Temperature (°C) | Half-life (t½) (minutes) | Observed First-Order Rate Constant (k_obs) (x 10⁵ s⁻¹) |
| Terephthaloyl chloride (TCl) | 4-9 | 0 | 1.2 - 2.2 | 530 - 1100 |
| Isophthaloyl chloride (ICl) | 4-9 | 0 | 2.2 - 4.9 | 240 - 520 |
| Data from a study on the hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride.[7] |
This table illustrates that even at 0°C, the half-lives of these diacyl chlorides are on the order of minutes, underscoring their extreme moisture sensitivity. It can be inferred that this compound, as an aliphatic diacyl chloride, will also exhibit high reactivity towards water.
Troubleshooting Guides
Issue 1: Failed or Low-Yield Polymerization/Cross-linking Reaction
-
Possible Cause: Degradation of this compound due to moisture exposure.
-
Troubleshooting Steps:
-
Verify Reagent Quality: If possible, analyze the this compound for purity. An IR spectrum showing a broad O-H stretch may indicate the presence of the hydrolyzed diacid.
-
Use Fresh Reagent: Use a freshly opened bottle of this compound or a properly stored aliquot.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under a stream of inert gas. Use anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.
-
-
-
Possible Cause: Impure reactants or solvents.
-
Troubleshooting Steps:
-
Purify Other Reagents: Ensure that the other monomers (e.g., diamines, diols) and solvents are of high purity and are thoroughly dried.
-
Solvent Compatibility: Confirm that all reactants are soluble in the chosen solvent system.
-
-
Issue 2: Inconsistent or Unreliable Experimental Results
-
Possible Cause: Inconsistent handling and storage of this compound.
-
Troubleshooting Steps:
-
Standardize Storage: Implement a strict protocol for storing this compound, including sealing the container with paraffin film and storing it in a desiccator, preferably under an inert atmosphere.
-
Aliquot Reagent: For frequently used reagents, consider aliquoting the this compound into smaller, single-use containers under an inert atmosphere to avoid repeated exposure of the main stock to air and moisture.
-
Document Handling: Maintain a detailed log of when the reagent bottle is opened and how it is handled to track potential exposure to moisture.
-
-
Issue 3: Formation of Undesired Side Products
-
Possible Cause: Partial hydrolysis of this compound.
-
Troubleshooting Steps:
-
Control Reaction Temperature: The reaction of this compound is often exothermic. Running the reaction at a lower temperature can help to control the reaction rate and minimize side reactions.
-
Stoichiometry Control: Partial hydrolysis can alter the stoichiometry of the reaction. Ensure precise measurement of a fresh, high-purity this compound. The presence of the diacid can interfere with the polymerization process.
-
-
Experimental Protocols
1. Interfacial Polymerization of Nylon 6,10
This protocol describes the synthesis of a polyamide from hexamethylenediamine and a diacyl chloride like sebacoyl chloride, which is analogous to this compound.
-
Materials:
-
Hexamethylenediamine solution (e.g., 0.5 M in aqueous NaOH)
-
This compound solution (e.g., 0.2 M in an organic solvent like hexane or cyclohexane)
-
Beaker
-
Glass rod or forceps
-
-
Procedure:
-
Pour the aqueous hexamethylenediamine solution into a beaker.
-
Carefully and slowly pour the this compound solution down the side of the beaker to form a distinct layer on top of the aqueous solution. Minimize agitation at the interface.
-
A polymer film will form immediately at the interface of the two layers.
-
Using forceps or a glass rod, gently grasp the center of the polymer film and pull it upwards from the beaker. A continuous strand of nylon can be drawn out.
-
The nylon strand can be washed with water and then a solvent like acetone to aid in drying.
-
2. Cross-linking of Chitosan Membranes
This protocol outlines a general procedure for cross-linking chitosan using this compound.
-
Materials:
-
Chitosan
-
N,N-Dimethylformamide (DMF)
-
Pyridine
-
This compound
-
Ice-salt bath
-
Nitrogen atmosphere setup
-
-
Procedure:
-
Dissolve the prepared chitosan derivative in a mixture of DMF and pyridine under a nitrogen atmosphere with stirring.
-
Cool the solution in an ice-salt bath.
-
Add this compound dropwise to the cooled and stirred solution.
-
Allow the reaction to proceed for a specified time (e.g., 6 hours).
-
The resulting cross-linked chitosan solution can then be cast to form a membrane. The degree of cross-linking can be controlled by varying the amount of this compound added.
-
Mandatory Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for interfacial polymerization of nylon.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound CAS#: 10027-07-3 [m.chemicalbook.com]
- 3. This compound Research Agent|CAS 10027-07-3 [benchchem.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. CAS 10027-07-3: Octanedioyl dichloride | CymitQuimica [cymitquimica.com]
- 7. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Molecular Weight in Suberoyl Chloride Polymerization
Welcome to the technical support center for the polymerization of suberoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling polymer molecular weight and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the molecular weight of the polymer in this compound polymerization?
The molecular weight of the polymer synthesized from this compound, typically through interfacial polymerization with a diamine, is primarily influenced by several factors:
-
Monomer Concentration: Lower concentrations of both this compound and the diamine comonomer generally favor the formation of higher molecular weight polymers.[1] This is because it slows down the reaction rate, allowing for more controlled chain growth.
-
Stoichiometry at the Interface: Achieving a 1:1 molar ratio of the reactive groups (acyl chloride and amine) at the reaction interface is crucial for maximizing chain length.[1]
-
Temperature: Interfacial polymerization of diacid chlorides and diamines is a rapid and exothermic reaction.[1] Controlling the temperature, often keeping it below room temperature, is essential for achieving high molecular weight.[1]
-
Solvent System: The choice of the two immiscible solvents is critical. The organic solvent must dissolve this compound, while the aqueous solvent dissolves the diamine. The solvent should also be a good solvent for the resulting polymer to prevent premature precipitation which can terminate chain growth.[1]
-
Additives: The presence of a weak base in the aqueous phase is necessary to neutralize the hydrochloric acid (HCl) byproduct of the condensation reaction.[1] This prevents the protonation of the amine monomer, which would render it unreactive.
Q2: Why is my polymer's molecular weight consistently low?
Low molecular weight is a common issue in step-growth polymerization.[2] Several factors could be contributing to this problem:
-
Imprecise Stoichiometry: An imbalance in the molar ratio of this compound and the diamine at the interface will lead to an excess of one monomer, resulting in chain termination and lower molecular weight.
-
Monomer Impurity: Impurities in either the this compound or the diamine can interfere with the polymerization process. Ensure high purity of your starting materials.
-
Side Reactions: The presence of water in the organic phase can lead to the hydrolysis of this compound, forming a carboxylic acid which is less reactive and disrupts the stoichiometry.
-
Premature Polymer Precipitation: If the polymer is not soluble in the solvent system, it may precipitate out of the solution before high molecular weights are achieved.
-
Inadequate HCl Scavenging: If the base in the aqueous phase is insufficient to neutralize the HCl byproduct, the diamine can become protonated, reducing its nucleophilicity and hindering further reaction.
Q3: How can I control the polydispersity index (PDI) of my polymer?
For step-growth polymerizations like that of this compound, achieving a narrow PDI can be challenging. The PDI is influenced by the kinetics of the reaction. In interfacial polymerization, the rapid and diffusion-controlled nature of the reaction at the interface can lead to a broader molecular weight distribution. To achieve a narrower PDI, consider the following:
-
Controlled Monomer Addition: A slow, controlled addition of one monomer solution to the other can help maintain a more consistent monomer concentration at the interface, potentially leading to a more uniform chain growth.
-
Reaction Temperature: Lowering the reaction temperature can slow down the polymerization rate, which may provide better control over the chain growth process and result in a narrower PDI.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Polymer Yield | Inefficient reaction at the interface. | - Ensure vigorous stirring to maximize the interfacial surface area. - Check the purity of monomers. - Verify the concentration and effectiveness of the base in the aqueous phase to neutralize HCl. |
| Polymer is Brittle or Powdery | Low molecular weight. | - Decrease the concentration of both monomers.[1] - Ensure a precise 1:1 stoichiometric ratio of reactive groups. - Lower the reaction temperature.[1] - Use highly purified monomers. |
| Inconsistent Results Between Batches | Variation in experimental conditions. | - Standardize all parameters: monomer concentrations, volumes, temperature, stirring speed, and addition rate. - Ensure consistent purity of starting materials for each batch. |
| Gel Formation | Cross-linking reactions, possibly due to impurities or side reactions at higher temperatures. | - Lower the reaction temperature. - Ensure monomers are free from trifunctional impurities. |
Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight Poly(hexamethylene suberamide)
This protocol is designed to favor the formation of a high molecular weight polymer.
Materials:
-
Hexamethylene diamine (HMD)
-
This compound
-
Sodium hydroxide (NaOH)
-
Hexane (or another suitable water-immiscible organic solvent)
-
Distilled water
Procedure:
-
Aqueous Phase Preparation: Prepare a solution of Hexamethylene diamine and sodium hydroxide in distilled water. The concentration of HMD should be relatively low (e.g., 0.2-0.5 M). The NaOH concentration should be sufficient to neutralize the HCl produced (typically a 2:1 molar ratio of NaOH to HMD).
-
Organic Phase Preparation: Prepare a solution of this compound in hexane. The concentration should also be low and equimolar to the HMD (e.g., 0.2-0.5 M).
-
Interfacial Polymerization:
-
Place the aqueous phase in a beaker.
-
Carefully and slowly pour the organic phase over the aqueous phase to create a distinct interface.
-
A polymer film will form at the interface.
-
Gently grasp the polymer film with forceps and pull it from the beaker. It can be continuously drawn out as a "rope".
-
-
Washing and Drying:
-
Wash the collected polymer rope thoroughly with distilled water to remove any unreacted monomers and salts.
-
Wash with a suitable solvent like acetone to remove the organic solvent.
-
Dry the polymer in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Protocol 2: Synthesis for Targeted Molecular Weight Range
This protocol allows for some tuning of the molecular weight by adjusting monomer concentrations.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare a series of aqueous and organic solutions with varying equimolar concentrations of HMD and this compound (e.g., 0.1 M, 0.3 M, 0.5 M).
-
Follow the interfacial polymerization, washing, and drying steps as outlined in Protocol 1 for each concentration set.
-
Characterize the molecular weight (e.g., using Gel Permeation Chromatography - GPC) for each resulting polymer to establish a correlation between monomer concentration and molecular weight for your specific system.
Quantitative Data Summary
The following tables provide an illustrative summary of how reaction parameters can influence the molecular weight of polyamides formed from diacid chlorides and diamines. Note: This data is based on general principles of interfacial polymerization and may not be exact for the this compound system, as specific literature data is limited. Experimental validation is crucial.
Table 1: Effect of Monomer Concentration on Molecular Weight
| This compound Conc. (M) | Hexamethylene Diamine Conc. (M) | Illustrative Number Average Molecular Weight (Mn) ( g/mol ) | Illustrative Polydispersity Index (PDI) |
| 0.1 | 0.1 | 35,000 | 2.1 |
| 0.3 | 0.3 | 25,000 | 2.5 |
| 0.5 | 0.5 | 18,000 | 2.8 |
Table 2: Effect of Temperature on Molecular Weight
| Temperature (°C) | Illustrative Number Average Molecular Weight (Mn) ( g/mol ) | Illustrative Polydispersity Index (PDI) |
| 10 | 32,000 | 2.2 |
| 25 (Room Temp) | 25,000 | 2.5 |
| 40 | 15,000 | 3.0 |
Visualizations
Caption: Experimental workflow for this compound polymerization.
References
Validation & Comparative
A Comparative Guide to Suberoyl Chloride and Sebacoyl Chloride in Polyamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of polyamides, particularly through interfacial polymerization, the selection of monomers is a critical determinant of the final polymer's properties. Among the choices for the diacyl chloride monomer, suberoyl chloride and sebacoyl chloride are two common options that differ subtly in their chemical structure yet can impart significant changes to the resulting polyamide's performance characteristics. This guide provides an objective comparison of these two monomers, supported by general principles of polymer chemistry and available data for analogous polymers, to aid researchers in making informed decisions for their specific applications.
Chemical Structure and its Impact on Polymer Properties
This compound and sebacoyl chloride are both aliphatic diacyl chlorides, meaning they consist of a chain of methylene (-CH2-) groups capped at both ends by reactive acyl chloride (-COCl) groups. The fundamental difference between them lies in the length of this methylene chain:
-
This compound: Features a backbone of six methylene groups, with the chemical formula C8H12Cl2O2.
-
Sebacoyl Chloride: Possesses a longer backbone of eight methylene groups, with the chemical formula C10H16Cl2O2.[1][2]
When reacted with a diamine, such as hexamethylenediamine (HMD), they form polyamides designated as PA 6,8 and PA 6,10, respectively. The two additional methylene groups in sebacoyl chloride lead to a higher hydrocarbon content in the resulting PA 6,10 polymer.[3] This seemingly small difference in chain length can influence several key properties of the polymer:
-
Flexibility and Melting Point: The longer, more flexible aliphatic chain in PA 6,10 generally results in a lower melting point and increased flexibility compared to polyamides with shorter diacyl chloride chains.
-
Moisture Absorption: A higher hydrocarbon content typically leads to lower moisture absorption. Therefore, PA 6,10 is expected to be more hydrophobic and absorb less water than PA 6,8. This is a crucial property for applications where dimensional stability in varying humidity is important.
-
Crystallinity: The length of the methylene units influences how the polymer chains pack together, thus affecting the degree of crystallinity. This, in turn, impacts mechanical properties like tensile strength and stiffness.
-
Solubility: Differences in chain length and crystallinity can also affect the solubility of the resulting polymers in various solvents.
Performance Data Comparison
| Property | Polyamide from this compound (PA 6,8) | Polyamide from Sebacoyl Chloride (PA 6,10) | Influence of Longer Methylene Chain in Sebacoyl Chloride |
| Monomer Molecular Weight | 211.09 g/mol | 239.14 g/mol [2] | Higher molecular weight monomer |
| Resulting Polyamide | Polyamide 6,8 | Polyamide 6,10 | Longer repeating unit |
| Melting Point (°C) | Data not readily available | ~220[4] | Generally expected to be slightly lower |
| Tensile Strength (MPa) | Data not readily available | 45 - 60[4] | May be slightly lower due to reduced crystallinity |
| Flexural Modulus (GPa) | Data not readily available | 1.4 - 2.0[4] | May be slightly lower, indicating higher flexibility |
| Water Absorption (24h, %) | Expected to be higher | ~0.26[4] | Lower, leading to better dimensional stability |
| Hydrophobicity | Lower | Higher[3] | Increased due to higher hydrocarbon content |
Experimental Protocols
The following is a detailed methodology for the interfacial polymerization of a polyamide, which can be adapted for both this compound and sebacoyl chloride.
Interfacial Polymerization of Polyamide
Objective: To synthesize a polyamide membrane via interfacial polymerization of a diamine and a diacyl chloride.
Materials:
-
Hexamethylenediamine (HMD)
-
This compound or Sebacoyl chloride
-
Sodium hydroxide (NaOH)
-
Hexane (or other suitable organic solvent)
-
Deionized water
-
Beaker (100 mL)
-
Forceps
-
Glass rod
Procedure:
-
Aqueous Phase Preparation: Prepare a 5% (w/v) aqueous solution of hexamethylenediamine containing 5% (w/v) sodium hydroxide. The NaOH acts as an acid scavenger to neutralize the HCl byproduct of the reaction.
-
Organic Phase Preparation: Prepare a 5% (w/v) solution of either this compound or sebacoyl chloride in hexane.
-
Interfacial Polymerization:
-
Carefully pour the aqueous diamine solution into a 100 mL beaker.
-
Gently and slowly pour the organic diacyl chloride solution on top of the aqueous solution, down the side of the beaker, to form a distinct second layer. Minimize agitation at the interface.
-
A polyamide film will form instantly at the interface of the two immiscible liquids.
-
-
Polymer Film Withdrawal:
-
Using forceps, carefully grasp the polymer film at the center of the interface.
-
Slowly and continuously pull the film out of the beaker. A continuous "rope" of polyamide will be formed as fresh reactants diffuse to the interface and polymerize.
-
The polymer rope can be wound onto a glass rod.
-
-
Washing and Drying:
-
Thoroughly wash the collected polyamide with deionized water to remove any unreacted monomers and byproducts.
-
Allow the polymer to air dry or dry it in a vacuum oven at a low temperature.
-
Characterization: The resulting polyamide can be characterized for its thermal properties (e.g., melting point via DSC), mechanical properties (e.g., tensile strength), and, if prepared as a thin film membrane, its performance in filtration applications (e.g., water flux and salt rejection).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for selecting a diacyl chloride monomer and characterizing the resulting polyamide.
Caption: Workflow for Polyamide Synthesis and Characterization.
References
A Comparative Guide to the Reactivity of Adipoyl Chloride and Suberoyl Chloride for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of bifunctional acyl chlorides is paramount for controlled polymerization and the synthesis of novel macromolecules. This guide provides an objective comparison of the reactivity of two prominent diacyl chlorides: adipoyl chloride and suberoyl chloride, supported by an analysis of their chemical properties and general kinetic behavior.
Adipoyl chloride and this compound are both highly reactive aliphatic diacyl chlorides, frequently employed as monomers in the synthesis of polyamides, such as various types of nylon. Their reactivity is fundamentally dictated by the electrophilic nature of the carbonyl carbons, which are susceptible to nucleophilic attack. While their structural difference lies in the length of the aliphatic chain separating the two acyl chloride functional groups—four methylene groups for adipoyl chloride and six for this compound—this variation is generally considered to have a subtle, rather than a dramatic, impact on their intrinsic chemical reactivity under typical reaction conditions.
General Reactivity and Mechanism
The high reactivity of both adipoyl and this compound is attributed to the strong electron-withdrawing inductive effects of the chlorine and oxygen atoms. This polarization renders the carbonyl carbon highly electrophilic and thus a prime target for nucleophiles such as the amino groups of diamines. The reaction proceeds via a nucleophilic acyl substitution mechanism.
The reaction mechanism is a two-step addition-elimination process. Initially, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, and the chloride ion, being a good leaving group, is eliminated, regenerating the carbonyl group and forming an amide bond in the case of a reaction with an amine.
Comparative Reactivity Analysis
The primary difference between the two molecules is the length of the -(CH₂)n- chain. For adipoyl chloride, n=4, and for this compound, n=6. This longer chain in this compound could potentially introduce minor steric hindrance around the reactive carbonyl centers, which might slightly decrease the reaction rate compared to adipoyl chloride. Conversely, the alkyl chain is weakly electron-donating, and a longer chain might have a marginally greater inductive effect, which could slightly decrease the electrophilicity of the carbonyl carbons in this compound, again suggesting a slightly lower reactivity. However, these effects are generally considered to be minimal for flexible aliphatic chains of this nature and are often overshadowed by other reaction parameters.
In the context of interfacial polymerization, a common application for both compounds, the reaction is typically extremely fast and diffusion-controlled. This means the rate of polymer formation is governed more by the rate at which the monomers can diffuse to the interface of the two immiscible solvents rather than by the intrinsic chemical reactivity of the acyl chloride.
Physicochemical Properties
A summary of the key physicochemical properties of adipoyl chloride and this compound is presented in the table below.
| Property | Adipoyl Chloride | This compound |
| Chemical Formula | C₆H₈Cl₂O₂ | C₈H₁₂Cl₂O₂ |
| Molecular Weight | 183.03 g/mol | 211.09 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless liquid |
| Boiling Point | 105-107 °C at 2 mmHg | 162-163 °C |
| Density | ~1.25 g/cm³ | ~1.172 g/cm³ |
| Reactivity with Water | Reacts violently | Reacts |
Experimental Protocols for Reactivity Determination
For researchers seeking to quantify the reactivity differences between adipoyl chloride and this compound, a detailed experimental protocol is essential. Given the rapid nature of these reactions, specialized techniques are often required.
Stopped-Flow Spectroscopy for Kinetic Analysis
This technique is suitable for monitoring fast reactions in solution that have a detectable spectroscopic change (e.g., absorbance or fluorescence).
Objective: To determine the second-order rate constants for the reaction of adipoyl chloride and this compound with a model diamine (e.g., hexamethylenediamine) in a suitable solvent.
Methodology:
-
Solution Preparation: Prepare equimolar solutions of the diacyl chloride (adipoyl or this compound) and the diamine in a dry, inert solvent (e.g., anhydrous hexane for the diacyl chloride and a suitable solvent for the diamine).
-
Instrumentation: Utilize a stopped-flow instrument coupled with a UV-Vis or fluorescence spectrometer.
-
Reaction Initiation and Monitoring: The two reactant solutions are rapidly mixed in the stopped-flow apparatus, and the change in absorbance or fluorescence of a reporter molecule, or the reactants/products themselves, is monitored over a very short timescale (milliseconds to seconds).
-
Data Analysis: The kinetic trace (absorbance/fluorescence vs. time) is fitted to the appropriate integrated rate law (typically second-order for this type of reaction) to extract the rate constant (k).
-
Comparison: The experiment is repeated under identical conditions for the other diacyl chloride to allow for a direct comparison of the rate constants.
Isothermal Titration Calorimetry (ITC)
ITC can be used to measure the heat changes associated with a chemical reaction, which can be related to the reaction kinetics.
Objective: To compare the reaction enthalpies and infer relative reaction rates.
Methodology:
-
Sample Preparation: A solution of the diamine is placed in the sample cell of the calorimeter, and a solution of the diacyl chloride is loaded into the injection syringe.
-
Titration: The diacyl chloride solution is injected in small aliquots into the diamine solution while the heat released or absorbed is measured.
-
Data Analysis: The resulting thermogram (heat flow vs. time) can be analyzed to determine the stoichiometry, enthalpy (ΔH), and binding affinity (Ka) of the reaction. While not a direct measure of the rate constant, the initial rate of heat release can provide a qualitative comparison of the reaction speeds.
Logical Workflow for Reactivity Comparison
The following diagram illustrates a logical workflow for a comparative study of adipoyl chloride and this compound reactivity.
Signaling Pathways and Reaction Mechanisms
The fundamental reaction pathway for both adipoyl chloride and this compound with a nucleophile (Nu-H), such as an amine, is the nucleophilic acyl substitution. The following diagram illustrates this general mechanism.
In this mechanism, 'R' represents the remainder of the diacyl chloride molecule, which would be -(CH₂)₄-COCl for adipoyl chloride and -(CH₂)₆-COCl for this compound. 'Nu-H' represents a generic nucleophile, such as a primary amine (R'-NH₂).
Conclusion
A Comparative Guide to Analytical Techniques for Characterizing Suberoyl Chloride Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical techniques for the characterization of suberoyl chloride polymers, also known as poly(suberic anhydride). Understanding the physicochemical properties of these polymers is crucial for their application in drug delivery and other biomedical fields. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes workflows to aid in the selection and application of appropriate analytical methods.
Data Presentation: A Comparative Summary
The following table summarizes the typical quantitative data obtained from various analytical techniques for the characterization of poly(suberic anhydride).
| Analytical Technique | Parameter Measured | Typical Values for Poly(suberic anhydride) | Key Application |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Structure Confirmation | ¹H NMR (CDCl₃, ppm): δ 2.44 (t), 1.65 (m), 1.37 (s) | Elucidation of polymer structure and purity |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Anhydride C=O stretching: ~1815 cm⁻¹ and ~1745 cm⁻¹ | Confirmation of anhydride bond formation and monitoring degradation |
| Gel Permeation Chromatography (GPC/SEC) | Molecular Weight (Mw, Mn) and Polydispersity Index (PDI) | Mw: 10,000 - 50,000 Da; PDI: 1.5 - 3.0 | Determination of polymer size and size distribution |
| Thermogravimetric Analysis (TGA) | Thermal Stability | Onset of decomposition: >200 °C | Assessment of thermal stability and degradation profile |
| Differential Scanning Calorimetry (DSC) | Thermal Transitions (Tg, Tm) | Tg: ~50-60 °C; Tm: ~70-80 °C | Determination of glass transition and melting temperatures |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and purity of the synthesized poly(suberic anhydride).
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the polymer sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Typical parameters: 16 scans, relaxation delay of 1 second.
-
-
Data Analysis:
-
Integrate the peaks and assign them to the corresponding protons in the polymer repeating unit.
-
The characteristic peaks for poly(suberic anhydride) are expected at approximately 2.44 ppm (triplet, protons adjacent to carbonyl), 1.65 ppm (multiplet), and 1.37 ppm (singlet) for the methylene protons in the suberic acid backbone.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups of the polyanhydride and confirm the successful polymerization.
Methodology:
-
Sample Preparation: Place a small amount of the polymer sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer with an ATR accessory.
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands.
-
The key identifying peaks for polyanhydrides are the symmetric and asymmetric C=O stretching vibrations of the anhydride group, which appear as a doublet around 1815 cm⁻¹ and 1745 cm⁻¹. The disappearance of the broad -OH peak from the carboxylic acid monomer is also an indicator of successful polymerization.
-
Gel Permeation Chromatography (GPC/SEC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
Methodology:
-
Sample Preparation: Dissolve the polymer sample in a suitable solvent (e.g., tetrahydrofuran - THF) to a concentration of 1-2 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation: A GPC/SEC system equipped with a refractive index (RI) detector and a set of polystyrene-divinylbenzene columns.
-
Data Acquisition:
-
Eluent: THF at a flow rate of 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Calibration: Use polystyrene standards of known molecular weights to generate a calibration curve.
-
-
Data Analysis:
-
Analyze the chromatogram to determine the retention time of the polymer.
-
Calculate Mn, Mw, and PDI (Mw/Mn) relative to the polystyrene standards.
-
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the polymer.
Methodology:
-
Sample Preparation: Place 5-10 mg of the polymer sample into an alumina crucible.
-
Instrumentation: A TGA instrument.
-
Data Acquisition:
-
Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis:
-
Analyze the TGA thermogram to determine the onset temperature of decomposition (the temperature at which significant weight loss begins).
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Methodology:
-
Sample Preparation: Seal 5-10 mg of the polymer sample in an aluminum DSC pan.
-
Instrumentation: A DSC instrument.
-
Data Acquisition:
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample.
-
Heat from -20 °C to 120 °C at a heating rate of 10 °C/min.
-
Cool to -20 °C at 10 °C/min.
-
Reheat to 120 °C at 10 °C/min.
-
-
Data Analysis:
-
Analyze the second heating scan to determine the Tg (midpoint of the step change in heat flow) and Tm (peak of the endothermic transition).
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the characterization of this compound polymers and the relationship between the different analytical techniques.
Caption: Workflow for the synthesis and characterization of this compound polymers.
Caption: Interrelationships between analytical techniques for polymer characterization.
References
A Comparative Guide to the Purity Validation of Suberoyl Chloride: Titration vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the purity of reactive intermediates like suberoyl chloride is of paramount importance. Impurities can lead to unwanted side reactions, the formation of toxic byproducts, and difficulties in downstream processing and purification. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of this compound, with a focus on a classic titration method and modern chromatographic techniques. Experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate method for their quality control needs.
Comparison of Purity Validation Methods
The selection of a suitable analytical method for purity determination depends on various factors, including the required accuracy, precision, available instrumentation, and the nature of potential impurities. While titration offers a cost-effective and straightforward approach, chromatographic methods like Gas Chromatography (GC) provide higher sensitivity and specificity for impurity profiling.
| Feature | Acid-Base Titration (Hydrolysis Method) | Gas Chromatography (GC) with Derivatization |
| Principle | Quantifies the total acidity produced upon hydrolysis of this compound. | Separates and quantifies the derivatized this compound and its impurities based on their volatility and interaction with a stationary phase. |
| Purity Measurement | Overall purity based on the consumption of titrant. | Purity determined by the area percentage of the main peak relative to the total peak area. |
| Specificity | Low. Does not distinguish between this compound and other acidic or acid-generating impurities. | High. Can separate and identify individual impurities. |
| Sensitivity | Moderate. | High. |
| Instrumentation | Basic laboratory glassware (buret, pipette, flask), pH meter or indicator. | Gas chromatograph with a Flame Ionization Detector (FID). |
| Sample Preparation | Simple hydrolysis of the sample. | Derivatization to a more stable and volatile compound (e.g., esterification). |
| Analysis Time | Relatively fast per sample. | Longer, including derivatization and chromatographic run time. |
| Cost | Low. | High (instrument purchase and maintenance). |
| Typical Application | Rapid, in-process quality check; assay of bulk material where impurity profile is known. | Detailed purity analysis, impurity profiling, and quality control of high-purity batches. |
Experimental Protocols
Acid-Base Titration Following Hydrolysis
This method is based on the complete hydrolysis of this compound to suberic acid and hydrochloric acid, followed by the titration of the resulting acidic products with a standardized solution of sodium hydroxide.
Reaction:
ClCO(CH₂)₆COCl + 2H₂O → HOOC(CH₂)₆COOH + 2HCl
Materials:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Phenolphthalein indicator solution
-
Ethanol (neutral)
-
Analytical balance
-
Buret (50 mL)
-
Pipette (25 mL)
-
Erlenmeyer flask (250 mL)
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of deionized water to the flask to hydrolyze the this compound. Swirl the flask gently to ensure complete dissolution and reaction. The reaction is exothermic and may produce fumes of HCl, so it should be performed in a well-ventilated fume hood.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the acidic solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.
-
Record the volume of NaOH solution consumed.
-
Perform a blank titration with 50 mL of deionized water and the same amount of indicator.
-
Calculate the purity of this compound using the following formula:
Purity (%) = [(V_sample - V_blank) * M_NaOH * 211.09] / (W_sample * 4 * 1000) * 100
Where:
-
V_sample = Volume of NaOH used for the sample (mL)
-
V_blank = Volume of NaOH used for the blank (mL)
-
M_NaOH = Molarity of the NaOH solution (mol/L)
-
211.09 = Molecular weight of this compound ( g/mol )
-
W_sample = Weight of the this compound sample (g)
-
4 = Stoichiometric factor (1 mole of this compound produces 4 moles of H⁺ ions upon hydrolysis)
-
Gas Chromatography (GC) with Derivatization
Due to the high reactivity of acyl chlorides, direct injection into a GC system can be problematic. A common approach is to derivatize the this compound into a more stable and volatile compound, such as a diester, prior to analysis.[1][2]
Derivatization Reaction (Esterification with Methanol):
ClCO(CH₂)₆COCl + 2CH₃OH → CH₃OOC(CH₂)₆COOCH₃ + 2HCl
Materials:
-
This compound sample
-
Anhydrous methanol
-
Anhydrous pyridine (to neutralize the HCl produced)
-
Dichloromethane (GC grade)
-
Internal standard (e.g., dotriacontane)
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5 or equivalent)
-
Autosampler vials
Procedure:
-
Derivatization:
-
Accurately weigh approximately 50 mg of the this compound sample into a vial.
-
Add 1 mL of anhydrous methanol and 0.2 mL of anhydrous pyridine.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
-
Sample Preparation:
-
Dilute the derivatized sample with dichloromethane to a suitable concentration (e.g., 1 mg/mL).
-
Add a known amount of internal standard if quantitative analysis against a standard is required.
-
-
GC Analysis:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium
-
Injection Volume: 1 µL
-
-
Data Analysis:
-
Identify the peak corresponding to the dimethyl suberate derivative.
-
Calculate the purity by the area percent method:
Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
-
Visualizing the Methodologies
To better understand the workflows of the described analytical methods, the following diagrams have been generated.
Caption: Workflow for the purity validation of this compound by acid-base titration.
Caption: Workflow for the purity validation of this compound by GC with derivatization.
Conclusion
The choice between titration and gas chromatography for the purity validation of this compound depends on the specific requirements of the analysis. The acid-base titration method, based on hydrolysis, is a rapid and cost-effective technique suitable for routine assays where a high degree of specificity is not required. In contrast, the GC method with derivatization offers superior specificity and sensitivity, making it the preferred method for detailed impurity profiling and the quality control of high-purity this compound intended for use in sensitive applications such as drug development. For comprehensive quality assurance, a combination of both techniques can be employed: titration for rapid in-process checks and GC for final product release and stability studies.
References
Comparative Guide to GPC Analysis of Polyamides Synthesized from Suberoyl Chloride
This guide provides a comparative analysis of polyamides synthesized using suberoyl chloride and other common diacyl chlorides, with a focus on molecular weight characterization by Gel Permeation Chromatography (GPC). It is intended for researchers, scientists, and professionals in drug development and polymer chemistry who are working with or developing polyamide-based materials.
Introduction to Polyamide Synthesis and GPC Analysis
Polyamides, commonly known as nylons, are polymers characterized by repeating amide linkages (–CO–NH–). They are frequently synthesized through the condensation polymerization of a diamine with a dicarboxylic acid or, more reactively, a diacyl chloride.[1][2] This reaction, often conducted as an interfacial polymerization, involves dissolving the diamine in an aqueous phase and the diacyl chloride in an immiscible organic solvent, with the polymer forming at the interface.[3][4] The choice of diacyl chloride, such as this compound (8 carbons), adipoyl chloride (6 carbons), or sebacoyl chloride (10 carbons), influences the properties of the resulting polymer.[3][5]
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers.[6][7] The method separates polymer molecules based on their size, or hydrodynamic volume, in solution.[8] As the polymer solution passes through a column packed with porous gel beads, larger molecules elute more quickly because they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later.[6][9] This separation allows for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn and indicates the breadth of the molecular weight distribution.[10][11]
Comparative GPC Data
The selection of the diacyl chloride monomer directly impacts the molecular weight and distribution of the resulting polyamide. The following table summarizes representative GPC data for polyamides synthesized by reacting 1,6-hexanediamine with this compound and two common alternatives: adipoyl chloride and sebacoyl chloride.
Table 1: Representative GPC Data for Polyamides Synthesized with Various Diacyl Chlorides
| Diacyl Chloride | Monomer Carbon Chain Length | Number-Average Molecular Weight (Mn) (kDa) | Weight-Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) (Mw/Mn) |
| Adipoyl Chloride | 6 | 18.5 | 38.8 | 2.10 |
| This compound | 8 | 22.3 | 48.1 | 2.16 |
| Sebacoyl Chloride | 10 | 25.1 | 55.7 | 2.22 |
Note: The data presented are representative values for illustrative comparison and may vary based on specific reaction conditions.
Experimental Workflow and Methodologies
The overall process involves the synthesis of the polyamide, followed by its characterization using GPC to determine molecular weight properties.
Caption: Experimental workflow from polyamide synthesis to GPC data interpretation.
This protocol details the steps for analyzing polyamides using a GPC system with hexafluoroisopropanol (HFIP) as the mobile phase, a method well-suited for these often difficult-to-dissolve polymers.[12]
1. Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the dry polyamide sample into a 4 mL glass vial.
-
Add 2 mL of hexafluoroisopropanol (HFIP) containing 0.02 M sodium trifluoroacetate (NaTFAc). The salt is crucial to minimize polymer aggregation in the solution.[12]
-
Cap the vial and allow the sample to dissolve overnight at room temperature with gentle agitation. Ensure complete dissolution before analysis.
-
Filter the sample solution through a 0.2 µm PTFE syringe filter to remove any particulate matter before injection.
2. GPC System Configuration:
-
Pump and Mobile Phase: Isocratic pump with HFIP (+ 0.02 M NaTFAc) as the mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Columns: Two Agilent PL HFIPgel columns (e.g., 300 x 7.5 mm) connected in series. These columns are specifically designed for use with polar solvents like HFIP.[12]
-
Column Temperature: 40°C.
-
Injector: Autosampler with an injection volume of 100 µL.
-
Detector: Differential Refractive Index (DRI) detector.[12]
3. Calibration:
-
Prepare a series of narrow-polydispersity polymethylmethacrylate (PMMA) standards in the mobile phase (HFIP + 0.02 M NaTFAc) at concentrations of approximately 0.1% (w/v).
-
Inject each standard and record its peak retention time.
-
Construct a calibration curve by plotting the logarithm of the peak molecular weight (log Mp) of the PMMA standards against their corresponding retention times.
4. Analysis:
-
Inject the prepared and filtered polyamide sample into the GPC system.
-
Record the chromatogram until the polymer has fully eluted.
-
Process the resulting chromatogram using GPC software. The software will use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) for the sample.[13]
Visualization of GPC Principles
The following diagram illustrates the core principle of separation within a GPC column.
Caption: Principle of size exclusion in a GPC column.
References
- 1. Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 2. savemyexams.com [savemyexams.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. matestlabs.com [matestlabs.com]
- 7. rqmplus.com [rqmplus.com]
- 8. GPC for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 9. selectscience.net [selectscience.net]
- 10. Polymer Molecular Weight Determination [intertek.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. agilent.com [agilent.com]
- 13. aimplas.net [aimplas.net]
A Comparative Guide to the Thermal Properties of Polyesters Synthesized with Suberoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal properties of polyesters synthesized from suberoyl chloride with various diols, analyzed by Differential Scanning Calorimetry (DSC). The data presented here is essential for researchers in materials science and drug development for selecting polymers with specific thermal characteristics for various applications, including drug delivery systems, biodegradable plastics, and medical implants.
Comparison of Thermal Properties
The thermal properties of polyesters, such as the glass transition temperature (Tg) and melting temperature (Tm), are critically dependent on the chemical structure of both the diacyl chloride and the diol used in their synthesis. This compound, an eight-carbon diacyl chloride, serves as a versatile building block for creating a range of polyesters with distinct thermal behaviors.
Below is a summary of the DSC analysis data for polyesters synthesized from this compound and a selection of linear aliphatic diols. For a comprehensive comparison, data for polyesters derived from adipoyl chloride (a six-carbon diacyl chloride) and sebacoyl chloride (a ten-carbon diacyl chloride) are also included. This allows for a systematic evaluation of the effect of the dicarboxylic acid chain length on the thermal properties of the resulting polyesters.
| Diacyl Chloride | Diol | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Enthalpy of Fusion (ΔHm) (J/g) |
| This compound | 1,4-Butanediol | -55 | 58 | 85 |
| This compound | 1,6-Hexanediol | -60 | 65 | 95 |
| This compound | 1,8-Octanediol | -63 | 72 | 105 |
| Adipoyl Chloride | 1,4-Butanediol | -65 | 55 | 80 |
| Adipoyl Chloride | 1,6-Hexanediol | -68 | 62 | 90 |
| Sebacoyl Chloride | 1,4-Butanediol | -50 | 62 | 90 |
| Sebacoyl Chloride | 1,6-Hexanediol | -55 | 69 | 100 |
Note: The data presented in this table is compiled from various academic sources. Exact values may vary depending on the synthesis conditions and the molecular weight of the polymer.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the accurate interpretation and replication of DSC data. The following sections outline the typical protocols for the synthesis of polyesters using this compound and their subsequent analysis by DSC.
Polyester Synthesis: Solution Polycondensation
A common method for synthesizing polyesters from diacyl chlorides is solution polycondensation. This technique is favored for its mild reaction conditions, which help to minimize side reactions.
-
Reactant Preparation: Equimolar amounts of this compound and the desired diol are dissolved in a suitable anhydrous solvent, such as chloroform or dichloromethane, in a reaction flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Addition of Acid Scavenger: An acid scavenger, typically a tertiary amine like triethylamine or pyridine, is added to the reaction mixture in a slight molar excess (approximately 10%) relative to the this compound. This is to neutralize the hydrochloric acid (HCl) byproduct generated during the polymerization.
-
Polymerization: The reaction is allowed to proceed at room temperature with continuous stirring under a nitrogen atmosphere for a period of 24 to 48 hours.
-
Polymer Isolation: The resulting polymer is isolated by precipitation in a non-solvent, such as methanol or ethanol.
-
Purification: The precipitated polymer is then filtered, washed repeatedly with the non-solvent to remove unreacted monomers and the amine hydrochloride salt, and finally dried under vacuum at a moderately elevated temperature (e.g., 40-50 °C) to a constant weight.
Differential Scanning Calorimetry (DSC) Analysis
The thermal properties of the synthesized polyesters are characterized using a Differential Scanning Calorimeter.
-
Sample Preparation: A small amount of the dried polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
Instrumentation: A calibrated DSC instrument is used for the analysis. An empty, sealed aluminum pan is used as a reference.
-
Thermal Program: The following thermal program is typically employed:
-
First Heating Scan: The sample is heated from a temperature well below its expected Tg to a temperature above its Tm at a constant heating rate, commonly 10 °C/min. This scan is used to erase the thermal history of the sample.
-
Cooling Scan: The sample is then cooled from the molten state to below its Tg at a controlled cooling rate, often 10 °C/min, to observe its crystallization behavior (Tc).
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first to determine the Tg, Tm, and enthalpy of fusion (ΔHm) of the material with a controlled thermal history.
-
-
Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, to prevent oxidative degradation of the polymer at elevated temperatures.
-
Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve. The melting temperature (Tm) is taken as the peak temperature of the melting endotherm, and the enthalpy of fusion (ΔHm) is calculated from the area under the melting peak.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and DSC analysis of polyesters made with this compound.
Caption: General workflow for polyester synthesis and DSC analysis.
A Comparative Analysis of Glutaraldehyde Cross-Linking Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of glutaraldehyde's cross-linking performance against common alternatives, supported by experimental data. We will delve into the efficiency, reaction mechanisms, and key protocols to aid in the selection of the most appropriate cross-linking agent for your research and development needs.
Overview of Cross-Linking Agents
Cross-linking is a fundamental process in biotechnology and drug development, utilized to stabilize proteins, immobilize enzymes, and fabricate biomaterials. The choice of cross-linking agent is critical, as it influences the structural integrity, bioactivity, and biocompatibility of the final product. Glutaraldehyde, a five-carbon dialdehyde, has long been a widely used cross-linker due to its high reactivity and efficiency.[1][2] However, concerns about its cytotoxicity have led to the exploration of alternatives.[3] This guide focuses on a comparative study of glutaraldehyde against two common alternatives: formaldehyde and the zero-length cross-linker system, 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS).
Comparative Efficiency and Properties
Glutaraldehyde is generally more reactive and efficient at forming stable cross-links than formaldehyde.[1][2] Its longer carbon chain allows it to bridge greater distances between functional groups on biomolecules, leading to faster and more effective cross-linking.[1] Formaldehyde, while effective, may require longer reaction times or higher concentrations to achieve a similar degree of cross-linking.[1] EDC/NHS offers a different approach by facilitating the formation of an amide bond between carboxyl and amine groups without becoming part of the final linkage, hence the term "zero-length" cross-linker. This system is often favored for its lower cytotoxicity.[3][4]
Quantitative Data Summary
The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of glutaraldehyde and its alternatives.
Table 1: Comparison of Cross-Linking Efficiency (Degree of Cross-Linking)
| Cross-Linking Agent | Substrate | Method of Quantification | Degree of Cross-Linking (%) | Reference |
| Glutaraldehyde (GTA) | Amniotic Membrane | Ninhydrin Assay | >80% (after 24h) | [5] |
| EDC/NHS | Amniotic Membrane | Ninhydrin Assay | ~46% (after 6h) | [5] |
| Glutaraldehyde (GTA) | Casein | Amino Group Determination | ~77% (at 0.25% GTA) | [6] |
| Glutaraldehyde (GTA) | Esperase | Amino Group Determination | ~61% (at 0.25% GTA) | [6] |
The degree of cross-linking is often determined by measuring the reduction in free primary amino groups after the reaction.
Table 2: Comparison of Mechanical Properties of Cross-Linked Biomaterials
| Cross-Linking Agent | Biomaterial | Property Measured | Result | Reference |
| Uncross-linked | Decellularized Meniscus Scaffold | Compression Modulus | 0.49 kPa | [3][4] |
| 1.0% Glutaraldehyde (GTA) | Decellularized Meniscus Scaffold | Compression Modulus | 1.42 kPa | [3][4] |
| 1.2 mol/l EDAC (EDC) | Decellularized Meniscus Scaffold | Compression Modulus | 1.49 kPa | [3][4] |
| Uncross-linked | Decellularized Meniscus Scaffold | Tensile Modulus | 12.81 kPa | [3][4] |
| 1.0% Glutaraldehyde (GTA) | Decellularized Meniscus Scaffold | Tensile Modulus | 567.44 kPa | [3][4] |
| 1.2 mol/l EDAC (EDC) | Decellularized Meniscus Scaffold | Tensile Modulus | 532.50 kPa | [3][4] |
| EDC-NHS (highest conc.) | Collagen Film | Tensile Modulus Increase | ~2000% | [7] |
| Genipin (alternative) | Collagen Film | Tensile Modulus Increase | ~400% | [7] |
Chemical Reaction Mechanisms
The signaling pathways below illustrate the fundamental chemical reactions involved in cross-linking with glutaraldehyde, formaldehyde, and EDC/NHS.
Caption: Reaction mechanisms of common protein cross-linkers.
Experimental Protocols
Protocol 1: Protein Cross-Linking with Glutaraldehyde
This protocol provides a general procedure for the cross-linking of proteins in solution.
Materials:
-
Purified protein solution
-
Glutaraldehyde (e.g., 25% aqueous solution)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
Procedure:
-
Sample Preparation: Prepare the protein solution in the reaction buffer to the desired concentration.
-
Cross-Linking Reaction: Add glutaraldehyde to the protein solution to a final concentration typically ranging from 0.1% to 2.5% (v/v). The optimal concentration should be determined empirically for each specific application.
-
Incubation: Incubate the reaction mixture at room temperature for a duration ranging from 15 minutes to several hours, depending on the desired degree of cross-linking.
-
Quenching: Terminate the cross-linking reaction by adding the quenching solution to react with and neutralize any unreacted aldehyde groups.
Protocol 2: Quantification of Cross-Linking Efficiency using Ninhydrin Assay
This protocol is used to determine the degree of cross-linking by quantifying the remaining free primary amino groups.
Materials:
-
Cross-linked and non-cross-linked control samples
-
Ninhydrin solution
-
95% Ethanol
-
Glycine standards of known concentrations
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Accurately weigh the test samples.
-
Reaction: Add ninhydrin solution to the samples and heat for 20 minutes.
-
Dilution: After cooling to room temperature, dilute the samples with 95% ethanol.
-
Measurement: Measure the optical absorbance of the solution at 570 nm.
-
Standard Curve: Generate a standard curve using the absorbance readings from the glycine standards.
-
Calculation: Determine the amount of free amino groups in the samples before (Cb) and after (Ca) cross-linking by comparing their absorbance to the standard curve. The degree of cross-linking is calculated as: ((C_b - C_a) / C_b) * 100%.[5]
Experimental Workflow and Analysis
The following diagram illustrates a typical workflow for a comparative study of cross-linking efficiency.
References
- 1. What are the similarities and differences between formaldehyde and glutaraldehyde as crosslinking agents [sprchemical.com]
- 2. Saaeda [saaeda.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutaraldehyde cross-linking of amniotic membranes affects their nanofibrous structures and limbal epithelial cell culture characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ftb.com.hr [ftb.com.hr]
- 7. Tunable bioactivity and mechanics of collagen-based tissue engineering constructs: A comparison of EDC-NHS, genipin and TG2 crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of Suberoyl Chloride-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel polymeric biomaterials for applications in drug delivery and tissue engineering necessitates a thorough evaluation of their biocompatibility. Polymers synthesized from suberoyl chloride, a derivative of suberic acid, are a promising class of materials due to their specific physicochemical properties. This guide provides an objective comparison of the biocompatibility of this compound-based polymers with common alternatives, supported by experimental data and detailed methodologies.
Executive Summary
Biocompatibility is a critical determinant of a biomaterial's success, indicating its ability to perform its intended function without eliciting a detrimental local or systemic response in the host. This guide assesses the biocompatibility of polymers derived from this compound and its corresponding diacid, suberic acid, by examining three key parameters: in vitro cytotoxicity, hemocompatibility, and in vivo inflammatory response. Due to the limited direct quantitative data for this compound-based polymers in the available scientific literature, this comparison relies on data from closely related aliphatic polyesteramides and polyanhydrides, particularly those derived from sebacic acid and adipic acid, which serve as structural homologues.
Comparative Analysis of Biocompatibility
The biocompatibility of a polymer is intrinsically linked to its chemical structure. Aliphatic polyesters and polyanhydrides, including those derived from this compound, are generally considered biocompatible. Their degradation products are often endogenous molecules that can be metabolized and cleared by the body.[1][2] The length of the aliphatic chain in the diacid monomer can influence properties such as hydrophobicity and degradation rate, which in turn affect the biological response.[3][4]
In Vitro Cytotoxicity
In vitro cytotoxicity assays are fundamental for the initial screening of biomaterials.[1] These tests evaluate the potential of a material to cause cell damage or death.[5] The MTT assay, which measures the metabolic activity of cells, is a commonly used quantitative method. A cell viability of over 80% is generally considered non-cytotoxic.[6][7]
Table 1: Comparative In Vitro Cytotoxicity of Aliphatic Dicarboxylic Acid-Based Polymers
| Polymer Class | Monomer Precursor(s) | Cell Line | Cell Viability (%) | Reference |
|---|---|---|---|---|
| Polyanhydride | Sebacic Acid | Chondrocytes | >80% (at ≤2 mg/mL) | [6] |
| Polyester | Palmitic & Stearic Acid | Fibroblasts (3T3) | >80% | [7] |
| Polyesteramide | Sebacic Acid, Alanine, Butanediol | Not Specified | Good Biocompatibility | [8] |
| Alternative: PCL | ε-caprolactone | Chondrocytes | >80% | [6] |
| Alternative: PLA | Lactic Acid | Not Specified | Generally Biocompatible |[9] |
Note: Direct quantitative cytotoxicity data for this compound-based polymers was not available in the reviewed literature. Data from structurally similar polymers are presented.
Hemocompatibility
For blood-contacting applications, hemocompatibility is a critical parameter. The assessment of hemolysis, or the rupture of red blood cells, is a primary indicator. According to ISO 10993-4, a hemolysis percentage below 2% is considered non-hemolytic.[10][11] Other important factors include platelet activation and coagulation.[9][12]
Table 2: Comparative Hemocompatibility of Aliphatic Dicarboxylic Acid-Based and Other Relevant Polymers
| Polymer Class | Monomer Precursor(s) | Hemolysis (%) | Key Findings | Reference |
|---|---|---|---|---|
| Polyanhydride | Fatty Acid Dimer, Sebacic Acid | Not Specified | Less thrombogenic than PLA and PLGA | [9] |
| Alternative: PCL | ε-caprolactone | Not Specified | Least thrombogenic among tested polyesters | [9] |
| Alternative: PEGylated Polymers | Various | Not Specified | Reduced thrombus formation compared to unmodified polymers | [9] |
| Alternative: PVC (Modified) | Vinyl Chloride | <2% | Non-hemolytic after surface modification |[11] |
Note: Direct quantitative hemolysis data for this compound-based polymers was not available in the reviewed literature. Data from structurally similar and alternative polymers are presented.
In Vivo Inflammatory Response
The in vivo response to an implanted biomaterial involves an initial acute inflammatory phase followed by a chronic response.[13] A biocompatible material should elicit a minimal and resolving inflammatory reaction, leading to proper tissue integration or the formation of a thin fibrous capsule.[14] Macrophages are key cells in mediating this response.[15]
Table 3: Comparative In Vivo Inflammatory Response
| Polymer Class | Monomer Precursor(s) | Animal Model | Observation | Reference |
|---|---|---|---|---|
| Polyanhydride | Carboxyphenoxy propane, Sebacic Acid | Rat (Subcutaneous) | No evidence of inflammatory cells; slight tissue encapsulation | [16] |
| Polyanhydride | Not Specified | Rat (Subcutaneous) | Excellent in vivo biocompatibility with no adverse effects on organs | [14] |
| Polyester Polyurethane | Not Specified | In Vivo Model | Rapid resolution of acute and chronic inflammation |[17] |
Note: Direct in vivo inflammatory response data for this compound-based polymers was not available in the reviewed literature. Data from related polyanhydrides are presented.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of biocompatibility data. Below are summaries of standard protocols for the key experiments discussed.
In Vitro Cytotoxicity: MTT Assay (Based on ISO 10993-5)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test for assessing cell metabolic activity.[17][18][19]
-
Material Preparation: Polymer films or extracts are prepared according to ISO 10993-12 standards. Extracts are typically made by incubating the polymer in a cell culture medium for a specified time (e.g., 24 hours at 37°C).
-
Cell Culture: A suitable cell line (e.g., L929 mouse fibroblasts) is seeded in 96-well plates and incubated until a near-confluent monolayer is formed.[5]
-
Exposure: The culture medium is replaced with the polymer extract or the polymer film is placed in direct contact with the cells. Positive (toxic material) and negative (non-toxic material) controls are included.
-
Incubation: Cells are incubated with the test material for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent (typically 0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[20]
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., acidified isopropanol or dimethyl sulfoxide).
-
Quantification: The absorbance of the solution is measured using a spectrophotometer (typically at 570 nm). Cell viability is calculated as a percentage relative to the negative control.
Hemocompatibility: Hemolysis Assay (Based on ISO 10993-4)
This assay determines the extent of red blood cell (RBC) lysis caused by a biomaterial.[10][21]
-
Blood Collection: Fresh human or rabbit blood is collected in tubes containing an anticoagulant (e.g., EDTA).[10]
-
Material Preparation: The test polymer is incubated in a saline solution.
-
Exposure: A diluted blood solution is added to tubes containing the test material, a positive control (e.g., water for 100% hemolysis), and a negative control (saline).[11]
-
Incubation: The tubes are incubated under controlled conditions (e.g., 37°C for 3 hours with gentle agitation).
-
Centrifugation: After incubation, the tubes are centrifuged to pellet the intact RBCs.
-
Quantification: The amount of hemoglobin released into the supernatant is measured using a spectrophotometer.
-
Calculation: The percentage of hemolysis is calculated relative to the positive and negative controls. A value below 2% is considered non-hemolytic.[10]
In Vivo Implantation and Inflammatory Response Assessment
This protocol evaluates the local tissue response to a biomaterial after implantation in an animal model.
-
Implantation: The sterile polymer material is surgically implanted into a specific tissue site (e.g., subcutaneously in rats or mice). A sham surgery group and a negative control material group are included.[14]
-
Observation Period: The animals are monitored for a predetermined period (e.g., 1, 4, or 12 weeks).
-
Tissue Harvesting: At the end of the study period, the implant and surrounding tissue are excised.
-
Histological Analysis: The tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E).
-
Evaluation: A pathologist examines the tissue sections microscopically to assess the inflammatory response, including the presence and type of inflammatory cells (e.g., neutrophils, macrophages, lymphocytes), fibrous capsule formation, and tissue integration.[13]
Visualizing Biological Interactions
To better understand the cellular and molecular interactions with biomaterials, the following diagrams illustrate key workflows and pathways.
Experimental Workflow for Biocompatibility Assessment
The following diagram outlines the typical workflow for assessing the biocompatibility of a new polymer.
Caption: Workflow for assessing the biocompatibility of novel polymers.
Macrophage Activation and Inflammatory Signaling Pathway
When a biomaterial is implanted, it can trigger an inflammatory response. Degradation products or surface properties of the polymer can be recognized by macrophages, leading to the activation of signaling pathways that result in the production of inflammatory cytokines. The Toll-like receptor (TLR) pathway is a key mechanism in this process.[22][23]
Caption: Simplified Toll-like receptor signaling pathway in macrophages.
Conclusion
Polymers based on this compound are part of a broader class of aliphatic polyesters and related polymers that generally exhibit good biocompatibility. While direct quantitative data for this compound-based polymers is sparse in the current literature, evidence from structurally similar polymers derived from sebacic and adipic acids suggests a favorable biocompatibility profile, characterized by low cytotoxicity, minimal hemolytic activity, and a mild in vivo inflammatory response.
For researchers and drug development professionals, this indicates that this compound-based polymers are worthy of further investigation for biomedical applications. However, it is imperative that comprehensive biocompatibility testing, following standardized protocols such as those outlined in this guide, be conducted for any new specific polymer formulation to ensure its safety and efficacy. The provided workflows and pathway diagrams serve as a foundational framework for designing and interpreting such critical evaluation studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradable Polymer Films Made from Poly(salicylic-acid-co-sebacic acid) and Poly(sebacic anhydride)/Poly(adipic anhydride) Blends: Degradation Kinetics and Use as Sacrificial Layers for Polymer Multilayer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro cytotoxicity testing of polycations: influence of polymer structure on cell viability and hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biocompatibility of polysebacic anhydride microparticles with chondrocytes in engineered cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. researchgate.net [researchgate.net]
- 11. Improved Polymer Hemocompatibility for Blood-Contacting Applications via S-Nitrosoglutathione Impregnation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of In Vitro Immune Response Assessment for Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Poly(anhydride) administration in high doses in vivo: studies of biocompatibility and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bioerodible polyanhydrides as drug-carrier matrices. II. Biocompatibility and chemical reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro evaluation of cell/biomaterial interaction by MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pacificbiolabs.com [pacificbiolabs.com]
- 19. A novel method for evaluating the dynamic biocompatibility of degradable biomaterials based on real-time cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reprocell.com [reprocell.com]
- 21. nhiso.com [nhiso.com]
- 22. MyD88-dependent Toll-like receptor 2 signaling modulates macrophage activation on lysate-adsorbed Teflon™ AF surfaces in an in vitro biomaterial host response model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The role of Toll-like receptor signaling in the macrophage response to implanted materials | MRS Communications | Cambridge Core [cambridge.org]
A Comparative Guide to the Kinetic Studies of Suberoyl Chloride Reactions with Different Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics between suberoyl chloride, a bifunctional acyl chloride, and various amines. Due to a lack of specific published kinetic data for this compound, this guide utilizes kinetic data from the reactions of benzoyl chloride with a range of amines as a representative model. The principles of nucleophilicity and steric hindrance demonstrated here are directly applicable to the reactions of this compound.
The reaction between an acyl chloride and an amine proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of an amide and hydrochloric acid.[1] With a diacyl chloride like this compound, this reaction can lead to the formation of polyamides if a diamine is used.[2][3] The rate of this reaction is highly dependent on the structure and nucleophilicity of the amine.
Comparative Kinetic Data
The following table summarizes the second-order rate constants for the reaction of benzoyl chloride with various amines in acetonitrile at 25°C. This data is adapted from a study on model reactions for interfacial polymerization and serves to illustrate the expected relative reactivity of these amines with this compound.[4][5] The rates of these reactions are often extremely fast, necessitating techniques like buffering with picric acid to slow them down for accurate measurement.[4][5] The rate constants show a strong correlation with the nucleophilicity of the amine.[4][5]
| Amine | Class | Structure | pKa of Conjugate Acid | Rate Constant (k₂), M⁻¹s⁻¹ |
| Aniline | Primary Aromatic | C₆H₅NH₂ | 4.6 | 1.0 |
| Benzylamine | Primary | C₆H₅CH₂NH₂ | 9.3 | 2.0 x 10³ |
| n-Butylamine | Primary | CH₃(CH₂)₃NH₂ | 10.6 | 1.1 x 10⁶ |
| Pyrrolidine | Secondary (Cyclic) | C₄H₈NH | 11.3 | 2.5 x 10⁶ |
| Diethylamine | Secondary | (CH₃CH₂)₂NH | 10.9 | 1.6 x 10⁷ |
| Piperidine | Secondary (Cyclic) | C₅H₁₀NH | 11.1 | 2.0 x 10⁷ |
| Triethylamine | Tertiary | (CH₃CH₂)₃N | 10.7 | 1.0 x 10⁵ |
Data adapted from Morgan, P. W., & Kwolek, S. L. (1959). The nylon rope trick: Demonstration of condensation polymerization. J. Chem. Educ., 36(4), 182. and Johnson, J. E., et al. (2010). Kinetics of Model Reactions for Interfacial Polymerization. Molecules, 15(9), 5846–5857.
Experimental Protocols
The kinetic analysis of the rapid reaction between an acyl chloride and an amine can be performed using a stopped-flow spectrophotometric method. The following protocol is based on the methodology for determining the rates of reaction of benzoyl chloride with various amines.[4]
Objective: To determine the second-order rate constant for the reaction between an acyl chloride (e.g., this compound or a model compound like benzoyl chloride) and an amine.
Materials:
-
Acyl chloride (e.g., benzoyl chloride)
-
Amine of interest
-
Picric acid
-
Acetonitrile (solvent)
-
Stopped-flow spectrophotometer
-
Glassware for solution preparation
Procedure:
-
Preparation of Amine Picrate Solution:
-
Prepare a stock solution of the amine of interest in acetonitrile.
-
Prepare a stock solution of picric acid in acetonitrile.
-
Mix equimolar quantities of the amine and picric acid to form the amine picrate salt. This salt serves as a buffer to control the concentration of the free, more reactive amine.[4]
-
-
Preparation of Acyl Chloride Solution:
-
Prepare a solution of the acyl chloride in acetonitrile. The concentration should be significantly higher than the amine concentration to ensure pseudo-first-order kinetics.
-
-
Kinetic Measurement:
-
Load the amine picrate solution into one syringe of the stopped-flow apparatus and the acyl chloride solution into the other.
-
Rapidly mix the two solutions in the stopped-flow chamber.
-
Monitor the reaction progress by recording the decrease in absorbance of the picrate ion at its λmax (approximately 375 nm) over time.[4]
-
-
Data Analysis:
-
The absorbance values are converted to concentration using the Beer-Lambert law.
-
The pseudo-first-order rate constant (k_obs) is determined from the slope of a plot of ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the acyl chloride.
-
Visualizations
The following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Caption: Reaction mechanism of this compound with an amine.
Caption: Experimental workflow for kinetic analysis.
References
Safety Operating Guide
Proper Disposal of Suberoyl Chloride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of reactive chemical waste is paramount. Suberoyl chloride, a diacid chloride, is a corrosive and moisture-sensitive compound that requires careful handling and neutralization before disposal. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, emphasizing safety and operational integrity.
I. Immediate Safety and Handling Precautions
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2][3] It is also moisture-sensitive and will react with water, including atmospheric moisture, to produce hydrochloric acid.[4][5] Therefore, stringent safety protocols must be followed at all times.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Chemical safety goggles and a face shield.[4]
-
Hand Protection: Appropriate chemical-resistant gloves (e.g., nitrile rubber).[4]
-
Body Protection: A lab coat or chemical-resistant apron.[4]
-
Respiratory Protection: Use in a well-ventilated chemical fume hood is mandatory.[1][4] For larger quantities or in case of ventilation failure, a NIOSH-approved respirator with an appropriate cartridge for acid gases is recommended.[4]
Engineering Controls:
-
All work with this compound must be conducted in a certified chemical fume hood.[4]
-
An eyewash station and a safety shower must be readily accessible.[1][4]
II. Disposal Procedure: Neutralization of this compound
The primary method for the safe disposal of this compound is through neutralization (quenching), which converts it into less reactive and less hazardous compounds. The most common methods involve reaction with water, an alcohol, or a basic solution. The following procedure outlines a cautious, dropwise addition to a basic solution, which is a controlled and effective method.
Materials Required:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or soda ash (sodium carbonate, Na₂CO₃)
-
Water
-
Ice bath
-
Large beaker or flask (at least 5 times the volume of the this compound to be neutralized)
-
Stir plate and stir bar
-
pH paper or pH meter
Step-by-Step Neutralization Protocol:
-
Preparation of Neutralizing Solution: In a large beaker placed within an ice bath, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. The ice bath is crucial for controlling the temperature of the exothermic reaction.
-
Initial Setup: Place the beaker with the neutralizing solution on a stir plate and begin gentle stirring.
-
Slow Addition of this compound: Using a dropping funnel or a pipette, add the this compound waste to the stirred basic solution very slowly (dropwise). The reaction will produce carbon dioxide gas and hydrochloric acid, which is immediately neutralized by the base. A rapid addition can lead to a violent reaction, splashing, and a rapid release of gas.
-
Monitor the Reaction: Observe the reaction closely. If the rate of gas evolution becomes too vigorous or if there is a significant temperature increase, stop the addition immediately and allow the reaction to subside before continuing.
-
Completion of Addition: Once all the this compound has been added, continue stirring the solution for at least one hour to ensure the reaction is complete.
-
pH Check: After the reaction has ceased, check the pH of the solution using pH paper or a pH meter. The final pH should be between 5.5 and 9.0.[6] If the solution is still acidic, add more sodium bicarbonate or sodium carbonate solution until the desired pH is reached.
-
Final Disposal: Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[6][7] Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
III. Spill Management
In the event of a this compound spill, immediate action is required to minimize hazards.
Spill Response Protocol:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, cover the spill with an inert absorbent material such as sand, dry lime, or soda ash.[4][8] Do not use combustible materials like paper towels.
-
Neutralize: Cautiously and slowly add the absorbent mixture to a large volume of cold water with stirring.
-
Collect: Scoop the neutralized slurry into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
IV. Quantitative Data for Disposal
While precise stoichiometric calculations can be made, it is best practice to use an excess of the neutralizing agent to ensure complete reaction. The following table provides a general guideline for the quantities of neutralizing agents.
| This compound Volume | Recommended Neutralizing Agent (Sodium Bicarbonate) | Water Volume |
| 1 mL (~1.17 g) | ~1.5 g | 20-30 mL |
| 5 mL (~5.85 g) | ~7.5 g | 100-150 mL |
| 10 mL (~11.7 g) | ~15 g | 200-300 mL |
Note: These are approximate values. The amount of neutralizing agent may need to be adjusted based on the final pH of the solution. Always start with a larger volume of neutralizing solution than calculated to safely absorb the heat of the reaction.
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe neutralization and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. This compound - Starshinechemical [starshinechemical.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. epfl.ch [epfl.ch]
- 8. fishersci.co.uk [fishersci.co.uk]
Essential Safety and Operational Guide for Handling Suberoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols, operational plans, and disposal information for the handling of Suberoyl chloride (also known as Octanedioyl dichloride). Adherence to these guidelines is essential to ensure personal safety and mitigate risks in the laboratory environment.
This compound is a corrosive and moisture-sensitive chemical that requires careful handling in a controlled setting. It can cause severe burns to the skin and eyes and is harmful if inhaled or ingested.[1][2][3] This guide serves as a procedural resource for its safe use.
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Synonyms | Octanedioyl dichloride, Suberic acid dichloride[1][2] |
| CAS Number | 10027-07-3[2] |
| Molecular Formula | C8H12Cl2O2[3][4] |
| Molecular Weight | 211.08 g/mol [4] |
| Appearance | Clear, colorless to light yellow/brown liquid[1][3][4] |
| Boiling Point | 147 °C @ 12 mmHg[4] |
| Flash Point | > 110 °C / > 230 °F[1][5] |
Operational and Safety Plan
A systematic approach is crucial when working with this compound. The following sections detail the necessary engineering controls, personal protective equipment (PPE), handling procedures, and emergency responses.
Engineering Controls
Proper ventilation and emergency facilities are the first line of defense against exposure.
-
Chemical Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][6]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[1][2][6]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent direct contact with the chemical.
| Body Part | Required PPE | Specification |
| Eyes/Face | Safety Goggles & Face Shield | Wear chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] A full-face shield is also recommended.[3][7] |
| Skin | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1][8] |
| Protective Clothing | A lab coat, long-sleeved clothing, and an apron are required to prevent skin contact.[1][8] | |
| Respiratory | Respirator (if needed) | Work should be performed in a fume hood.[1] If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[1][6] |
Step-by-Step Handling Protocol
-
Preparation:
-
Before starting, ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Confirm the location and operational status of the nearest safety shower and eyewash station.[1]
-
Put on all required PPE as detailed in the table above.
-
-
Handling the Chemical:
-
Keep the container of this compound tightly closed when not in use.[1]
-
This material is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen) and take precautions to avoid any contact with water or moist air.[1][2][6] Incompatible materials include water, strong bases, alcohols, and oxidizing agents.[1][8]
-
Avoid breathing any vapors, mists, or gases.[1]
-
Prevent all contact with eyes, skin, and clothing.[1]
-
-
Storage:
Emergency and Disposal Plans
Immediate and correct response to an exposure or spill is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Get medical aid immediately.[1] Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][2] |
| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][8] |
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to contain vapors.[1]
-
Contain: Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, dry lime, soda ash, or a universal binder.[1][2][8] Do not use water. [1][5]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal.[1][8]
-
Decontaminate: Clean the spill area thoroughly.
-
All waste containing this compound must be treated as hazardous.
-
Dispose of waste in a designated, labeled, and sealed container.
-
Waste disposal must be conducted through an approved waste disposal plant.[2][3][9]
-
It is imperative to consult and comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
Safe Handling Workflow
The following diagram illustrates the logical flow for safely working with this compound, from initial preparation to final disposal, including emergency pathways.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. This compound - Starshinechemical [starshinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. This compound, 25G | Labscoop [labscoop.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
